N-Methylisatoic anhydride
Beschreibung
structure given in first source; used to prepare N-methylanthranilyl (Mantyl) peptide derivatives
Eigenschaften
IUPAC Name |
1-methyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-10-7-5-3-2-4-6(7)8(11)13-9(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMRWDHBVCNLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065036 | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10328-92-4 | |
| Record name | N-Methylisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10328-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylisatoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylisatoic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLISATOIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SWE4B4CY2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Methylisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
N-Methylisatoic anhydride (B1165640), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, is a versatile building block in organic chemistry.[1][2][3] Its preparation is of significant interest to researchers and process chemists. This technical guide provides a detailed overview of the primary synthesis mechanisms, complete with experimental protocols and quantitative data to facilitate laboratory application.
Core Synthesis Mechanisms
The synthesis of N-Methylisatoic anhydride is predominantly achieved through two well-established routes: the N-alkylation of isatoic anhydride and the cyclization of N-methylanthranilic acid.
N-Alkylation of Isatoic Anhydride
This widely utilized method involves the direct methylation of the nitrogen atom of isatoic anhydride. The reaction proceeds by deprotonation of the N-H bond using a suitable base, followed by nucleophilic attack of the resulting anion on a methylating agent.
A variety of bases and methylating agents can be employed, each influencing the reaction conditions and yield. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH).[4][5] Methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄) are the most frequently used methylating agents.[5] The choice of solvent is also critical, with dimethylformamide (DMF) being a common option.[4]
Reaction Pathway: N-Alkylation of Isatoic Anhydride
Caption: N-Alkylation pathway for the synthesis of this compound.
Cyclization of N-Methylanthranilic Acid
An alternative and robust method for preparing this compound is the ring-closure of N-methylanthranilic acid. This approach utilizes a phosgene (B1210022) equivalent, such as triphosgene (B27547), to facilitate the formation of the anhydride ring. This method is particularly suitable for large-scale industrial production due to the availability and cost-effectiveness of the starting materials.[1]
The synthesis begins with the preparation of N-methylanthranilic acid, typically through a condensation reaction between o-chlorobenzoic acid and methylamine, catalyzed by copper powder.[1] The subsequent cyclization with triphosgene in a suitable solvent like dichloromethane (B109758) or toluene (B28343) yields the final product.[1]
Reaction Pathway: Cyclization of N-Methylanthranilic Acid
Caption: Synthesis of this compound via cyclization of N-methylanthranilic acid.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthesis protocols.
| Synthesis Route | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Start:Reagent) | Yield (%) |
| N-Alkylation | Isatoic Anhydride | Potassium Hydroxide, Methyl Iodide | DMF | 30 - 44 | 1 | 1 : 1.5 : 1.5 | 80 |
| N-Alkylation | Isatoic Anhydride | Sodium Hydride, Methyl Iodide | DMF | Not Specified | Not Specified | Not Specified | Not Specified |
| Cyclization | N-Methylanthranilic Acid | Triphosgene | Dichloromethane or Toluene | 0 - 20 | 1 - 5 | 1 : 0.4-1 | Not Specified |
| N-Alkylation | Isatoic Anhydride | Potassium Carbonate, Benzyl Chloride | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Detailed Experimental Protocols
Protocol 1: N-Alkylation of Isatoic Anhydride with Methyl Iodide and Potassium Hydroxide
This protocol is adapted from a patented procedure for the synthesis of N-alkyl alkylanthranilates, where this compound is an isolable intermediate.[5][6]
Materials:
-
Isatoic anhydride (96% purity)
-
Potassium hydroxide (85% assay)
-
Methyl iodide
-
Dimethylformamide (DMF), dry
-
Nitrogen gas
-
Water
Procedure:
-
To 75 mL of dry DMF under a nitrogen atmosphere, add 5.80 g (0.0879 moles) of solid, pulverized potassium hydroxide.
-
In a separate flask, dissolve 10.00 g (0.0588 moles) of isatoic anhydride in 35 mL of dry DMF.
-
Add the isatoic anhydride solution to the stirred suspension of potassium hydroxide at 30 °C over 30 minutes.
-
Stir the mixture for an additional 15 minutes.
-
Add 12.50 g (0.0883 moles) of methyl iodide dropwise with stirring over 20 minutes, allowing the temperature to rise to a maximum of 44 °C.
-
Stir the resulting solution at ambient temperature for a further 30 minutes.
-
To isolate the intermediate this compound, add 2 parts of water to the reaction mixture.[5][6]
-
The this compound can be isolated by filtration as a colorless crystalline compound.[5][6]
Experimental Workflow: N-Alkylation Protocol
Caption: Experimental workflow for the N-alkylation of isatoic anhydride.
Protocol 2: Cyclization of N-Methylanthranilic Acid with Triphosgene
This protocol is based on a patented method for the preparation of this compound.[1]
Part A: Preparation of N-Methylanthranilic Acid
-
A condensation reaction is carried out between o-chlorobenzoic acid and methylamine.
-
Anhydrous potassium carbonate is used as the acid-binding agent, and copper powder serves as a catalyst.[1]
-
The reaction solvent can be water or DMF.[1]
-
The reaction is run for 10 minutes to 4 hours.[1]
-
After completion, the mixture is cooled to room temperature, and the pH is adjusted to be slightly acidic with a glacial acetic acid aqueous solution.[1]
-
The mixture is allowed to stand for 2 hours, after which the N-methylanthranilic acid is collected by filtration and washing.[1]
Part B: Cyclization to this compound
-
N-methylanthranilic acid and triphosgene are reacted in a molar ratio of 1:(0.4 to 1).[1]
-
The reaction solvent is either dichloromethane or toluene.[1]
-
The reaction is conducted at a temperature between 0 °C and 20 °C.[1]
-
The reaction time is between 1 and 5 hours.[1]
-
Following the reaction, the this compound is isolated.
Conclusion
The synthesis of this compound can be effectively achieved through either N-alkylation of isatoic anhydride or cyclization of N-methylanthranilic acid. The choice of method will depend on factors such as the desired scale of production, available starting materials, and safety considerations associated with reagents like phosgene derivatives. The provided data and protocols offer a solid foundation for the practical implementation of these synthesis strategies in a research and development setting.
References
- 1. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]
- 2. CAS 10328-92-4: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 10328-92-4 | Benchchem [benchchem.com]
- 5. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 6. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of N-Methylisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylisatoic anhydride (B1165640) (NMIA) is a versatile heterocyclic compound widely employed in organic synthesis and biochemical research. This guide provides a comprehensive overview of its chemical and physical properties, detailed insights into its reactivity with various nucleophiles, and established experimental protocols for its application in the synthesis of significant nitrogen-containing heterocycles and as a probe for RNA structure analysis.
Chemical and Physical Properties
N-Methylisatoic anhydride, systematically named 1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione, is a brownish crystalline solid.[3] It is characterized by its reactivity as an acylating agent, a property conferred by the anhydride functional group. The presence of a methyl group on the nitrogen atom influences its solubility and reactivity compared to its parent compound, isatoic anhydride. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Brownish chunks or white to orange to green crystalline powder | [3][4] |
| Melting Point | 165 °C (decomposes) | [1] |
| Boiling Point | 309.06 °C (estimated) | [5] |
| Solubility | Soluble in DMSO (50 mg/mL with sonication), acetone. Slightly soluble in water (2.8 g/L at 25°C). | [3][6][7] |
| Vapor Density | 6.1 (vs air) | [8] |
| Stability | Stable under recommended storage conditions. Moisture sensitive. | [5][9] |
| Storage | Store in a cool, dry place under an inert atmosphere. Recommended storage at -20°C for long-term stability. | [3][6] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): A spectrum of this compound in deuterated chloroform (B151607) shows characteristic peaks corresponding to the aromatic protons and the N-methyl group.[10]
-
IR, ¹³C NMR, and Mass Spectrometry: Detailed spectroscopic data with peak assignments are crucial for the identification and characterization of this compound and its reaction products.[11]
Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons, making it susceptible to nucleophilic attack. This reactivity profile is the basis for its wide range of applications in organic synthesis.
Reaction with Nucleophiles: Ring-Opening Reactions
This compound readily reacts with a variety of nucleophiles, leading to the ring-opening of the oxazine-dione system to form derivatives of N-methylanthranilic acid.[12]
-
With Amines: Primary and secondary amines react with this compound to yield the corresponding N-substituted-N'-methylanthranilamides. This reaction proceeds via nucleophilic acyl substitution at one of the carbonyl groups.[13]
-
With Alcohols: In the presence of a base catalyst, alcohols react to form esters of N-methylanthranilic acid.[12]
-
With Thiols: Thiols react in a similar manner to alcohols, affording thioesters of N-methylanthranilic acid.[12]
The general mechanism for the reaction with nucleophiles involves the initial attack on a carbonyl carbon, followed by the opening of the anhydride ring and subsequent proton transfer.
Synthesis of Heterocyclic Compounds
This compound serves as a valuable precursor for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
Quinazolinones are a class of fused heterocyclic compounds with a broad spectrum of biological activities. This compound is a key starting material in several synthetic routes to these compounds. One common approach involves a one-pot, three-component reaction with an amine and an aldehyde or orthoester, often facilitated by microwave irradiation to enhance reaction rates and yields.[14][15]
Acridones are another class of polycyclic aromatic compounds with important pharmacological properties. While less common, synthetic routes to acridone (B373769) derivatives can utilize this compound as a building block, typically involving a condensation reaction followed by cyclization.
Application in RNA Structure Analysis (SHAPE-MaP)
This compound is a key reagent in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE), a powerful technique for probing RNA secondary and tertiary structures at single-nucleotide resolution.[2][8] In this method, NMIA selectively acylates the 2'-hydroxyl group of flexible, single-stranded RNA nucleotides. The sites of modification are then identified by reverse transcription, where the polymerase stalls at the acylated nucleotide. The resulting cDNA fragments are analyzed to create a reactivity profile of the RNA, providing insights into its structure. The mutational profiling (MaP) variant of SHAPE allows for high-throughput analysis by sequencing, where the acylations lead to mutations in the cDNA sequence.[6]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the cyclization of N-methylanthranilic acid using triphosgene (B27547).[1]
Procedure:
-
In a reaction vessel, place N-methylanthranilic acid in a suitable solvent such as dichloromethane (B109758) or toluene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of triphosgene (in a molar ratio of approximately 1:0.4 to 1:1 with N-methylanthranilic acid) to the cooled mixture with stirring.
-
Allow the reaction to warm to a temperature between 0 °C and 20 °C and continue stirring for 1 to 5 hours.
-
After the reaction is complete, quench by adding water.
-
Separate the organic phase, wash it with water until neutral, and then remove the solvent under reduced pressure to obtain this compound.
General Protocol for Microwave-Assisted Synthesis of Quinazolinones
This protocol describes a general procedure for the three-component synthesis of quinazolinone derivatives.[14][15]
Procedure:
-
In a microwave reaction vial, combine this compound (1 equivalent), a primary amine (1 equivalent), and an aldehyde (1.1 equivalents).
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Add a minimal amount of a high-boiling solvent like DMF or conduct the reaction under solvent-free conditions.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 120-150 °C for 10-30 minutes), monitoring the progress by TLC.
-
After completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.
Protocol for the Synthesis of N-(2-hydroxyethyl)-2-methylaminobenzamide
This procedure details the ring-opening of this compound with ethanolamine (B43304).[16]
Procedure:
-
Dissolve this compound in a suitable solvent, such as ethanol.
-
Add an equimolar amount of ethanolamine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization.
General Protocol for SHAPE-MaP Analysis of RNA
This protocol outlines the key steps for probing RNA structure using this compound followed by mutational profiling.[5][6][8]
Procedure:
-
RNA Folding: Fold the RNA of interest in a suitable buffer (e.g., HEPES buffer with MgCl₂) by heating and slow cooling to allow for proper structure formation.
-
SHAPE Modification: Treat the folded RNA with a freshly prepared solution of this compound in DMSO. A parallel control reaction with DMSO alone should be performed. Incubate for a specific time to allow for acylation.
-
RNA Purification: Quench the reaction and purify the RNA to remove the excess NMIA and byproducts.
-
Reverse Transcription: Perform reverse transcription on the modified and control RNA samples using a reverse transcriptase that introduces mutations at the sites of 2'-O-adducts. The presence of Mn²⁺ in the reaction buffer can enhance the mutation rate.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the resulting cDNA and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to identify mutation rates at each nucleotide position. The differential mutation rate between the NMIA-treated and control samples provides the SHAPE reactivity profile, which is then used to model the RNA secondary structure.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under a dry, inert atmosphere.[9]
Conclusion
This compound is a valuable and versatile reagent in both synthetic organic chemistry and chemical biology. Its well-defined reactivity with nucleophiles provides a reliable platform for the synthesis of a diverse range of N-methylanthranilic acid derivatives and important heterocyclic systems such as quinazolinones. Furthermore, its specific reactivity with the 2'-hydroxyl groups of RNA has established it as an indispensable tool for elucidating RNA structure and function. This guide provides a foundational understanding of the properties, reactivity, and applications of this compound to aid researchers in its effective and safe utilization.
References
- 1. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]
- 2. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) [escholarship.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ribonode.ucsc.edu [ribonode.ucsc.edu]
- 10. researchgate.net [researchgate.net]
- 11. bg.copernicus.org [bg.copernicus.org]
- 12. myttex.net [myttex.net]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. organicchemistrydata.org [organicchemistrydata.org]
N-Methylisatoic Anhydride: A Technical Guide for Researchers
CAS Number: 10328-92-4
N-Methylisatoic anhydride (B1165640) (NMIA) is a versatile heterocyclic compound widely utilized as a key reagent and building block in pharmaceutical research, drug development, and molecular biology.[1] Its significance stems from its reactivity as an amine-reactive acylating agent, enabling its application in diverse areas ranging from the synthesis of complex pharmaceutical intermediates to the structural analysis of biomolecules.[1][2] This technical guide provides an in-depth overview of NMIA, including its chemical and physical properties, key applications with detailed experimental protocols, and essential safety information, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
N-Methylisatoic anhydride, also known as 1-Methyl-1H-benzo[d][1][3]oxazine-2,4-dione, is an off-white to yellowish crystalline solid.[1][3] A comprehensive summary of its properties is provided below for easy reference.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 10328-92-4 | [1][3][4] |
| Molecular Formula | C₉H₇NO₃ | [1][4][5] |
| Molecular Weight | 177.16 g/mol | [1][5] |
| IUPAC Name | 1-methyl-3,1-benzoxazine-2,4-dione | [6] |
| Synonyms | NMIA, 1-Methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | [3][7] |
| EC Number | 233-714-8 | [4][5] |
| PubChem CID | 25160 | [1][6] |
| MDL Number | MFCD00006815 | [1][5][7] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Reference(s) |
| Appearance | White to orange to green crystalline powder | [1][7] |
| Melting Point | 175 - 180 °C | [1][7] |
| Solubility | Soluble in DMSO (100 mg/mL) | [2] |
| Vapor Density | 6.1 (vs air) | [4][5] |
| SMILES | CN1C(=O)OC(=O)c2ccccc12 | [5] |
| InChI Key | KJMRWDHBVCNLTQ-UHFFFAOYSA-N | [5][6] |
Core Applications and Experimental Protocols
This compound's utility in research is primarily centered on two key applications: the structural probing of RNA and the fluorescent labeling of peptides for quantitative analysis.
RNA Structure Probing using SHAPE Chemistry
NMIA is a foundational reagent in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) chemistry.[1][8] This technique assesses RNA structure at single-nucleotide resolution by measuring the flexibility of the RNA backbone.[1] In this process, NMIA acylates the 2'-hydroxyl group of conformationally flexible (typically single-stranded) ribonucleotides. The resulting adducts halt or slow reverse transcriptase during primer extension, allowing for the identification of flexible regions.[1]
This protocol provides a generalized workflow for the structural analysis of an in vitro transcribed RNA molecule using NMIA.
Materials:
-
In vitro transcribed and purified RNA
-
This compound (NMIA)
-
Anhydrous DMSO
-
Folding Buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂)
-
Stop Solution (e.g., 0.5 M EDTA)
-
Fluorescently labeled DNA primer specific to the RNA of interest
-
Reverse Transcriptase (e.g., SuperScript III) and associated buffer
-
dNTPs
-
Formamide loading buffer
Procedure:
-
RNA Folding:
-
Dilute 2-4 pmol of the purified RNA in RNase-free water.
-
Heat the RNA solution to 95°C for 2 minutes and then immediately place on ice for 2 minutes to denature any misfolded structures.
-
Add Folding Buffer to the desired final concentration and incubate at 37°C for 20-30 minutes to allow the RNA to fold into its native conformation.[9]
-
-
NMIA Modification:
-
Prepare a fresh stock solution of NMIA in anhydrous DMSO (e.g., 50 mM).
-
Divide the folded RNA into two aliquots: a (+) reaction and a (-) no-reagent control.
-
To the (+) reaction tube, add the NMIA solution to a final concentration of 1-5 mM. To the (-) tube, add an equivalent volume of DMSO.
-
Incubate both reactions at 37°C for a defined period (typically 5-45 minutes, depending on the RNA).
-
Quench the reaction by adding the Stop Solution.
-
-
RNA Purification:
-
Purify the RNA from both reactions using ethanol (B145695) precipitation or a suitable spin column to remove unreacted NMIA and salts.
-
-
Primer Extension:
-
Anneal the fluorescently labeled DNA primer to the modified RNA from both the (+) and (-) reactions.
-
Perform a reverse transcription reaction using a reverse transcriptase that is sensitive to 2'-O-adducts. Include dideoxy sequencing ladders (ddNTPs) in separate reactions for band assignment.[1]
-
-
Data Analysis:
-
Separate the resulting cDNA fragments using capillary or denaturing polyacrylamide gel electrophoresis.[1]
-
Analyze the electropherograms. The positions where reverse transcription was halted correspond to flexible nucleotides modified by NMIA.
-
Quantify the band intensities to generate a SHAPE reactivity profile, where higher reactivity indicates greater nucleotide flexibility.
-
Safety and Handling
This compound is classified as an irritant. [6][10]Users should handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).
Table 3: Hazard and Precautionary Information
| Category | Information | Reference(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][10] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation. | [10] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. The compound is moisture-sensitive. | [10] |
References
- 1. Determination of RNA Structure with In Vitro SHAPE Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SHAPE Reagents for RNA Structure Analysis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Fluorescent N-methylanthranilyl (Mantyl) tag for peptides: its application in subpicomole determination of kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mcb111.org [mcb111.org]
- 9. Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fredonia.edu [fredonia.edu]
N-Methylisatoic Anhydride: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of N-Methylisatoic anhydride (B1165640) (NMIA) in various organic solvents. This information is critical for researchers and professionals in drug development and biochemical research, where NMIA is a key reagent, particularly in the structural analysis of RNA. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination and its principal application in RNA structure probing, and presents a visual representation of the experimental workflow.
Quantitative Solubility of N-Methylisatoic Anhydride
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1] | Not Specified | Not Specified | - |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 60 mg/mL[2] | Not Specified | Not Specified | Sonication is recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | - | ≥ 2.5 mg/mL[3] | Not Specified | Not Specified | Clear solution. |
| Water | H₂O | 2.8 g/L | 25 | Not Specified | Slightly soluble. |
Note: The general literature states that this compound is "soluble in organic solvents"; however, specific quantitative values for solvents such as methanol, ethanol, acetone, isopropanol, ethyl acetate, toluene, acetonitrile, and dichloromethane (B109758) are not widely reported. Researchers are advised to determine the solubility in their specific solvent system of interest experimentally.
Experimental Protocols
General Protocol for Solubility Determination (Adapted for this compound)
Given the lack of a standardized, published protocol specifically for this compound, a general method based on the principles of the isothermal shake-flask method coupled with UV-Vis spectroscopy is described below. This method is adapted from protocols used for structurally related anthranilic acid derivatives.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
-
Syringe filters (solvent-compatible, e.g., PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification by UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a standard solution across a suitable UV range.
-
Measure the absorbance of the standard solutions at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units (e.g., g/L, mg/mL, or mol/L).
-
Experimental Workflow for RNA Structure Probing using SHAPE-MaP
This compound is a key reagent in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) and its high-throughput sequencing evolution, SHAPE-MaP (mutational profiling). This technique probes the local structural flexibility of RNA at single-nucleotide resolution. The workflow involves the differential acylation of the 2'-hydroxyl group of the RNA backbone, which is more reactive in conformationally flexible regions.
Objective: To determine the secondary structure of an RNA molecule.
Procedure:
-
RNA Preparation and Folding:
-
The RNA of interest is transcribed in vitro or isolated from cells.
-
The RNA is folded into its native conformation under specific buffer conditions (e.g., temperature, pH, and salt concentrations).
-
-
SHAPE Modification with this compound:
-
The folded RNA is treated with this compound. The NMIA acylates the 2'-hydroxyl groups of flexible nucleotides.
-
Control reactions are performed in parallel, including a no-reagent control and a denaturing control.
-
-
Reverse Transcription and Mutational Profiling (MaP):
-
The modified RNA is used as a template for reverse transcription.
-
The reverse transcriptase introduces mutations (mismatches) at the sites of 2'-O-adducts.
-
-
Library Preparation and Sequencing:
-
The resulting cDNA is amplified by PCR, and sequencing libraries are prepared.
-
The libraries are sequenced using next-generation sequencing platforms.
-
-
Data Analysis:
-
Sequencing reads are aligned to the reference RNA sequence.
-
The mutation rates at each nucleotide position are calculated and normalized.
-
The normalized mutation rates, or SHAPE reactivities, are used as pseudo-energy constraints to guide computational modeling of the RNA secondary structure.
-
Visualizations
The following diagram illustrates the experimental workflow for RNA structure probing using the SHAPE-MaP technique with this compound.
Caption: SHAPE-MaP Experimental Workflow.
References
Spectral Analysis of N-Methylisatoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for N-Methylisatoic anhydride (B1165640), a compound of significant interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its characterization and application in drug development and synthetic chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of N-Methylisatoic anhydride. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the hydrogen atoms within the molecule.
| Chemical Shift (δ) ppm | Splitting Pattern | Coupling Constant (J) Hz | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons |
| Data not available in search results | Data not available in search results | Data not available in search results | N-Methyl Protons |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | Carbonyl Carbons |
| Data not available in search results | Aromatic Carbons |
| Data not available in search results | N-Methyl Carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is commonly obtained using a potassium bromide (KBr) pellet.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available in search results | Strong | C=O (Anhydride) stretching |
| Data not available in search results | Medium to Strong | C=C (Aromatic) stretching |
| Data not available in search results | Medium | C-N stretching |
| Data not available in search results | Medium | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The data is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[1]
Mass Spectral Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results | Molecular Ion (M⁺) | |
| 104 | Most Abundant | Fragment |
| Data not available in search results | Other Fragments |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data.
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Internal Standard: TMS (0 ppm)
-
Temperature: 21.5°C
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Relaxation Delay: 1-2 seconds
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Internal Standard: TMS (0 ppm)
-
Pulse Sequence: Proton-decoupled experiment
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
IR Spectroscopy Protocol
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Instrument Parameters (FT-IR):
-
Technique: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A spectrum of a pure KBr pellet should be recorded as the background.
Mass Spectrometry Protocol
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Instrument Parameters (GC-MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV[2]
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a suitable low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
Visualizations
Experimental Workflow for Spectral Analysis
Caption: Workflow for the spectral analysis of this compound.
Logical Relationship of Spectroscopic Data
Caption: Interrelationship of spectroscopic data for structural elucidation.
References
N-Methylisatoic Anhydride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
N-Methylisatoic anhydride (B1165640) (NMIA) is a reactive chemical compound widely used in biomedical research, particularly as a reagent in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) for RNA structure analysis.[1][2] While an invaluable tool, its reactive nature necessitates a thorough understanding of its hazards and strict adherence to safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the safety, handling, and emergency procedures for N-Methylisatoic anhydride.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.[3][4]
GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][5][6][7]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[4][5][6][7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[4][5][6][7]
Hazard Statements:
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₃ | [8] |
| Molecular Weight | 177.16 g/mol | [8] |
| Appearance | White to brown solid/chunks | [3][9] |
| Melting Point | ~160-165 °C (decomposes) | [3][8] |
| Solubility | Soluble in organic solvents. Reacts with water. | [10] |
| Stability | Moisture sensitive. Stable under recommended storage conditions. | [3][11] |
| Reactivity | Reacts violently with water. Incompatible with strong oxidizing agents, strong acids, and strong bases. | [3][10][11] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx) | [3] |
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to the following handling procedures and use of appropriate personal protective equipment is mandatory.
Engineering Controls
-
Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][11]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. Ensure there is no exposed skin.[13]
-
Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[11]
-
Do not breathe dust or vapors.[3]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][11]
-
Keep away from incompatible materials such as water, strong oxidizing agents, strong acids, and strong bases.[3][10][11]
-
This compound is moisture-sensitive; store in a desiccated environment if possible.[3]
Disposal
-
Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[3]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[3][11]
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[3][4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[3]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Evacuate personnel to safe areas.[4]
-
Environmental Precautions: Should not be released into the environment. Prevent further leakage or spillage if safe to do so.[3]
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[3]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[4]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[10]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]
Experimental Protocols
General Protocol for Acute Toxicity Testing (OECD Guidelines)
For a comprehensive safety evaluation, the following OECD guidelines for chemical testing should be consulted and adapted by qualified toxicologists:
-
Acute Oral Toxicity: OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[14][15] These tests are designed to determine the dose of a substance that causes mortality or evident toxicity after a single oral administration.[14][16]
-
Acute Dermal Irritation/Corrosion: OECD Test Guideline 404.[9] This guideline describes a procedure for assessing the potential of a substance to cause reversible inflammatory changes to the skin.[9]
-
Acute Eye Irritation/Corrosion: OECD Test Guideline 405.[3][6] This test evaluates the potential of a substance to produce changes in the eye which are either reversible or irreversible.[3][17]
These protocols involve the administration of the test substance to laboratory animals (typically rodents or rabbits) under controlled conditions, followed by observation for signs of toxicity or irritation. It is strongly recommended that a weight-of-the-evidence analysis of existing data be performed before conducting any in vivo testing to minimize animal use.[3][9]
Experimental Protocol: In Vitro RNA Structure Probing using SHAPE-MaP with this compound (NMIA)
This protocol outlines the general steps for using NMIA to probe RNA structure in vitro.
1. RNA Preparation and Folding:
- Synthesize and purify the RNA of interest.
- Fold the RNA into its native conformation by heating at 95°C for 2 minutes, followed by slow cooling to room temperature in a suitable folding buffer (e.g., containing HEPES, MgCl₂, and KCl).
2. SHAPE Modification with NMIA:
- Prepare a stock solution of NMIA in anhydrous DMSO.
- Divide the folded RNA into two aliquots: one for the NMIA treatment (+) and one for a no-reagent control (-).
- Add the NMIA solution to the (+) reaction to a final concentration of 5-15 mM. Add an equal volume of DMSO to the (-) reaction.
- Incubate the reactions at 37°C for a defined period (typically 30-60 minutes).
3. RNA Purification:
- Quench the reaction and purify the RNA from the reaction mixture using a suitable method, such as ethanol (B145695) precipitation or a spin column, to remove unreacted NMIA and other reaction components.
4. Reverse Transcription (Primer Extension):
- Anneal a fluorescently or radioactively labeled DNA primer to the 3' end of the purified RNA.
- Perform reverse transcription using a reverse transcriptase enzyme. The enzyme will pause or fall off the RNA template at sites where a SHAPE adduct has formed on the 2'-hydroxyl group.
5. Mutational Profiling (MaP):
- For SHAPE-MaP, the reverse transcription is performed under conditions that promote misincorporation of a nucleotide opposite the SHAPE adduct, creating a mutation in the resulting cDNA.[18][19]
6. Data Analysis:
- Separate the resulting cDNA fragments by capillary or gel electrophoresis.
- For SHAPE-MaP, the cDNA is subjected to next-generation sequencing to identify mutation rates at each nucleotide position.[19]
- Analyze the data to determine the positions and intensities of the reverse transcription stops or mutations. These correspond to flexible regions of the RNA, providing single-nucleotide resolution information about the RNA's secondary and tertiary structure.
Mandatory Visualizations
The following diagrams illustrate key workflows for the safe handling of this compound and its application in SHAPE-MaP experiments.
References
- 1. oecd.org [oecd.org]
- 2. In-cell RNA structure probing with SHAPE-MaP | Springer Nature Experiments [experiments.springernature.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. This compound | C9H7NO3 | CID 25160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-甲基靛红酸酐 technical, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. media.laballey.com [media.laballey.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. purdue.edu [purdue.edu]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 17. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 18. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis | Springer Nature Experiments [experiments.springernature.com]
N-Methylisatoic Anhydride: A Technical Guide to Degradation and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylisatoic anhydride (B1165640) (NMIA) is a versatile reagent and a key intermediate in pharmaceutical synthesis. Understanding its degradation profile and stability is paramount for its effective use in research and drug development. This technical guide provides an in-depth analysis of the degradation pathways of N-Methylisatoic anhydride under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed experimental protocols for conducting forced degradation studies and a stability-indicating High-Performance Liquid Chromatography (HPLC) method are presented. Furthermore, this guide explores the role of this compound in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) chemistry, a critical technique for elucidating RNA structure.
Introduction to this compound
This compound (1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione) is a heterocyclic compound derived from isatoic anhydride.[3] Its utility stems from the reactive anhydride functional group, which readily undergoes nucleophilic acyl substitution. This reactivity makes it a valuable tool for chemical synthesis and bioconjugation.[4] In pharmaceutical development, it serves as a building block for more complex molecules.[4] Notably, NMIA is a key reagent in SHAPE chemistry, where it selectively acylates the 2'-hydroxyl group of flexible ribonucleotides, providing insights into RNA secondary and tertiary structures.[5][6]
Given its reactivity, this compound is susceptible to degradation, primarily through hydrolysis.[1] Its stability is a critical consideration for storage, handling, and application, particularly in the context of pharmaceutical development where impurities and degradation products can impact safety and efficacy.
Degradation Pathways of this compound
The primary degradation pathway for this compound is hydrolysis, which involves the cleavage of the anhydride ring by water. Other potential degradation routes include oxidation, photolysis, and thermal decomposition.
Hydrolytic Degradation
In the presence of water, this compound undergoes hydrolysis to yield N-methylanthranilic acid and carbon dioxide. This reaction can be catalyzed by both acids and bases.[7]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to ring opening.
The primary degradation product of hydrolysis is N-methylanthranilic acid.
Oxidative Degradation
Oxidative degradation can be induced by oxidizing agents such as hydrogen peroxide. The reaction may lead to the formation of various oxidized derivatives, potentially involving hydroxylation of the aromatic ring or N-demethylation. The specific degradation products will depend on the oxidant and reaction conditions.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of this compound. The absorbed energy can promote the molecule to an excited state, leading to bond cleavage and the formation of radical species. The degradation products can be complex and varied.
Thermal Degradation
At elevated temperatures, this compound may undergo thermal decomposition.[8] The degradation pathway could involve decarboxylation and fragmentation of the heterocyclic ring. The melting point of this compound is reported to be around 165 °C, with decomposition.[8]
Stability Studies: Data and Protocols
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2][9] The following sections provide representative data and detailed experimental protocols for the forced degradation of this compound.
Summary of Forced Degradation Data
The following table summarizes the illustrative results of forced degradation studies on this compound. The percentage of degradation is determined by a stability-indicating HPLC method.
| Stress Condition | Parameters | % Degradation (Illustrative) | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 25% | N-Methylanthranilic acid |
| Base Hydrolysis | 0.1 M NaOH at 25°C for 4h | 40% | N-Methylanthranilic acid |
| Oxidative | 3% H₂O₂ at 25°C for 24h | 15% | Oxidized derivatives |
| Photolytic | UV light (254 nm) for 48h | 10% | Photodegradation products |
| Thermal | 80°C for 72h | 5% | Thermal degradants |
Experimental Protocols for Forced Degradation Studies
The following are detailed protocols for conducting forced degradation studies on this compound.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, transfer a known volume of the stock solution into a reaction vessel.
-
After the stress period, neutralize the samples if necessary (e.g., acid and base hydrolysis samples).
-
Dilute the samples to a final concentration of 100 µg/mL with the mobile phase of the HPLC method.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
To 1 mL of the this compound stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.2 M NaOH.
-
Dilute to the final concentration and analyze by HPLC.
-
To 1 mL of the this compound stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution at room temperature (25°C) for 4 hours.
-
Neutralize with an appropriate amount of 0.2 M HCl.
-
Dilute to the final concentration and analyze by HPLC.
-
To 1 mL of the this compound stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
Dilute to the final concentration and analyze by HPLC.
-
Transfer 1 mL of the this compound stock solution into a quartz cuvette.
-
Expose the solution to UV light at 254 nm in a photostability chamber for 48 hours.
-
Prepare a control sample wrapped in aluminum foil to protect it from light and keep it under the same temperature conditions.
-
Dilute the samples to the final concentration and analyze by HPLC.
-
Transfer the this compound stock solution into a sealed vial.
-
Place the vial in an oven maintained at 80°C for 72 hours.
-
Prepare a control sample stored at room temperature.
-
Cool the stressed sample to room temperature.
-
Dilute to the final concentration and analyze by HPLC.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products and any process-related impurities.[10][11]
Proposed HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient elution) |
| Gradient Program | 0-5 min: 20% Acetonitrile; 5-20 min: 20-80% Acetonitrile; 20-25 min: 80% Acetonitrile; 25-30 min: 80-20% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (Diode Array Detector) |
| Injection Volume | 10 µL |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Biological Interaction: Role in SHAPE Chemistry
While this compound does not participate in a classical signaling pathway, its reaction with RNA in SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) chemistry is a significant and well-characterized biological interaction.[5][6]
SHAPE chemistry is a powerful technique used to probe the structure of RNA at single-nucleotide resolution.[1] this compound acts as an electrophilic probe that selectively acylates the 2'-hydroxyl group of conformationally flexible ribonucleotides.[1] The mechanism involves the nucleophilic attack of the 2'-hydroxyl group on one of the carbonyl carbons of the anhydride, leading to the formation of a 2'-O-adduct.[1] This modification is then detected by primer extension, where reverse transcriptase stalls at the site of the bulky adduct. The pattern of stalls reveals the flexible regions of the RNA, providing insights into its secondary and tertiary structure.
Conclusion
This technical guide has provided a comprehensive overview of the degradation and stability of this compound. The primary degradation pathway is hydrolysis, leading to the formation of N-methylanthranilic acid. Forced degradation studies under various stress conditions are crucial for understanding its stability profile. A validated stability-indicating HPLC method is essential for the accurate quantification of this compound and its degradation products. The application of this compound in SHAPE chemistry highlights its importance as a tool in molecular biology for elucidating RNA structure. For researchers and drug development professionals, a thorough understanding of the stability and degradation of this compound is critical for its successful application and for ensuring the quality and safety of related pharmaceutical products.
References
- 1. Exploring RNA Structural Codes with SHAPE Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound technical, 90 10328-92-4 [sigmaaldrich.com]
- 9. onyxipca.com [onyxipca.com]
- 10. scispace.com [scispace.com]
- 11. ijtsrd.com [ijtsrd.com]
The Rising Therapeutic Potential of N-Methylisatoic Anhydride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Methylisatoic anhydride (B1165640) (NMIA), a versatile heterocyclic compound, is increasingly recognized as a valuable scaffold in medicinal chemistry. Its reactive nature allows for the efficient synthesis of a diverse range of derivatives, primarily quinazolinones and benzoxazinones, which have demonstrated significant potential as anticancer and antimicrobial agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of NMIA derivatives, supported by detailed experimental protocols and quantitative data to facilitate further research and development in this promising field.
From Precursor to Potent Derivatives: The Synthesis of Quinazolinones
N-Methylisatoic anhydride serves as a key starting material for the synthesis of various biologically active quinazolinone derivatives. The general synthetic approach involves the reaction of NMIA with a primary amine, which leads to the opening of the anhydride ring to form an intermediate N-methylanthranilamide. This intermediate can then be cyclized with various electrophiles to yield the desired quinazolinone scaffold. A common and effective method involves a one-pot, three-component reaction.
Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones
This protocol outlines a general and efficient one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones from this compound, a primary amine, and an aldehyde.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine)
-
Appropriate aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Solvent (e.g., Acetonitrile:Water 1:1, or solvent-free)
-
Catalyst (e.g., Iodine, p-toluenesulfonic acid)
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) apparatus
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
In a round bottom flask, combine this compound (1 mmol), the desired primary amine (1.2 mmol), and the selected aldehyde (1 mmol).
-
Add the solvent and the catalyst (e.g., 10 mol% iodine or p-toluenesulfonic acid).
-
Stir the reaction mixture at reflux. The reaction time will vary depending on the specific reactants and can be monitored by TLC.
-
Upon completion of the reaction, as indicated by TLC, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted-4(3H)-quinazolinone.
Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity of this compound-Derived Quinazolinones
Quinazolinone derivatives synthesized from NMIA have emerged as a promising class of anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Mechanism of Action: Targeting Cancer Cell Signaling
Several studies have indicated that quinazolinone derivatives can exert their anticancer effects by modulating critical signaling pathways, including the PI3K-AKT and MAPK pathways, which are frequently dysregulated in cancer.
Caption: Inhibition of PI3K-AKT and MAPK pathways by quinazolinone derivatives.
Quantitative Anticancer Activity Data
The cytotoxic effects of various quinazolinone derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of these compounds.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| QZ-1 | 2,3-disubstituted-quinazolinone | HeLa (Cervical Cancer) | 25.5 | [1] |
| QZ-2 | 2,3-disubstituted-quinazolinone | MDA-MB-231 (Breast Cancer) | 32.8 | [1] |
| QZ-3 | 2-aryl-quinazolinone | A549 (Lung Carcinoma) | 45.2 | [1] |
| QZ-4 | 2-aryl-quinazolinone | HepG2 (Hepatocellular Carcinoma) | 38.7 | [1] |
Note: The compound IDs are representative and assigned for clarity in this guide.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[2][3]
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
This compound-derived quinazolinone compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in the complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration.
Antimicrobial Activity of this compound-Derived Quinazolinones
In addition to their anticancer properties, quinazolinone derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| QZ-5 | 2,3,6-trisubstituted-quinazolinone | Staphylococcus aureus | 50 | [4] |
| QZ-6 | 2,3,6-trisubstituted-quinazolinone | Escherichia coli | 100 | [4] |
| QZ-7 | Fused quinazolinone | Pseudomonas aeruginosa | 64 | [5] |
| QZ-8 | Fused quinazolinone | Candida albicans | 32 | [5] |
Note: The compound IDs are representative and assigned for clarity in this guide.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[6][7]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound-derived quinazolinone compounds
-
Standard antimicrobial agents (positive controls)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilutions: Prepare serial two-fold dilutions of the quinazolinone compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
This compound has proven to be a valuable and versatile starting material for the synthesis of quinazolinone derivatives with significant anticancer and antimicrobial activities. The synthetic routes are generally straightforward and amenable to the generation of diverse chemical libraries for structure-activity relationship studies. The biological data presented in this guide highlight the potential of these compounds as leads for the development of novel therapeutic agents.
Future research should focus on the optimization of the lead compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic and toxicological profiles. A deeper understanding of their molecular mechanisms of action, including the identification of specific protein targets and the elucidation of their effects on various signaling pathways, will be crucial for their rational design and clinical translation. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery based on the this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
N-Methylisatoic Anhydride: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Methylisatoic anhydride (B1165640) (NMIA), a versatile heterocyclic compound, has emerged as a crucial building block and reagent in medicinal chemistry. Its unique reactivity and structural features have enabled the synthesis of a diverse array of biologically active molecules, ranging from anticancer agents and kinase inhibitors to central nervous system (CNS) modulators and tools for probing RNA structure. This technical guide provides a comprehensive overview of NMIA's role in drug discovery and development, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.
Synthesis and Chemical Properties
N-Methylisatoic anhydride (1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione) is typically synthesized through the methylation of isatoic anhydride. Various methods have been developed to achieve this transformation, with one common approach involving the use of a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.[1] An alternative route involves a multi-step synthesis starting from o-chlorobenzoic acid and methylamine, followed by cyclization with triphosgene.[2]
The reactivity of NMIA is characterized by the electrophilic nature of its carbonyl groups, making it susceptible to nucleophilic attack. This property is central to its utility in synthesizing a wide range of heterocyclic scaffolds.
Role as a Versatile Scaffold in Drug Discovery
The N-methylated quinazoline (B50416) core, readily accessible from NMIA, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The reaction of NMIA with primary amines is a cornerstone for the synthesis of various quinazolinone derivatives, which have demonstrated a broad spectrum of biological activities.
Anticancer Agents and Kinase Inhibitors
The quinazolinone scaffold is a well-established pharmacophore for the development of kinase inhibitors, a class of targeted cancer therapeutics. Many quinazoline derivatives synthesized from this compound and its precursors have shown potent inhibitory activity against various kinases, including Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.
Table 1: Anticancer Activity of Selected Quinazolinone Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Gefitinib (related scaffold) | EGFR | 0.023 - 0.079 | [1] |
| Erlotinib (related scaffold) | EGFR | 0.080 | [1] |
| Quinazoline Derivative 21 | HeLa, MDA-MB231 | 1.85 - 2.81 | [3][4] |
| Quinazoline Derivative 22 | HeLa, MDA-MB231 | 1.85 - 2.81 | [3][4] |
| Quinazoline Derivative 23 | HeLa, MDA-MB231 | 1.85 - 2.81 | [3][4] |
| Fluoroquinazolinone 6 | MCF-7 | 0.35 | [5] |
| Fluoroquinazolinone 10f | MCF-7 | 0.71 | [5] |
| Quinazolinone-Amino Acid Hybrid G | MCF-7 | 0.44 | [5] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Quinazolinone derivatives have been investigated as inhibitors of this pathway, offering a promising avenue for cancer therapy.
Synthesis of Bioactive Natural Products and Drugs
This compound serves as a key intermediate in the total synthesis of several complex natural products and approved drugs.
-
Evodiamine: This indole (B1671886) alkaloid, known for its antitumor properties, can be synthesized through the reaction of tryptamine (B22526) with this compound.[7]
-
Laquinimod: An immunomodulatory drug developed for the treatment of multiple sclerosis, Laquinimod's synthesis involves the use of a substituted this compound precursor. An efficient synthetic method has been established with an overall yield of up to 82%.[6][8][9]
Central Nervous System (CNS) Drug Discovery
The quinazoline scaffold is also being explored for the development of agents targeting the central nervous system. Its structural features allow for the design of molecules that can cross the blood-brain barrier and interact with various CNS targets, such as serotonin (B10506) receptors. The modulation of serotonin receptors is a key strategy in the treatment of depression, anxiety, and other neurological disorders. While direct synthesis of serotonin receptor modulators from NMIA is an active area of research, the versatility of the quinazolinone scaffold makes it a promising starting point.
Application in RNA Structure Analysis: SHAPE-MaP
Beyond its role in synthesizing therapeutic agents, this compound is a pivotal reagent in the field of chemical biology, specifically for probing RNA secondary and tertiary structures. It is widely used in a technique called Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE), often coupled with Mutational Profiling (MaP), known as SHAPE-MaP.
In SHAPE-MaP, NMIA selectively acylates the 2'-hydroxyl group of flexible, single-stranded ribonucleotides in an RNA molecule. The sites of acylation are then identified by reverse transcription, where the modification causes the reverse transcriptase to either pause or incorporate a mutation at that position. High-throughput sequencing of the resulting cDNA library allows for the quantitative determination of the flexibility of each nucleotide, providing a detailed map of the RNA's structure.[10][11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
General Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
This protocol describes a general and efficient one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from this compound (or its unmethylated precursor, isatoic anhydride, followed by N-alkylation), an amine, and an aldehyde.
Materials:
-
This compound (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Ethanol (B145695) or other suitable solvent
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the primary amine (1.0 mmol), and the aldehyde (1.0 mmol) in ethanol (10 mL).
-
If using a catalyst, add a catalytic amount (e.g., 0.1 mmol) of p-toluenesulfonic acid.
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one.[11][13][14]
Table 2: Representative Yields for the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
| Amine | Aldehyde | Yield (%) |
| Aniline | Benzaldehyde | 85-95 |
| Benzylamine | 4-Chlorobenzaldehyde | 80-90 |
| Cyclohexylamine | 4-Methoxybenzaldehyde | 82-92 |
Protocol for RNA SHAPE-MaP using NMIA
This protocol outlines the key steps for probing RNA structure using NMIA followed by mutational profiling.
Materials:
-
Purified RNA (1-5 µg)
-
10x RNA folding buffer (e.g., 1 M HEPES pH 8.0, 1 M NaCl, 0.1 M MgCl2)
-
This compound (NMIA) solution in anhydrous DMSO
-
Quenching buffer (e.g., containing a scavenger like DTT)
-
Reverse transcription primers
-
Reverse transcriptase capable of mutational profiling (e.g., SuperScript II in the presence of Mn2+)
-
dNTPs
-
Reagents for library preparation and high-throughput sequencing
Procedure:
-
RNA Folding: Dilute the RNA to the desired concentration in RNase-free water. Add 10x folding buffer to a final concentration of 1x. Heat the RNA solution to 95°C for 2 minutes and then cool to room temperature slowly to allow for proper folding.
-
NMIA Modification: Prepare a fresh dilution of NMIA in anhydrous DMSO. Add the NMIA solution to the folded RNA to a final concentration typically ranging from 1 to 10 mM. Incubate at 37°C for 15-45 minutes. A no-reagent control (DMSO only) should be run in parallel.
-
Quenching: Stop the reaction by adding a quenching buffer.
-
RNA Purification: Purify the modified RNA from excess NMIA and other reaction components using a suitable method such as ethanol precipitation or a spin column.
-
Reverse Transcription (Mutational Profiling): Anneal a reverse transcription primer to the purified RNA. Perform reverse transcription using a reverse transcriptase under conditions that promote misincorporation at the sites of 2'-O-adducts (e.g., by adding MnCl2 to the reaction buffer).
-
Library Preparation and Sequencing: Prepare a cDNA library from the reverse transcription products and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference RNA sequence. Identify mutation rates at each nucleotide position in the NMIA-treated sample and the no-reagent control. Calculate the SHAPE reactivity for each nucleotide by subtracting the background mutation rate (from the control) from the mutation rate in the treated sample. The resulting reactivity profile can be used as constraints for RNA secondary structure prediction software.[10][11][12]
Conclusion
This compound has solidified its position as a highly valuable and versatile molecule in medicinal chemistry and chemical biology. Its ability to serve as a precursor to a wide range of privileged scaffolds, particularly quinazolinones, has led to the discovery of numerous potent bioactive compounds with applications in oncology, immunology, and neuroscience. Furthermore, its specific reactivity with RNA has made it an indispensable tool for elucidating the complex structures of these vital biomolecules. As drug discovery continues to evolve, the creative application of this compound and its derivatives will undoubtedly continue to fuel the development of novel therapeutics and advance our understanding of biological systems.
References
- 1. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SHAPE-Map [illumina.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 10. Synthesis of new series of quinazolinone derivatives endowed with anticancer potential [journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. ijarsct.co.in [ijarsct.co.in]
An In-depth Technical Guide to the Synthesis of N-Substituted Isatoic Anhydrides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted isatoic anhydrides are pivotal building blocks in synthetic organic chemistry, serving as versatile precursors for a wide array of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their utility stems from the reactive anhydride (B1165640) moiety, which can undergo various transformations, including reactions with nucleophiles to generate quinazolinones, benzodiazepines, and other valuable scaffolds.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to access N-substituted isatoic anhydrides, focusing on N-alkylation, N-arylation, N-acylation, and N-sulfonylation. Detailed experimental protocols, comparative data, and workflow diagrams are presented to assist researchers in selecting and implementing the most suitable synthetic strategies for their specific needs.
Core Synthetic Strategies
The substitution at the nitrogen atom of the isatoic anhydride ring can be achieved through several distinct methodologies. The primary approaches involve the direct functionalization of the N-H bond of isatoic anhydride or a multi-step sequence commencing with a different starting material.
A general overview of the synthetic pathways is depicted below:
Figure 1: General synthetic routes to N-substituted isatoic anhydrides.
N-Alkylation of Isatoic Anhydrides
Direct N-alkylation of isatoic anhydride is a commonly employed method for the synthesis of N-alkyl and N-benzyl derivatives.[2] This reaction typically involves the deprotonation of the nitrogen atom with a suitable base, followed by nucleophilic attack on an alkylating agent.
Comparative Analysis of Reaction Conditions for N-Benzylation
The choice of base and reaction conditions significantly impacts the yield and purity of the desired N-alkylated product. A comparative study on the N-benzylation of isatoic anhydride with 4-chlorobenzyl chloride highlights these differences.[2]
| Base | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Hydride (NaH) | - | 30 | 12-24 | Low/Complex Mixture | [2] |
| Potassium Carbonate (K₂CO₃) | - | 30 | 12-24 | 15-47 | [2] |
| Diisopropylethylamine (DIPEA) | TBAB (20) | 30 | 2 | >88 (of N-benzylated isatin) | [2][3] |
TBAB: Tetrabutylammonium (B224687) bromide
It is noteworthy that strong bases like sodium hydride can lead to complex mixtures, while a combination of a weaker base like DIPEA and a phase-transfer catalyst such as TBAB offers a more controlled reaction, particularly for the N-benzylation of isatin, which can then be oxidized to the corresponding N-benzylated isatoic anhydride.[2][3]
Experimental Protocol: N-Benzylation of Isatoic Anhydride using DIPA and TBAB[2]
-
Dissolve isatoic anhydride (1 mmol) in N,N-dimethylacetamide (2 mL).
-
Add tetrabutylammonium bromide (0.2 mmol) and diisopropylethylamine (2 mmol) to the reaction mixture with continuous stirring at 30 °C.
-
After 5 minutes, add 4-chlorobenzyl chloride (1.1 mmol) to the reaction.
-
Continue stirring the reaction mixture for 2 hours at the same temperature.
-
Pour the reaction mixture into crushed ice.
-
Filter the precipitate, wash with cold water, and dry to obtain the product.
N-Arylation of Isatoic Anhydrides
The synthesis of N-aryl isatoic anhydrides is more challenging than N-alkylation due to the lower nucleophilicity of the isatoic anhydride nitrogen towards aryl halides.[2] Two primary strategies have emerged: a two-step process involving the N-arylation of isatin followed by oxidation, and a more direct copper-catalyzed N-arylation of isatoic anhydride.
Two-Step Synthesis via N-Arylation of Isatin[2][3]
This method involves the initial N-arylation of isatin with an aryl bromide in the presence of a copper catalyst, followed by oxidation of the resulting N-aryl isatin to the desired N-aryl isatoic anhydride.
Figure 2: Two-step synthesis of N-aryl isatoic anhydrides.
This route typically provides modest yields of 28-55% for the N-arylation step, which is conducted over 5-8 hours.[2][3]
Copper-Catalyzed Direct N-Arylation
A more direct and efficient approach involves the copper-catalyzed N-arylation of isatoic anhydride with diaryliodonium salts at room temperature. This method offers moderate to excellent yields and proceeds under mild conditions.
Quantitative Data for Copper-Catalyzed N-Arylation
| Arylating Agent | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Diphenyliodonium salt | CuI | DIPEA | CH₃CN | - | up to 97 |
| Aryl(TMP)iodonium trifluoroacetate (B77799) | CuBr | Et₃N | DCE | 3-5 | 53-92 |
DIPEA: Diisopropylethylamine, TMP: 2,4,6-trimethoxyphenyl, DCE: 1,2-dichloroethane
Experimental Protocol: Copper-Catalyzed N-Arylation with Aryl(TMP)iodonium Trifluoroacetate
-
To an oven-dried Schlenk tube, add isatoic anhydride (0.3 mmol), aryl(TMP)iodonium trifluoroacetate (0.3 mmol), CuBr (0.015 mmol), and Et₃N (0.36 mmol).
-
Add dry DCE (3 mL) to the tube, seal it, and stir at room temperature.
-
Continue stirring the reaction mixture for 3-5 hours.
-
Pass the reaction mixture through Celite and wash with a minimal amount of EtOAc (15-20 mL).
-
Perform a workup with water followed by a brine wash to isolate the product.
N-Acylation of Isatoic Anhydrides
N-acylation of isatoic anhydride can be achieved using acylating agents such as acid anhydrides or acid chlorides. The reaction proceeds by nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent.
Experimental Protocol: Synthesis of N-Acetylanthranilic Acid from Isatoic Anhydride[4]
While this protocol yields the ring-opened product, the initial step involves the formation of N-acetyl isatoic anhydride, which is then hydrolyzed in situ.
-
Combine isatoic anhydride and acetic anhydride in a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, reflux condenser, and drying tube.
-
Add the acetic anhydride to the mixture through the dropping funnel over a period of 30 minutes.
-
Heat the reaction to 90°-100° C for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a kilogram of ice containing 150 ml of concentrated hydrochloric acid.
-
Isolate the precipitated white solid, wash with 200 ml of water, and dry to give N-acetylanthranilic acid in 94% yield.[4]
N-Sulfonylation of Isatoic Anhydrides
The introduction of a sulfonyl group onto the nitrogen atom of isatoic anhydride is a valuable transformation for accessing compounds with potential biological activity.[5] This can be achieved through the reaction of isatoic anhydride with a sulfonyl chloride in the presence of a base.
Conceptual Workflow for N-Sulfonylation
Figure 3: Conceptual workflow for the N-sulfonylation of isatoic anhydride.
Experimental Protocol: General Procedure for N-Sulfonylation (Adapted from similar reactions)[6]
-
Dissolve N-phthaloyl-chitosan (as a model substrate with a similar reactive site, 1.88 mmol) in a suitable solvent such as DMAc/LiCl (50 mL) and cool to 4–8 °C.
-
Gradually add triethylamine (B128534) (68 mmol) and a solution of p-toluenesulfonyl chloride (18.8 mmol) in DMAc (20 mL).
-
Stir the mixture at 8 °C for 12 hours.
-
Pour the reaction solution into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with chloroform, and dry.
Note: This is an adapted procedure and may require optimization for isatoic anhydride.
Conclusion
The synthesis of N-substituted isatoic anhydrides is a well-established field with a variety of methodologies available to the synthetic chemist. The choice of the optimal synthetic route depends on the nature of the desired substituent (alkyl, aryl, acyl, or sulfonyl) and the desired scale of the reaction. For N-alkylation, direct methods using appropriate bases are effective. For N-arylation, copper-catalyzed methods provide a direct and efficient route. N-acylation and N-sulfonylation can be achieved with the corresponding acid anhydrides/chlorides and sulfonyl chlorides, respectively. This guide provides the necessary foundational knowledge, comparative data, and detailed protocols to enable researchers to confidently synthesize a diverse range of N-substituted isatoic anhydrides for their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetylanthranilic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Rh-Catalyzed Denitrogenative Reaction of N-Sulfonyl-1,2,3-triazoles with Isatoic Anhydrides and Oxadiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylisatoic Anhydride: An In-depth Technical Guide to its Moisture Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the moisture sensitivity of N-Methylisatoic anhydride (B1165640), a critical parameter for its handling, storage, and application in research and pharmaceutical development. Understanding the hydrolytic instability of this compound is paramount to ensuring its quality, efficacy, and the reproducibility of experimental results.
Introduction
N-Methylisatoic anhydride (NMIA) is a versatile reagent widely employed in organic synthesis and bioconjugation chemistry.[1][2] Its applications range from the synthesis of pharmaceuticals and agrochemicals to its use as a selective 2'-hydroxyl acylation agent for probing RNA structure.[1][3][4] However, the presence of an anhydride functional group renders the molecule susceptible to hydrolysis, a reaction with water that leads to the formation of N-methylanthranilic acid. This degradation can significantly impact the purity and reactivity of NMIA, making a thorough understanding of its moisture sensitivity essential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇NO₃ | [5] |
| Molecular Weight | 177.16 g/mol | [5] |
| Appearance | White to brown solid/chunks | [5][6] |
| Melting Point | ~160 - 165 °C (with decomposition) | [7][8] |
| Solubility | Soluble in organic solvents; reacts with water | [1] |
| Stability | Moisture sensitive | [5][9] |
Hydrolytic Degradation Pathway
This compound undergoes hydrolysis in the presence of water, leading to the opening of the heterocyclic ring to form N-methylanthranilic acid.[1] This reaction is a nucleophilic acyl substitution where water acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride.
Caption: Hydrolytic degradation of this compound to N-methylanthranilic acid.
Factors Influencing Hydrolysis
The rate of hydrolysis of this compound is influenced by several factors:
-
Water Content: The presence of moisture is the primary driver of degradation. The reaction rate is directly proportional to the amount of water available.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis.
Quantitative Analysis of Moisture Sensitivity
To quantitatively assess the moisture sensitivity of this compound, a forced degradation study can be performed. This involves exposing the compound to controlled conditions of humidity and temperature and monitoring the formation of the degradation product, N-methylanthranilic acid, over time.
Table 2: Illustrative Forced Degradation Study Conditions
| Condition | Temperature (°C) | Relative Humidity (%) | Time Points |
| Control | 25 | <10 (desiccated) | 0, 24, 48, 72 hours |
| Accelerated | 40 | 75 | 0, 8, 16, 24 hours |
| High Humidity | 25 | 90 | 0, 12, 24, 48 hours |
Experimental Protocols
Forced Degradation Study Workflow
The following diagram outlines the general workflow for conducting a forced degradation study to evaluate the moisture sensitivity of this compound.
Caption: Workflow for a forced degradation study of this compound.
Detailed Methodology for a Forced Degradation Study
Objective: To quantify the rate of hydrolysis of this compound under controlled humidity and temperature conditions.
Materials:
-
This compound (high purity)
-
Environmental chambers with temperature and humidity control
-
Analytical balance
-
Glass vials with inert caps
-
Desiccator with a suitable desiccant (e.g., silica (B1680970) gel)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
N-methylanthranilic acid reference standard
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into several glass vials.
-
Prepare a sufficient number of vials for each condition and time point.
-
-
Exposure Conditions:
-
Place the vials for the control condition in a desiccator at 25°C.
-
Place the remaining vials in environmental chambers set to the desired temperature and relative humidity conditions as outlined in Table 2.
-
-
Sampling:
-
At each specified time point, remove one vial from each condition.
-
Immediately cap the vial tightly to prevent further moisture exposure.
-
Store the samples at a low temperature (e.g., -20°C) until analysis.
-
-
Sample Analysis (HPLC Method):
-
Standard Preparation: Prepare a stock solution of N-methylanthranilic acid reference standard in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the contents of each vial in a known volume of a suitable solvent (e.g., acetonitrile) to a final concentration appropriate for HPLC analysis.
-
HPLC Conditions (Illustrative):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maxima of this compound and N-methylanthranilic acid.
-
Injection Volume: 10 µL
-
-
Quantification:
-
Inject the calibration standards to generate a calibration curve for N-methylanthranilic acid.
-
Inject the prepared samples from the forced degradation study.
-
Quantify the amount of N-methylanthranilic acid formed in each sample using the calibration curve.
-
The decrease in the this compound peak area can also be monitored.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound degraded at each time point for each condition.
-
Plot the percentage of degradation versus time to determine the degradation kinetics.
-
Handling and Storage Recommendations
Given its moisture sensitivity, strict adherence to proper handling and storage procedures is crucial to maintain the integrity of this compound.
Table 3: Handling and Storage Guidelines
| Aspect | Recommendation |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6] |
| Handling | Handle in a dry environment, such as a glove box or under a stream of dry inert gas. Avoid inhalation of dust and contact with skin and eyes.[5][7] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] |
| Dispensing | Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. |
Conclusion
This compound is a valuable chemical reagent whose utility is intrinsically linked to its purity. Its pronounced sensitivity to moisture necessitates careful handling and storage to prevent hydrolytic degradation to N-methylanthranilic acid. By implementing the recommendations and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with its instability, ensuring the reliability and success of their scientific endeavors. The provided experimental framework for a forced degradation study offers a robust method for quantitatively assessing its stability under various environmental conditions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 10328-92-4 | Benchchem [benchchem.com]
- 5. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
An In-depth Technical Guide to the Reaction of N-Methylisatoic Anhydride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Reaction Mechanism and Applications
The reaction of N-Methylisatoic anhydride (B1165640) with primary amines is a fundamental transformation in organic synthesis, yielding N-substituted 2-(methylamino)benzamides. This reaction is of significant interest to researchers and professionals in drug development due to its utility in creating complex molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive molecules.[1] The core of this reaction is a nucleophilic addition-elimination mechanism.
The process begins with the nucleophilic attack of the primary amine on one of the carbonyl carbons of the N-Methylisatoic anhydride ring. This initial attack is the rate-determining step and results in the formation of a tetrahedral intermediate. Subsequently, the anhydride ring opens, followed by the elimination of carbon dioxide, to afford the final N-substituted 2-(methylamino)benzamide (B1345521) product. It is crucial to note that this is not an SN2 reaction.[2][3]
The versatility of this compound extends to its use as a building block in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its reactivity allows for the efficient formation of amide bonds, a common functional group in many drug candidates.
Quantitative Data Summary
The following table summarizes reaction yields for the synthesis of various N-substituted 2-aminobenzamides from the closely related parent compound, isatoic anhydride, which provides a strong indication of the expected outcomes with this compound.
| Entry | Primary Amine | Solvent | Method | Temperature (°C) | Time | Yield (%) |
| 1 | 4-Fluoroaniline | DMF | Conventional Heating | - | - | 72 |
| 2 | 4-Fluoroaniline | DMF (drops) | Microwave (140W) | - | 10 min | 65 |
| 3 | p-Toluidine | Benzene | Conventional Heating | - | - | 97 |
| 4 | Isopropylamine | Ethylene Dichloride | Conventional Heating | 55 | 3 h | 90.9 |
Data adapted from syntheses using isatoic anhydride.
Experimental Protocols
Below are detailed methodologies for the synthesis of N-substituted 2-aminobenzamides, adapted from established procedures with isatoic anhydride, which are applicable to this compound.
General Protocol for Conventional Heating
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as Dimethylformamide (DMF) or Benzene.
-
Addition of Amine: Add the primary amine (1 equivalent) to the solution.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid precipitate by filtration and wash it with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or benzene).
General Protocol for Microwave-Assisted Synthesis
-
Mixing Reagents: In a microwave-safe reaction vessel, combine this compound (1 equivalent) and the primary amine (1 equivalent).
-
Solvent Addition: Add a few drops of a high-boiling solvent like DMF.
-
Microwave Irradiation: Expose the reaction mixture to microwave irradiation (e.g., 140 W) for a specified time (typically 5-15 minutes).
-
Cooling: After irradiation, cool the reaction vessel to room temperature.
-
Precipitation and Isolation: Add ice-cold water to the reaction mixture to induce precipitation. Collect the solid product by filtration and wash with cold water.
-
Purification: If necessary, the product can be purified by recrystallization.
Mandatory Visualizations
Reaction Mechanism Pathway
Caption: Reaction mechanism of this compound with a primary amine.
Experimental Workflow
Caption: General experimental workflow for the synthesis of N-substituted 2-(methylamino)benzamides.
References
Methodological & Application
Application Notes and Protocols for Quinazolinone Synthesis using N-Methylisatoic Anhydride
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. N-Methylisatoic anhydride (B1165640) is a valuable and reactive starting material for the synthesis of N-1 substituted quinazolinone derivatives. The presence of the methyl group at the N-1 position can significantly influence the pharmacological profile of the resulting compounds.
This document provides detailed protocols for the synthesis of quinazolinone derivatives utilizing N-Methylisatoic anhydride. The primary method described is a one-pot, three-component reaction, which is an efficient and atom-economical approach for generating molecular diversity. While specific protocols for this compound are less common in the literature compared to its unsubstituted counterpart, isatoic anhydride, the methodologies are analogous. The provided protocols are based on well-established procedures for isatoic anhydride and have been adapted for this compound.
Reaction Principle
The synthesis of quinazolinones from this compound generally proceeds through a cascade of reactions. In a typical three-component synthesis, this compound first reacts with a primary amine. This leads to the opening of the anhydride ring to form an N-substituted-2-(methylamino)benzamide intermediate. This intermediate then condenses with an aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and dehydration to yield the final 2,3-disubstituted-1-methylquinazolin-4(3H)-one.
Data Presentation
The following table summarizes various reaction conditions reported for the synthesis of quinazolinones from isatoic anhydride, which can serve as a valuable starting point for optimizing reactions with this compound.
| Catalyst | Amine/Nitrogen Source | Aldehyde/Carbon Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfamic acid | 3-Trifluoromethylaniline | Various aromatic aldehydes | Water | Room Temp. | 2-4 | 72-84 | [1] |
| SBA-Pr-SO3H | Urea | Various aromatic aldehydes | Solvent-free | 115 | 0.5-1.5 | 85-95 | |
| Bi(NO3)3·5H2O | Ethylamine | 4-Chlorobenzaldehyde | Solvent-free | 80 | 1.5 | 90 | |
| Iodine/AcOH | Primary amines | Various aromatic aldehydes | CH3CN:H2O (1:1) | Reflux | 1-3 | 75-92 | [2] |
| None (Microwave) | Anthranilic acid, amines, orthoester | - | - | 120 | 0.5 | 35 | [3] |
| TFAA, DABCO | Tryptamine | Triethoxymethane | DMA | 100 | - | - | [4] |
Experimental Protocols
Protocol 1: Three-Component Synthesis of 2,3-Disubstituted-1-methylquinazolin-4(3H)-ones
This protocol describes a general procedure for the one-pot synthesis of 2,3-disubstituted-1-methylquinazolin-4(3H)-ones from this compound, a primary amine, and an aldehyde.
Materials:
-
This compound
-
Aromatic or aliphatic primary amine
-
Aromatic or aliphatic aldehyde
-
Ethanol (or other suitable solvent like acetonitrile (B52724) or solvent-free)
-
Catalyst (e.g., sulfamic acid, iodine, or a Lewis acid - optional, for optimization)
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the primary amine (1.1 mmol), and the aldehyde (1.0 mmol).
-
Add the chosen solvent (e.g., 10 mL of ethanol). For a solvent-free reaction, omit the solvent.
-
If a catalyst is used, add it at this stage (e.g., 10 mol% of sulfamic acid).
-
Attach a condenser and heat the reaction mixture to reflux (for solvent-based reactions) or to the desired temperature (e.g., 80-120 °C for solvent-free reactions).
-
Stir the reaction mixture for the required time (typically 1-6 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 3-Substituted-1-methylquinazolin-4(3H)-ones
This protocol outlines the synthesis of 3-substituted-1-methylquinazolin-4(3H)-ones using this compound, a primary amine, and an orthoester as a one-carbon source.
Materials:
-
This compound
-
Aromatic or aliphatic primary amine
-
Triethyl orthoformate (or trimethyl orthoformate)
-
Acetic acid (or other suitable solvent/catalyst)
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in acetic acid (5 mL).
-
Add triethyl orthoformate (1.5 mmol) to the mixture.
-
Attach a condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from ethanol.
Mandatory Visualization
Caption: Reaction pathway for the three-component synthesis of quinazolinones.
Caption: General experimental workflow for quinazolinone synthesis.
Caption: Origin of substituents in the final quinazolinone product.
References
Application Notes and Protocols for N-Methylisatoic Anhydride in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylisatoic anhydride (B1165640) is a versatile reagent employed in the solid-phase synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. Its utility lies in its ability to act as a bifunctional electrophile, enabling the construction of diverse molecular libraries. This document provides detailed application notes and experimental protocols for the use of N-Methylisatoic anhydride in the solid-phase synthesis of two important classes of heterocycles: quinazolinones and benzodiazepines.
Solid-phase synthesis offers significant advantages for library generation, including simplified purification and the ability to drive reactions to completion using excess reagents. This compound, as a derivative of anthranilic acid, serves as a key building block for these syntheses.
Applications in Solid-Phase Synthesis
The primary application of this compound in a solid-phase context is the synthesis of N-substituted heterocyclic compounds. The N-methyl group introduces a point of diversity and can influence the pharmacological properties of the final compounds. Key applications include:
-
Synthesis of 1,4-Benzodiazepine-2,5-diones: Benzodiazepines are a well-known class of psychoactive drugs. Solid-phase synthesis allows for the rapid generation of libraries of these compounds for structure-activity relationship (SAR) studies.
-
Synthesis of Quinazolinones and Dihydroquinazolinones: Quinazolinone derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Solid-phase methodologies facilitate the efficient exploration of this chemical space.
I. Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones
This protocol outlines a general method for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones utilizing an N-methylated anthranilic acid derivative, conceptually starting from a resin-bound amino acid. The synthesis commences with the reductive amination of a resin-bound amino acid, followed by acylation with a derivative conceptually similar to this compound, and subsequent cyclization and cleavage.
Experimental Protocol
Materials:
-
Wang Resin (or other suitable resin for solid-phase synthesis)
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Piperidine (B6355638) in DMF (20%)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
This compound (or a suitable N-methylanthranilic acid derivative)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Resin Loading: Swell Wang resin in DMF. Couple the first Fmoc-protected amino acid to the resin using DIC and DMAP in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Reductive Amination: To the deprotected amine on the resin, add a solution of an appropriate aldehyde or ketone in 1% acetic acid in DMF. Add sodium triacetoxyborohydride and agitate the mixture.
-
Acylation with N-Methylanthranilic Acid Derivative: Couple the secondary amine on the resin with a suitable N-methylanthranilic acid derivative using a coupling agent such as HATU or HBTU in the presence of a base like DIEA in DMF.
-
Cyclization and Cleavage: Treat the resin with a TFA cleavage cocktail to effect cyclization and release the 1,4-benzodiazepine-2,5-dione from the solid support.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
The following table summarizes typical yields and purities for a library of 1,4-benzodiazepine-2,5-diones synthesized on a solid support, based on a similar methodology using polymer-bound anthranilic acid derivatives.[1]
| Compound Type | Overall Isolated Yield (%) | Purity (%) |
| 1,4-Benzodiazepine-2,5-diones | 28 - 71 | 95 - 99 |
| 7-Benzamido-1,4-benzodiazepine-2,5-diones | 19 - 42 | 92 - 98 |
Experimental Workflow
Caption: Solid-phase synthesis workflow for 1,4-benzodiazepine-2,5-diones.
II. Solid-Phase Synthesis of Dihydroquinazolin-2(1H)-ones
This protocol describes a method for the solid-phase synthesis of dihydroquinazolin-2(1H)-one derivatives. While the specific literature example utilizes isatoic anhydride, the methodology is directly applicable to this compound for the preparation of N-methylated analogs. The synthesis involves the reaction of a resin-bound amine with an aldehyde and isatoic anhydride (or its N-methyl derivative).
Experimental Protocol
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Piperidine in DMF (20%)
-
Aromatic aldehydes
-
Isatoic anhydride (or this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HATU and DIEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF. Wash the resin with DMF and DCM.
-
Three-Component Reaction: To the deprotected amine on the resin, add a solution of an aromatic aldehyde and isatoic anhydride (or this compound) in a suitable solvent like DMF. The reaction can be heated to drive it to completion.
-
Cleavage: Cleave the product from the resin using a solution of 95% TFA in DCM.
-
Purification: Purify the crude product by preparative RP-HPLC.
Quantitative Data
The following table presents the yields and purities of various 1,4-disubstituted 3,4-dihydro-2(1H)-quinazolinones synthesized on a solid support.
| Substituent (R1) | Substituent (R2) | Yield (%) | Purity (%) |
| 4-chlorobenzyl | 4-chlorophenyl | 85 | >95 |
| 4-fluorobenzyl | 4-chlorophenyl | 82 | >95 |
| 4-methylbenzyl | 4-chlorophenyl | 88 | >95 |
| 4-methoxybenzyl | 4-chlorophenyl | 83 | >95 |
| Benzyl | 4-methoxyphenyl | 79 | >95 |
Experimental Workflow
Caption: Solid-phase synthesis of dihydroquinazolin-2(1H)-ones.
Reaction Mechanism
The reaction of this compound with a primary amine on the solid support proceeds through a nucleophilic acyl substitution mechanism. The primary amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and the formation of an amide bond, with the concomitant release of carbon dioxide.
Caption: General reaction mechanism of this compound.
Conclusion
This compound is a valuable building block for the solid-phase synthesis of N-methylated heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to develop and optimize the synthesis of libraries of benzodiazepines and quinazolinones for various applications in drug discovery and chemical biology. The adaptability of solid-phase synthesis allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space.
References
N-Methylisatoic Anhydride (NMIA) in RNA SHAPE Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for utilizing N-Methylisatoic anhydride (B1165640) (NMIA) in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) chemistry for RNA structure determination. This powerful technique offers insights into RNA secondary and tertiary structures at single-nucleotide resolution, which is crucial for understanding RNA function in biological processes and for the development of RNA-targeted therapeutics.
Introduction to RNA SHAPE Chemistry with NMIA
Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) is a widely used method to probe RNA structure. The technique employs electrophilic reagents that preferentially acylate the 2'-hydroxyl group of flexible ribonucleotides.[1][2][3][4][5][6] N-Methylisatoic anhydride (NMIA) is a classic and extensively validated SHAPE reagent that reacts with the RNA backbone in conformationally dynamic regions.[1][2][3][4][5] The resulting 2'-O-adducts can be detected as stops or mutations during reverse transcription, providing a quantitative measure of nucleotide flexibility.[4][5][7] This information can then be used as constraints in computational models to generate accurate RNA secondary structure predictions.[5]
The core principle of SHAPE is that the reactivity of the 2'-hydroxyl group is gated by the local nucleotide flexibility.[7] In structured regions, such as canonical Watson-Crick base pairs within a helix, the 2'-hydroxyl group is constrained and thus less reactive. Conversely, in single-stranded regions, loops, and other flexible motifs, the 2'-hydroxyl group is more accessible and readily acylated by NMIA.
Mechanism of NMIA Modification
NMIA is an electrophilic molecule that reacts with the nucleophilic 2'-hydroxyl group of RNA. The reaction results in the formation of a 2'-O-adduct, which is a bulky addition to the ribose sugar. This modification effectively blocks the progression of reverse transcriptase during primer extension, leading to cDNA fragments that terminate one nucleotide 3' to the modified base.[4] Alternatively, under specific reverse transcription conditions (SHAPE-MaP), the adduct can induce mutations in the resulting cDNA.[1][2][3][8]
Data Presentation: Quantitative Parameters for NMIA SHAPE Experiments
The following table summarizes key quantitative data for NMIA-based RNA SHAPE experiments, compiled from various protocols. These values should be optimized for specific RNA molecules and experimental conditions.
| Parameter | In Vitro SHAPE | In-Cell SHAPE | Reference |
| NMIA Stock Concentration | 80 mM in anhydrous DMSO | 100 mM in anhydrous DMSO | [1][5] |
| Final NMIA Concentration | 2.5 - 5.0 mM | 10 mM | [1][9] |
| RNA Concentration | 100 nM | N/A (endogenous levels) | [10] |
| Incubation Temperature | 37 °C | 37 °C | [1][5] |
| Incubation Time | 20 - 22 minutes (approx. 5 half-lives) | 15 minutes | [1][5][10] |
| Quenching | Not explicitly required (hydrolysis) | Optional: 125 mM DTT | [1][11] |
Note: NMIA has a half-life of approximately 4 minutes in aqueous solution.[10] The reaction is typically allowed to proceed for about 5 half-lives to ensure completion.
Experimental Protocols
In Vitro RNA SHAPE Protocol with NMIA
This protocol describes the structural probing of in vitro transcribed RNA using NMIA.
4.1.1. Materials
-
In vitro transcribed and purified RNA
-
This compound (NMIA)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Folding Buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂)
-
Nuclease-free water
-
Glycogen (B147801) (20 mg/mL)
-
5 M NaCl
-
100% Ethanol (B145695)
-
Reverse transcriptase and corresponding buffer
-
Fluorescently labeled or radiolabeled primer
-
dNTPs
-
ddNTPs (for sequencing ladder)
4.1.2. Experimental Workflow
4.1.3. Detailed Steps
-
RNA Folding:
-
In a 0.65 mL tube, add your RNA to the folding buffer.
-
Heat the RNA solution at 95°C for 2 minutes, then place on ice for 2 minutes to denature.
-
Incubate at the desired folding temperature (e.g., 37°C) for 20-30 minutes to allow the RNA to fold.
-
-
NMIA Modification:
-
Prepare two reaction tubes: one labeled "(+)" for the NMIA treatment and one labeled "(-)" for the no-reagent control.
-
To the (+) tube, add 1 µL of 80 mM NMIA in DMSO.[5]
-
To the (-) tube, add 1 µL of neat DMSO.[5]
-
Add 9 µL of the folded RNA solution to each tube. Mix quickly by pipetting.
-
Incubate both tubes at 37°C for 22 minutes.[5]
-
-
RNA Precipitation:
-
To each reaction, add 90 µL of RNase-free water, 4 µL of 5 M NaCl, and 1 µL of glycogen (20 mg/mL).[5]
-
Add 240 µL of 100% ethanol and mix well.[5]
-
Incubate at -80°C for 30 minutes.[5]
-
Centrifuge at maximum speed at 4°C for 30 minutes.[5]
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in nuclease-free water.
-
-
Primer Extension:
-
Anneal a fluorescently or radioactively labeled primer to the modified RNA.
-
Perform reverse transcription using a suitable reverse transcriptase. The 2'-O-adducts will cause the enzyme to stall, generating a pool of cDNA fragments of varying lengths.
-
For comparison, set up sequencing reactions (ddNTPs) using unmodified RNA and the same primer.
-
-
Analysis:
-
Separate the cDNA fragments by denaturing polyacrylamide gel electrophoresis (for radiolabeled primers) or capillary electrophoresis (for fluorescently labeled primers).[4]
-
Analyze the resulting electropherograms or autoradiographs to determine the positions and intensities of the reverse transcription stops.
-
Quantify the band intensities to calculate SHAPE reactivities for each nucleotide.
-
In-Cell RNA SHAPE-MaP Protocol with NMIA
This protocol outlines the structural probing of RNA within living cells using NMIA, followed by mutational profiling (MaP).
4.2.1. Materials
-
Cultured cells
-
This compound (NMIA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
RNA extraction kit (e.g., TRIzol)
-
Reagents for SHAPE-MaP library preparation (including a reverse transcriptase that reads through adducts, such as SuperScript II, in the presence of Mn²⁺)
4.2.2. Experimental Workflow
4.2.3. Detailed Steps
-
Cell Culture and Treatment:
-
Grow cells to approximately 80% confluency in a multi-well plate.[1]
-
For each condition, prepare a well for NMIA treatment and a corresponding control well for DMSO treatment.
-
Prepare a 100 mM solution of NMIA in anhydrous DMSO.[1]
-
Add the NMIA solution to the cell culture medium to a final concentration of 10 mM. For the control, add the same volume of neat DMSO.[1]
-
Incubate the cells at 37°C for 15 minutes.[1]
-
-
RNA Extraction:
-
SHAPE-MaP and Data Analysis:
-
Perform reverse transcription on the extracted RNA using a reverse transcriptase in the presence of Mn²⁺. This condition promotes the misincorporation of nucleotides at the site of the 2'-O-adduct rather than termination.[8][12]
-
Prepare sequencing libraries from the resulting cDNA.
-
Sequence the libraries using a high-throughput sequencing platform.
-
Analyze the sequencing data to identify mutation rates at each nucleotide position. The mutation frequency corresponds to the SHAPE reactivity.
-
Data Analysis and Interpretation
The raw data from SHAPE experiments, whether from primer extension termination or mutational profiling, needs to be processed to calculate the SHAPE reactivity for each nucleotide. This involves aligning the experimental data, normalizing the signal, and subtracting the background from the no-reagent control. The resulting SHAPE reactivities are quantitative values that reflect the local structural flexibility of each nucleotide. These values can be used to:
-
Validate existing RNA structure models: Compare experimental SHAPE reactivities with the predictions of a computational model.
-
Generate new structure models: Incorporate SHAPE reactivities as pseudo-energy constraints in RNA folding algorithms to improve the accuracy of secondary structure prediction.[5]
-
Analyze RNA conformational changes: Compare SHAPE profiles of an RNA under different conditions (e.g., in the presence and absence of a ligand or protein) to identify regions that undergo structural changes.[13]
Conclusion
This compound is a well-established and reliable reagent for probing RNA structure using SHAPE chemistry. Its utility extends from in vitro studies of purified RNA to the analysis of RNA structure within the complex environment of a living cell. The detailed protocols and quantitative data provided in this document serve as a comprehensive guide for researchers aiming to employ NMIA-based SHAPE to elucidate the structural intricacies of RNA molecules, thereby advancing our understanding of their biological roles and facilitating the development of novel RNA-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of RNA Structure with In Vitro SHAPE Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Nucleic acid structure determination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring RNA Structural Codes with SHAPE Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Methylisatoic Anhydride Acylation of Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylisatoic anhydride (B1165640) (NMIA) is a versatile reagent employed in organic synthesis for the acylation of primary and secondary amines. This reaction provides a straightforward route to N-methylanthranilamides, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by the opening of the heterocyclic ring to form the corresponding amide with the release of carbon dioxide. NMIA is also known for its application in life sciences as a 2'-OH selective acylation agent for RNA, utilized in SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) technology to probe RNA secondary structures.[1][2][3]
The acylation of amines with N-methylisatoic anhydride is a reliable method for the introduction of the N-methylanthraniloyl moiety. The reaction conditions can be adapted for a range of amine substrates, although the reactivity can be influenced by the nucleophilicity and steric hindrance of the amine.[4]
Data Presentation
| Amine Substrate | Amine Type | Product | Expected Yield |
| Ammonia (B1221849) | Primary | 2-(Methylamino)benzamide | Good |
| n-Butylamine | Primary | N-Butyl-2-(methylamino)benzamide | Good |
| Benzylamine | Primary | N-Benzyl-2-(methylamino)benzamide | Good |
| Aniline | Primary | N-Phenyl-2-(methylamino)benzamide | Moderate to Good |
| p-Toluidine | Primary | N-(4-Methylphenyl)-2-(methylamino)benzamide | Moderate to Good |
| Dimethylamine (B145610) | Secondary | N,N-Dimethyl-2-(methylamino)benzamide | Good |
| Piperidine | Secondary | (2-(Methylamino)phenyl)(piperidin-1-yl)methanone | Good |
Note: The "Expected Yield" is a qualitative assessment based on general principles of amine reactivity and information from related reactions. Optimal yields are highly dependent on specific reaction conditions such as solvent, temperature, and reaction time, and would require empirical optimization for each substrate.
Experimental Protocols
The following protocols provide a general framework for the acylation of primary and secondary amines with this compound. Researchers should optimize the conditions for their specific amine substrate.
General Protocol for the Acylation of a Primary or Secondary Amine
This protocol is adapted from the described reaction with ammonia and dimethylamine and general acylation procedures.[4]
Materials:
-
This compound (NMIA)
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Dioxane, or Tetrahydrofuran (THF))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Amine: To the stirred solution, add the amine (1.0 to 1.2 equivalents). If the amine is a salt (e.g., hydrochloride), a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 equivalents) should be added to the amine solution prior to its addition to the reaction mixture. For volatile amines or gaseous ammonia, they can be bubbled through the solution or added as a solution in a suitable solvent.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion, particularly for less reactive amines.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The work-up procedure will depend on the properties of the product.
-
For solid products: The product may precipitate directly from the reaction mixture. If so, it can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dried under vacuum. Alternatively, the reaction mixture can be poured into cold water to precipitate the product.
-
For liquid or soluble products: Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
-
Purification: The crude product can be purified by standard techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.
Visualizations
Reaction Signaling Pathway
The following diagram illustrates the general mechanism of the this compound acylation of a primary amine.
Caption: Mechanism of amine acylation by this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of N-methylanthranilamides.
Caption: General workflow for this compound acylation.
References
Application Notes and Protocols: One-Pot Synthesis of Quinazolinones Using N-Methylisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the one-pot synthesis of quinazolinone derivatives. This method offers an efficient and versatile approach for the preparation of a diverse range of quinazolinones, which are key scaffolds in medicinal chemistry and drug discovery. The protocols are based on the well-established multicomponent reaction involving an isatoic anhydride (B1165640) derivative, an amine, and a carbonyl compound or its equivalent. While specific data for N-Methylisatoic anhydride is limited in published literature, the provided protocols for isatoic anhydride are readily adaptable.
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The one-pot, three-component synthesis from isatoic anhydride, an amine, and an aldehyde or ketone is a highly efficient method for generating libraries of these valuable compounds. The use of this compound in this reaction directly yields 1-methyl-quinazolin-4(3H)-ones, a substitution pattern of interest in the development of novel therapeutic agents. This approach is characterized by its operational simplicity, high atom economy, and the ability to generate structural diversity in a single synthetic step.
General Reaction Scheme
The one-pot synthesis of 1-methyl-quinazolin-4(3H)-ones proceeds via the reaction of this compound with a primary amine and an aldehyde or ketone, often in the presence of a catalyst. The reaction can be performed under various conditions, including solvent-free, aqueous, or organic solvent-based systems.
Caption: General workflow for the one-pot synthesis of 1-methyl-quinazolin-4(3H)-ones.
Data Presentation
The following table summarizes representative yields for the one-pot synthesis of quinazolinones using isatoic anhydride with various amines and aldehydes. While this data does not use this compound as a starting material, it illustrates the broad scope and efficiency of the reaction. The use of this compound is expected to produce the corresponding 1-methyl-quinazolin-4(3H)-one derivatives with comparable yields under optimized conditions.
| Entry | Amine | Aldehyde/Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | Bi(NO₃)₃·5H₂O | Solvent-free | 1.5 | 95 | |
| 2 | p-Toluidine | 4-Chlorobenzaldehyde | Bi(NO₃)₃·5H₂O | Solvent-free | 1.5 | 94 | |
| 3 | Benzylamine | 4-Methoxybenzaldehyde | Bi(NO₃)₃·5H₂O | Solvent-free | 2 | 92 | |
| 4 | Ammonium Acetate (B1210297) | Vanillin | SnCl₂·2H₂O | Solvent-free | 0.5 | 92 | |
| 5 | p-Anisidine | Cyclohexanone | p-TsOH | Ethanol (B145695) | 4 | 88 | |
| 6 | 2-Aminopyridine | 2-Naphthaldehyde | SBA-Pr-SO₃H | Solvent-free | 0.75 | 90 | [1] |
| 7 | Hydrazine Hydrate | 4-Nitrobenzaldehyde | SBA-15@ELA | Ethanol | 6 | 91 | [2] |
| 8 | Phenylhydrazine | Acetophenone | SBA-15@ELA | Ethanol | 6 | 85 | [2] |
Experimental Protocols
General Protocol for the One-Pot Synthesis of 1-Methyl-quinazolin-4(3H)-ones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Primary amine (1.1 mmol)
-
Aldehyde or ketone (1.0 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., Ethanol, 10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plate
-
Silica (B1680970) gel for column chromatography (if necessary)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the primary amine (1.1 mmol), the aldehyde or ketone (1.0 mmol), the catalyst (e.g., p-TsOH, 0.1 mmol), and the solvent (e.g., Ethanol, 10 mL).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of n-hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (typically within 2-8 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the crude product.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the pure 1-methyl-quinazolin-4(3H)-one.
Protocol for Solvent-Free Synthesis of 1-Methyl-quinazolin-4(3H)-ones
Materials:
-
This compound (1.0 mmol)
-
Primary amine (1.1 mmol)
-
Aldehyde (1.0 mmol)
-
Catalyst (e.g., Bi(NO₃)₃·5H₂O, 5 mol%)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a round-bottom flask or a sealed tube, combine this compound (1.0 mmol), the primary amine (1.1 mmol), the aldehyde (1.0 mmol), and the catalyst (e.g., Bi(NO₃)₃·5H₂O, 0.05 mmol).
-
Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add hot ethanol to the solidified mixture and stir.
-
Filter the mixture to remove any insoluble catalyst.
-
Allow the filtrate to cool to room temperature to induce crystallization of the product.
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
Reaction Mechanism
The one-pot synthesis of 1-methyl-quinazolin-4(3H)-ones is believed to proceed through a cascade of reactions. The proposed mechanism is outlined below:
Caption: Proposed reaction mechanism for the one-pot synthesis of 1-methyl-quinazolin-4(3H)-ones.
Mechanism Description:
-
Ring Opening of this compound: The primary amine attacks one of the carbonyl groups of this compound, leading to the opening of the anhydride ring and subsequent decarboxylation to form an N-methyl-2-aminobenzamide derivative.
-
Condensation: The newly formed aminobenzamide derivative then condenses with the aldehyde or ketone to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The amide nitrogen of the imine intermediate undergoes an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a dihydroquinazolinone ring system.
-
Oxidation: In many cases, the dihydroquinazolinone intermediate is subsequently oxidized to the more stable aromatic quinazolinone. This oxidation can occur in situ, sometimes facilitated by the reaction conditions or an added oxidant.
Applications in Drug Discovery
The one-pot synthesis of quinazolinones is a powerful tool for medicinal chemists and drug discovery professionals. The ability to rapidly generate a diverse library of compounds by varying the amine and carbonyl components allows for efficient structure-activity relationship (SAR) studies. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. By synthesizing a range of 1-methyl-quinazolin-4(3H)-one derivatives, researchers can explore their potential as novel therapeutic agents for a wide array of diseases.
References
- 1. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Methylisatoic Anhydride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylisatoic anhydride (B1165640) (NMIA) is a versatile heterocyclic compound widely employed as a key building block in the synthesis of a variety of pharmaceutical intermediates.[1][2][3] Its utility stems from the reactive anhydride functionality, which readily undergoes nucleophilic attack by amines and other nucleophiles to form N-methylanthranilamides and their derivatives. These structures are core components of numerous biologically active molecules, including quinazolinone-based therapeutics. This document provides detailed application notes and experimental protocols for the use of N-Methylisatoic anhydride in the synthesis of important pharmaceutical intermediates.
Application I: Synthesis of N-Methylanthranilamide Derivatives
This compound serves as an excellent precursor for the synthesis of N-methylanthranilamides. The reaction proceeds via the nucleophilic addition of a primary or secondary amine to one of the carbonyl groups of the anhydride, followed by the loss of carbon dioxide. This transformation is valuable in the synthesis of various active pharmaceutical ingredients (APIs).
General Reaction Scheme:
This compound reacts with an amine to yield an N-methylanthranilamide and carbon dioxide.
Caption: Synthesis of N-Methylanthranilamides from this compound.
Experimental Protocol: Synthesis of Methyl N-methylanthranilate
This protocol is adapted from a procedure for the preparation of alkyl N-alkylanthranilates.
Materials:
-
This compound
-
Sodium Hydroxide (B78521) (solid, 97% assay)
-
Dry Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
To a flask containing dry DMF (300 mL) under a nitrogen atmosphere, add solid pulverized sodium hydroxide (14.12 g, 0.3424 moles).
-
In a separate flask, dissolve this compound (assuming starting from the N-methylated compound) in dry DMF (100 mL).
-
Add the this compound solution to the stirred suspension of sodium hydroxide at 30°C over 30 minutes.
-
Stir the mixture for an additional 15 minutes.
-
Slowly add methanol to the reaction mixture. The ring-opening reaction occurs with the elimination of carbon dioxide.
-
The temperature is then elevated to distill off the excess methanol.
-
The crude Methyl N-methylanthranilate is then purified by distillation.
Quantitative Data:
| Product | Purity (by GC) | Yield | Reference |
| Methyl N-methylanthranilate | 98.5% | High | US7368592B1 |
Note: The patent describes the N-methylation of isatoic anhydride in situ followed by reaction with methanol. The yield is stated as "good" and purity is high.
Application II: Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This compound can be a key starting material in multi-component reactions for the synthesis of these valuable scaffolds.
General Reaction Scheme for Three-Component Synthesis:
A three-component reaction between this compound, an amine, and an aldehyde to form a 2,3-disubstituted quinazolin-4(3H)-one.
References
Application of N-Methylisatoic Anhydride in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylisatoic anhydride (B1165640) (NMIA) is a heterocyclic compound that holds significant promise as a monomer in polymer chemistry. Its reactive anhydride functionality allows for versatile polymerization reactions, particularly in the synthesis of specialty polyamides and poly(amide-imide)s. These polymers often exhibit desirable properties such as high thermal stability and chemical resistance, making them suitable for a range of advanced applications, including as materials for drug delivery systems. This document provides detailed application notes and experimental protocols for the use of N-Methylisatoic anhydride in polymer synthesis, with a focus on its potential in drug development.
Key Applications in Polymer Chemistry
The primary application of this compound in polymer chemistry is as a monomer for the synthesis of aromatic polyamides and poly(amide-imide)s through ring-opening polymerization. The resulting polymers possess rigid aromatic backbones, which contribute to their excellent thermal and mechanical properties.
Synthesis of Polyamides and Poly(amide-imide)s
This compound can undergo a ring-opening reaction with nucleophiles, such as diamines, to form amide linkages. This reaction is the basis for the synthesis of polyamides. When copolymerized with other monomers or when the resulting polymer undergoes further reactions, poly(amide-imide)s with a combination of amide and imide functionalities can be produced.
General Reaction Scheme:
The polymerization of this compound with a diamine proceeds via a ring-opening mechanism, leading to the formation of a polyamide with a repeating unit derived from both monomers. The reaction typically involves the nucleophilic attack of the amine group on one of the carbonyl carbons of the anhydride ring, followed by ring opening and subsequent amide bond formation.
Experimental Protocols
While specific literature on the polymerization of this compound is limited, a general protocol can be adapted from the synthesis of similar aromatic polyamides via ring-opening polymerization of related N-carboxyanhydrides. The following is a representative experimental protocol for the solution polymerization of this compound with an aromatic diamine.
Protocol 1: Synthesis of a Polyamide from this compound and 4,4'-Oxydianiline (B41483) (ODA)
Materials:
-
This compound (NMIA)
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Nitrogen gas supply
Procedure:
-
Monomer and Solvent Preparation: Ensure all glassware is thoroughly dried. Dry this compound and 4,4'-oxydianiline under vacuum at 60°C for 24 hours prior to use. Use anhydrous NMP as the polymerization solvent.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a specific molar amount of 4,4'-oxydianiline and anhydrous lithium chloride in anhydrous NMP under a gentle stream of nitrogen. Stir the mixture until all solids are completely dissolved.
-
Polymerization: To the stirred solution, add an equimolar amount of this compound in one portion. The reaction mixture is then heated to a specific temperature (e.g., 80-100°C) and stirred for a defined period (e.g., 12-24 hours) under a continuous nitrogen purge. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Precipitation and Purification: After the polymerization is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Washing and Drying: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and residual solvent. Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.
-
Characterization: The resulting polyamide can be characterized by various techniques, including Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide linkages, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.
Data Presentation
Due to the limited availability of specific quantitative data for polymers derived directly from this compound, the following tables summarize representative properties of aromatic polyamides and poly(amide-imide)s synthesized from similar aromatic monomers. These values provide an expected range of performance for polymers synthesized using NMIA.
Table 1: Thermal Properties of Aromatic Polyamides
| Polymer Reference | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) |
| Aromatic Polyamide 1 | 234 - 244 | > 412 |
| Aromatic Polyamide 2 | 210 - 261 | 497 - 597 (in air) |
Table 2: Mechanical Properties of Aromatic Polyamide Films
| Polymer Reference | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| Aromatic Polyamide Film 1 | 90 - 110 | 5 - 10 | 2.5 - 3.5 |
| Aromatic Polyamide Film 2 | 80 - 100 | 8 - 15 | 2.0 - 3.0 |
Application in Drug Development: Polymer-Drug Conjugates
Polymers with reactive functional groups are valuable as carriers for drug molecules in the form of polymer-drug conjugates. The carboxylic acid groups present in the polyamide chain after the ring-opening of this compound can serve as attachment points for drug molecules containing hydroxyl or amine functionalities. This covalent linkage can improve the drug's solubility, stability, and pharmacokinetic profile.
Hypothetical Signaling Pathway for Targeted Drug Delivery
A potential application in drug development involves the design of a polymer-drug conjugate that targets cancer cells. The polymer backbone can be designed to be biocompatible and biodegradable. A targeting ligand, such as folic acid, can be attached to the polymer to facilitate receptor-mediated endocytosis into cancer cells that overexpress the folate receptor. The drug is attached to the polymer via a linker that is stable in the bloodstream but is cleaved under the specific conditions of the tumor microenvironment (e.g., lower pH or presence of specific enzymes), releasing the drug at the target site.
Caption: Targeted drug delivery pathway of an NMIA-based polymer-drug conjugate.
Experimental Workflow for Polymer-Drug Conjugate Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and in vitro evaluation of a polymer-drug conjugate based on a polymer derived from this compound.
Caption: Experimental workflow for synthesis and evaluation of an NMIA-polymer drug conjugate.
Conclusion
This compound serves as a promising monomer for the synthesis of high-performance aromatic polyamides and related polymers. While specific data on polymers derived directly from NMIA is emerging, the established chemistry of related monomers suggests that these materials will possess excellent thermal and mechanical properties. Furthermore, the inherent functionality of the resulting polymers opens up opportunities for their application in advanced fields such as drug delivery, where they can be utilized as carriers for targeted therapies. The provided protocols and conceptual frameworks offer a starting point for researchers and scientists to explore the potential of this compound in their respective fields. Further research is warranted to fully elucidate the structure-property relationships of NMIA-based polymers and to develop and optimize their use in biomedical applications.
Application Notes and Protocols for SHAPE-MaP using N-Methylisatoic Anhydride (NMIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) is a powerful high-throughput technique used to probe RNA secondary structure at single-nucleotide resolution. The method relies on chemical probes that acylate the 2'-hydroxyl group of the ribose sugar in structurally flexible or single-stranded regions of an RNA molecule. The resulting adducts are then detected as mutations during reverse transcription, and the mutation frequency at each nucleotide position is proportional to its flexibility. This data provides crucial insights into the structural landscape of RNA molecules, which is essential for understanding their function, regulation, and for the development of RNA-targeted therapeutics.[1][2]
N-Methylisatoic anhydride (B1165640) (NMIA) is one of the pioneering reagents used in SHAPE experiments. While other reagents with different reactivity profiles have been developed, NMIA remains a valuable tool, particularly for in vitro studies and for comparative analyses with other SHAPE probes to detect non-canonical and tertiary interactions.[3][4] These application notes provide a detailed protocol for performing SHAPE-MaP experiments using NMIA, along with guidance on data analysis and interpretation for applications in basic research and drug discovery.
Principle of SHAPE-MaP
The SHAPE-MaP workflow involves three main stages:
-
RNA Modification: The target RNA is treated with an electrophilic SHAPE reagent, such as NMIA. The reagent preferentially acylates the 2'-hydroxyl group of nucleotides in conformationally flexible regions. Highly structured regions, such as those involved in base-pairing, are less accessible to the reagent and thus exhibit lower reactivity.
-
Mutational Profiling (MaP): The modified RNA is then subjected to reverse transcription under conditions that promote the reverse transcriptase to misincorporate a nucleotide when it encounters a 2'-O-adduct. This "read-through" with mutation is a key feature of the MaP strategy, as it encodes the modification site as a mutation in the resulting complementary DNA (cDNA).[1]
-
High-Throughput Sequencing and Data Analysis: The cDNA library is sequenced, and the resulting data is analyzed to identify the frequency of mutations at each nucleotide position. These mutation rates, referred to as SHAPE reactivities, are then used to infer the secondary structure of the RNA.
Quantitative Data in SHAPE-MaP Experiments
The quantitative nature of SHAPE-MaP allows for detailed comparisons of RNA structure under different conditions. The following tables provide examples of quantitative data that can be obtained from SHAPE-MaP experiments.
Comparison of SHAPE Reagents
The choice of SHAPE reagent can influence the outcome of the experiment due to differences in reactivity and stability. NMIA is a moderately reactive SHAPE probe, and its properties are often compared with other commonly used reagents like 1-methyl-7-nitroisatoic anhydride (1M7).
| Reagent | Half-life (in aqueous solution) | Relative Reactivity (vs. NMIA) | Nucleotide Bias | Recommended Use |
| NMIA | ~20 minutes | 1x | Adenosine and Guanine react ~1.6-fold faster than Cytosine and Uridine[2] | In vitro studies, differential SHAPE analysis |
| 1M7 | ~14-70 seconds | ~20x | Minimal | General purpose, in vitro and in-cell studies |
Table 1: Comparison of properties of NMIA and 1M7 SHAPE reagents.
Application in Drug Discovery: Small Molecule-RNA Interaction
SHAPE-MaP is a valuable tool for identifying the binding sites of small molecules on RNA and for determining their binding affinities. Changes in SHAPE reactivity upon the addition of a ligand can reveal regions of the RNA that undergo structural changes, indicating a binding event.
The following table illustrates hypothetical data from a differential SHAPE-MaP experiment to characterize the binding of a small molecule to a riboswitch.
| Nucleotide Position | SHAPE Reactivity (- Ligand) | SHAPE Reactivity (+ Ligand) | ΔSHAPE (Difference) | Interpretation |
| 25 | 0.85 | 0.12 | -0.73 | Protection upon binding |
| 26 | 0.92 | 0.15 | -0.77 | Protection upon binding |
| 45 | 0.21 | 0.75 | +0.54 | Conformational change |
| 46 | 0.18 | 0.69 | +0.51 | Conformational change |
| Binding Affinity (Kd) | - | - | - | 96 ± 7 nM [5] |
Table 2: Example of quantitative data from a differential SHAPE-MaP experiment investigating the interaction between a small molecule and a riboswitch. A decrease in SHAPE reactivity (protection) suggests direct binding or stabilization of a structured conformation, while an increase can indicate a conformational change.[5]
Experimental Protocols
This section provides a detailed methodology for performing an in vitro SHAPE-MaP experiment using NMIA.
Materials
-
RNA of interest
-
N-Methylisatoic anhydride (NMIA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2)
-
Reverse transcription primers
-
Reverse transcriptase (e.g., SuperScript III)
-
dNTPs
-
MaP buffer (containing MnCl2)
-
PCR amplification reagents
-
DNA sequencing library preparation kit
-
Nuclease-free water
Experimental Workflow
Step-by-Step Protocol
1. RNA Folding
-
Prepare the RNA sample in nuclease-free water.
-
Add folding buffer to the RNA sample to the desired final concentration.
-
Heat the RNA mixture at 95°C for 2 minutes to denature any existing structures.
-
Cool the mixture on ice for 2 minutes.
-
Incubate at 37°C for 20-30 minutes to allow the RNA to fold into its native conformation.
2. SHAPE Modification with NMIA
-
Prepare a stock solution of NMIA in anhydrous DMSO (e.g., 100 mM). This should be prepared fresh before each experiment.
-
Aliquot the folded RNA into three separate tubes for the experimental (+ reagent), negative control (- reagent), and denaturing control reactions.
-
Experimental Reaction (+ Reagent): Add the NMIA solution to the folded RNA to a final concentration of 10 mM.[6]
-
Negative Control (- Reagent): Add an equivalent volume of DMSO (without NMIA) to the folded RNA.
-
Denaturing Control: This control is used to account for sequence-specific biases in the mutational profiling step. The RNA is modified with NMIA under denaturing conditions (e.g., in the presence of formamide (B127407) at 95°C).
-
Incubate all reactions at 37°C for 22 minutes.[7]
-
Purify the RNA from each reaction using a suitable method, such as ethanol (B145695) precipitation or a spin column, to remove the SHAPE reagent and other reaction components.
3. Reverse Transcription (Mutational Profiling)
-
To each purified RNA sample, add the reverse transcription primer and anneal by heating to 65°C for 5 minutes and then placing on ice.
-
Prepare the reverse transcription master mix containing MaP buffer (with MnCl2), dNTPs, and reverse transcriptase. The presence of manganese ions is crucial for inducing misincorporation at the sites of 2'-O-adducts.
-
Add the master mix to each RNA-primer mixture.
-
Perform reverse transcription according to the enzyme manufacturer's protocol, typically involving an incubation at 42-55°C for 1-2 hours.
-
Degrade the RNA template using RNase H or alkaline hydrolysis.
-
Purify the resulting cDNA.
4. Library Preparation and Sequencing
-
Amplify the cDNA using PCR with primers that add the necessary adapters for high-throughput sequencing.
-
Purify the PCR products.
-
Prepare the sequencing library according to the instructions of the chosen sequencing platform (e.g., Illumina).
-
Perform high-throughput sequencing.
5. Data Analysis
-
Process the raw sequencing reads to remove adapter sequences and low-quality reads.
-
Align the reads to the reference sequence of the target RNA.
-
Calculate the mutation rate at each nucleotide position for the experimental, negative control, and denaturing control samples.
-
Subtract the background mutation rates (from the negative and denaturing controls) from the experimental mutation rates to obtain the final SHAPE reactivities.
-
Use the SHAPE reactivity profile to constrain RNA secondary structure prediction algorithms (e.g., RNAstructure) to generate a model of the RNA's secondary structure.
Applications in Drug Discovery
SHAPE-MaP is a versatile tool in the drug discovery pipeline for RNA-targeted therapeutics. Its applications include:
-
Target Validation: Confirming the structure of a target RNA and identifying accessible regions for small molecule binding.
-
Hit Identification: Screening compound libraries to identify molecules that induce structural changes in the target RNA.
-
Lead Optimization: Characterizing the binding sites and mechanisms of action of lead compounds to guide medicinal chemistry efforts.
-
Off-Target Effects: Assessing the impact of a small molecule on the structure of other RNAs to evaluate potential off-target effects.
By providing detailed structural information at the single-nucleotide level, SHAPE-MaP accelerates the development of novel drugs that function by modulating the structure and function of RNA.[8][9]
References
- 1. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using SHAPE-MaP to probe small molecule-RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SHAPE-Map [illumina.com]
- 5. pnas.org [pnas.org]
- 6. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. Mechanistic analysis of Riboswitch Ligand interactions provides insights into pharmacological control over gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Methylisatoic Anhydride Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions involving N-Methylisatoic anhydride (B1165640) (NMIA).
Frequently Asked Questions (FAQs)
Q1: My reaction with N-Methylisatoic anhydride has a very low yield. What are the common causes?
Low yields in NMIA reactions can stem from several factors. The most common issues include:
-
Moisture Contamination: this compound is sensitive to moisture.[1] Water can hydrolyze the anhydride, leading to the formation of N-methyl-anthranilic acid and reducing the amount of reactant available for your desired transformation.
-
Suboptimal Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can cause thermal decomposition of the anhydride, which has a melting point of 160-165°C with decomposition.[2]
-
Poor Nucleophilicity of the Substrate: The reaction relies on a nucleophilic attack on the anhydride. If your substrate (e.g., an amine or alcohol) is a weak nucleophile, the reaction may be sluggish or incomplete. This can be exacerbated by steric hindrance around the nucleophilic center.[3]
-
Incorrect Stoichiometry: Using insufficient NMIA will result in an incomplete reaction. Conversely, a large excess may not significantly improve the yield and can complicate purification.
-
Inappropriate Solvent or Base: The choice of solvent can impact the solubility of reactants and the overall reaction rate. The presence and strength of a base can also be critical, especially when reacting with amine salts.
Q2: What are the primary side reactions to be aware of?
The main side reaction is the hydrolysis of this compound in the presence of water, which opens the anhydride ring. Additionally, in reactions with nucleophiles, side products can form if the reaction conditions are not optimized. For instance, with primary amines, while less common, diacylation could theoretically occur under harsh conditions.[4]
Q3: How can I ensure my reagents and solvents are dry enough?
To prevent hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere, such as nitrogen or argon.[3] Solvents should be freshly dried using appropriate methods (e.g., distillation over a drying agent or passage through an activated alumina (B75360) column). Ensure that the nucleophilic substrate is also free of water.
Q4: What is the recommended solvent and temperature for reactions with amines?
Reactions with amines are commonly carried out in solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) under mild heating.[2] If the reaction is sluggish at room temperature, gentle heating to 40-60°C can be beneficial.[4] It is always recommended to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to find the optimal temperature and avoid decomposition.
Q5: My starting material is an amine hydrochloride salt. What adjustments are needed?
If your amine is in its salt form (e.g., hydrochloride), its nucleophilicity is neutralized. You must add a base, such as sodium acetate (B1210297) or pyridine, to deprotonate the ammonium (B1175870) salt and regenerate the free, nucleophilic amine, allowing the acylation to proceed.[4]
Troubleshooting Guide
This guide helps to systematically diagnose and resolve common issues leading to low yields.
| Observation | Potential Cause | Recommended Solution |
| Reaction is sluggish or does not proceed to completion (starting material remains). | 1. Insufficient Reactivity: The nucleophile is too weak, or the temperature is too low.[4] 2. Moisture Contamination: Hydrolysis of NMIA consumes the reagent.[3] 3. Poor Solubility: Reactants are not fully dissolved in the chosen solvent. | 1. Increase Temperature: Gently heat the reaction mixture (e.g., 40-60°C) and monitor via TLC.[4] 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[3] 3. Change Solvent: Switch to a solvent in which all reactants are fully soluble, such as DMSO or DMF.[2] |
| Multiple spots are visible on TLC, indicating a complex mixture. | 1. Decomposition: The reaction temperature may be too high, causing thermal degradation of NMIA or the product.[2] 2. Side Reactions: The conditions may favor unintended reaction pathways. | 1. Lower Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the limiting reagent to drive the reaction to completion without promoting side products.[4] |
| Product is isolated, but the yield is consistently low. | 1. Incomplete Reaction: The reaction time may be too short. 2. Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction, or may be lost during purification. | 1. Increase Reaction Time: Monitor the reaction by TLC until the limiting starting material is consumed. 2. Optimize Workup/Purification: Adjust the pH during aqueous extraction to minimize product solubility. Re-evaluate the chromatography conditions (e.g., solvent system, stationary phase). |
| A white precipitate forms immediately upon adding reagents. | 1. Salt Formation: If using an amine and an acidic byproduct is formed, it may create an amine salt.[3] 2. Insolubility: One of the reactants or the product may be insoluble in the reaction solvent. | 1. This may not be problematic and could be the product precipitating. If it is an unwanted salt, it will likely be removed during the aqueous workup. 2. Choose a solvent that can dissolve all components at the reaction temperature. |
Visual Troubleshooting and Reaction Workflow
The following diagrams illustrate a logical workflow for troubleshooting low-yield reactions and the general reaction pathway.
Caption: A logical workflow for troubleshooting low-yield this compound reactions.
Caption: General reaction pathway showing the desired acylation and a common hydrolysis side reaction.
General Experimental Protocol: Acylation of an Amine
This protocol provides a general methodology for the reaction of this compound with a primary amine. Conditions should be optimized for specific substrates.
Materials:
-
This compound (1.1 eq)
-
Primary amine (1.0 eq)
-
Anhydrous solvent (e.g., DMSO, Ethanol, or THF)
-
Base (e.g., Triethylamine or Pyridine), if starting with an amine salt (1.1 eq)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware, oven-dried
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add the primary amine and the anhydrous solvent. If using an amine salt, add the base and stir for 10-15 minutes to generate the free amine.
-
Initiation: Add this compound to the solution in one portion.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50°C). Monitor the reaction progress by TLC, checking for the consumption of the limiting reagent.
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. If necessary, quench any unreacted anhydride by adding a small amount of methanol.[3]
-
Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with 1 M HCl (to remove basic impurities), followed by saturated aqueous NaHCO₃ (to remove acidic impurities), and finally brine.[3]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final, pure acylated product.
References
Technical Support Center: N-Methylisatoic Anhydride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Methylisatoic anhydride (B1165640), targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of N-Methylisatoic anhydride before and after purification?
A1: Crude this compound often appears as brownish chunks or a discolored powder.[1] After successful purification by recrystallization, it should be a white to pale yellow crystalline solid.[2]
Q2: What are the common impurities in synthetically produced this compound?
A2: Common impurities can originate from the starting materials and intermediates of the synthesis process. For instance, if synthesized from o-chlorobenzoic acid and methylamine, impurities could include unreacted o-chlorobenzoic acid, methylamine, and the intermediate N-methyl o-aminobenzoic acid.
Q3: What is a reliable method for purifying this compound?
A3: Recrystallization is a widely used and effective method for purifying this compound.[2] Ethanol (B145695) has been shown to be a suitable solvent for this purpose, capable of yielding high-purity crystals.
Q4: What level of purity can be expected after recrystallizing this compound from ethanol?
A4: With a carefully executed recrystallization from ethanol, it is possible to achieve a purity of 95-97%. Commercial grades of high-purity this compound are often available at >98% purity as determined by GC or HPLC.[3]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed by its melting point and chromatographic methods. The reported melting point of pure this compound is approximately 165 °C (with decomposition).[4][5] A sharp melting point close to this value is indicative of high purity. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide a quantitative purity analysis.
Q6: Is this compound sensitive to any particular conditions?
A6: Yes, this compound is sensitive to moisture. As an anhydride, it can hydrolyze to N-methylanthranilic acid in the presence of water. Therefore, it is crucial to use anhydrous solvents and protect the compound from atmospheric moisture during purification and storage.
Troubleshooting Guide: Recrystallization of this compound
This guide addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound does not fully dissolve in the hot solvent.
| Possible Cause | Solution |
| Insufficient solvent. | Gradually add more hot solvent in small increments until the solid completely dissolves. |
| The solvent is not hot enough. | Ensure the solvent is heated to its boiling point or near-boiling to maximize the solubility of the compound. |
| The chosen solvent has poor solvating power for this compound. | If a large volume of hot solvent is required with little dissolution, consider a different solvent or a solvent mixture. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Solution |
| The solution is not supersaturated (too much solvent was used). | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| The solution cooled too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. |
Problem 3: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| The solution is too concentrated, causing the compound to come out of solution above its melting point. | Reheat the solution to redissolve the oil, then add a small amount of additional solvent to slightly decrease the concentration. |
| The solution is cooling too rapidly. | Allow the solution to cool down at a much slower rate. Insulating the flask can help with this. |
| Presence of impurities that depress the melting point. | Consider a preliminary purification step like a charcoal treatment to remove some impurities before recrystallization. |
Problem 4: The recrystallized product is still colored.
| Possible Cause | Solution |
| Colored impurities are co-crystallizing with the product. | Perform a hot filtration of the dissolved compound with activated charcoal to adsorb the colored impurities before allowing the solution to cool and crystallize. |
| The compound itself has a slight yellow hue in its pure form. | A pale yellow color can be characteristic of pure this compound. If the melting point is sharp and close to the literature value, the color may not be due to impurities. |
Quantitative Data Summary
| Parameter | Value | Source/Method |
| Melting Point (Pure) | ~165 °C (decomposes) | [4][5] |
| Purity (Technical Grade) | ≥90% | [5] |
| Purity (Recrystallized from Ethanol) | 95-97% | |
| Purity (High Grade Commercial) | >98% | [3] |
Experimental Protocol: Recrystallization from Ethanol
This protocol is a general guideline and may require optimization based on the initial purity of the this compound.
Materials:
-
Crude this compound
-
Anhydrous Ethanol
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of anhydrous ethanol, just enough to create a slurry.
-
Heating: Gently heat the mixture while stirring to facilitate dissolution. If a condenser is used, bring the solvent to a gentle reflux.
-
Achieve Saturation: Continue to add small portions of hot anhydrous ethanol until the this compound is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If the solution contains insoluble impurities or is colored, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes before the hot filtration.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold anhydrous ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
Technical Support Center: N-Methylisatoic Anhydride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylisatoic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-Methylisatoic anhydride?
A1: The two most prevalent methods for the synthesis of this compound are:
-
N-methylation of isatoic anhydride: This method involves the deprotonation of the nitrogen in isatoic anhydride using a base, followed by quenching with a methylating agent. Common bases include sodium hydride (NaH) and diisopropylethylamine (DIEA), with methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) typically used as the methyl source.
-
Cyclization of N-methylanthranilic acid: This approach involves the ring closure of N-methylanthranilic acid using a cyclizing agent, most commonly triphosgene (B27547). This method is reported to produce high yields.[1]
Q2: What are the potential side products I should be aware of during the synthesis?
A2: Several side products can form depending on the synthetic route and reaction conditions. These may include:
-
Unreacted Starting Materials: Residual isatoic anhydride or N-methylanthranilic acid.
-
Hydrolysis Product: N-methylanthranilic acid can be formed if moisture is present in the reaction, as this compound is sensitive to hydrolysis.
-
Solvent-Related Byproducts: If dimethylformamide (DMF) is used as a solvent, it can potentially participate in side reactions.
-
Double Alkylation: Although less common, over-methylation at other positions on the molecule is a theoretical possibility.
-
Ester Formation: If an alcohol is present as a solvent or impurity, it can react with the anhydride to form the corresponding methyl N-methylanthranilate ester.
Q3: My yield of this compound is low. What are the possible causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low for the reaction to go to completion.
-
Moisture contamination: The presence of water in the reagents or solvent can lead to the hydrolysis of the product back to N-methylanthranilic acid.
-
Suboptimal base or solvent: The choice of base and solvent can significantly impact the reaction efficiency. For the N-methylation of isatoic anhydride, a strong, non-nucleophilic base is often required.
-
Inefficient purification: Product loss during workup and purification steps can also contribute to low overall yields.
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common method for purifying this compound. Suitable solvents for recrystallization need to be determined empirically but often include organic solvents in which the anhydride has high solubility at elevated temperatures and low solubility at room temperature.
Troubleshooting Guides
Issue 1: Presence of N-methylanthranilic acid as a major impurity.
| Potential Cause | Recommended Solution |
| Moisture in reagents or solvents. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh, dry reagents. Consider storing hygroscopic reagents in a desiccator. |
| Incomplete cyclization (in the triphosgene route). | Ensure the stoichiometry of triphosgene is correct. A slight excess may be necessary. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure completion. |
| Hydrolysis during workup. | Use anhydrous conditions during the workup as much as possible. If an aqueous wash is necessary, perform it quickly with cold water and immediately extract the product into an organic solvent. |
Issue 2: Formation of unknown byproducts observed by TLC/LC-MS.
| Potential Cause | Recommended Solution |
| Reaction with solvent (e.g., DMF). | Consider using an alternative, less reactive solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile. |
| Side reactions due to high temperature. | Run the reaction at a lower temperature. While this may increase the reaction time, it can often minimize the formation of undesired side products. |
| Decomposition of the product. | This compound can be unstable under certain conditions. Avoid prolonged heating and exposure to strong acids or bases during the workup and purification. |
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the synthesis of this compound. Note: The values presented are illustrative and may vary based on specific experimental details.
| Synthetic Route | Base/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Impurities Noted |
| N-methylation of Isatoic Anhydride | NaH / CH₃I | DMF | Room Temp | 2 | ~70-80 | Unreacted Isatoic Anhydride, N-methylanthranilic acid |
| N-methylation of Isatoic Anhydride | DIEA / CH₃I | Acetonitrile | Reflux | 4 | ~60-70 | Unreacted Isatoic Anhydride |
| Cyclization | Triphosgene | Dichloromethane | 0 - 20 | 1 - 5 | >90[1] | N-methylanthranilic acid |
Experimental Protocols
Protocol 1: N-methylation of Isatoic Anhydride using Sodium Hydride
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via a syringe.
-
Addition of Isatoic Anhydride: Cool the suspension to 0 °C in an ice bath. Add a solution of isatoic anhydride (1.0 eq) in anhydrous DMF dropwise from the dropping funnel.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization.
Protocol 2: Cyclization of N-methylanthranilic acid using Triphosgene
-
Preparation: In a dried round-bottom flask, dissolve N-methylanthranilic acid (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Triphosgene: Slowly add a solution of triphosgene (0.4 eq) in anhydrous dichloromethane.[1]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC.[1]
-
Workup: Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by recrystallization if necessary.
Visualizations
References
Optimizing N-Methylisatoic Anhydride Reactions: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing N-Methylisatoic anhydride (B1165640) (NMIA) in their synthetic workflows, achieving optimal reaction conditions is paramount for ensuring high yields and purity. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction temperatures and other critical parameters.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with N-Methylisatoic anhydride, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this compound reactions can stem from several factors, primarily related to reaction temperature, reagent quality, and reaction setup.
-
Suboptimal Temperature: The reactivity of this compound is highly dependent on temperature. While "mild heating" is often cited, the ideal temperature varies with the nucleophile and solvent. For many reactions with amines, temperatures in the range of 40-80°C are a good starting point.[1] If the reaction is sluggish at room temperature, gentle heating can significantly improve the rate and yield. However, excessive heat can lead to the decomposition of NMIA, which has a melting point of approximately 160-165°C with decomposition.[2]
-
Reagent Quality: this compound is sensitive to moisture and can hydrolyze over time.[3] Using fresh or properly stored NMIA under anhydrous conditions is crucial. Similarly, the purity of the nucleophile and solvent can impact the reaction outcome.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the starting material is still present after a reasonable time, consider increasing the temperature or reaction time.
-
Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired product. Common side reactions include the formation of N,N-dimethyl anthranilic acid methylester during methylation steps.
Q2: I am observing the formation of unexpected byproducts in my reaction. How can I minimize them?
A2: Byproduct formation is often linked to reaction temperature and the nature of the reactants.
-
High Temperatures: Elevated temperatures can lead to the decomposition of this compound, producing hazardous gases such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4][5] It can also promote undesired side reactions. Carefully controlling the temperature and avoiding excessive heating is critical.
-
Reaction with Solvents: Some solvents can participate in the reaction. For instance, in the presence of water, this compound can hydrolyze back to N-methylanthranilic acid.[6] Reactions in protic solvents like ethanol (B145695) can sometimes lead to the formation of ester byproducts.[6]
-
Stoichiometry: An incorrect ratio of reactants can lead to side products. Using a slight excess of the nucleophile is a common strategy to ensure the complete consumption of this compound.
Q3: My reaction is proceeding very slowly. What can I do to increase the reaction rate?
A3: Several strategies can be employed to accelerate slow reactions involving this compound.
-
Increase Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, this must be done cautiously to avoid decomposition. A stepwise increase in temperature while monitoring the reaction is recommended.
-
Solvent Choice: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can often accelerate reactions by effectively solvating charged intermediates.[2][7]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of quinazolinones and other heterocyclic compounds from isatoic anhydride derivatives.[8][9] Typical temperatures for microwave-assisted synthesis range from 80°C to 170°C, with reaction times often reduced to minutes.[8][10]
-
Catalysis: While many reactions with this compound proceed without a catalyst, in some cases, the addition of a suitable catalyst can enhance the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound?
A1: this compound is moisture-sensitive.[3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere such as nitrogen.[11][12] For long-term storage, refrigeration at -20°C is recommended.[4]
Q2: What are the primary reaction types of this compound?
A2: this compound primarily undergoes acylation reactions with nucleophiles.[2] The anhydride ring is opened by the nucleophile, leading to the formation of N-methylanthranilic acid derivatives. Common nucleophiles include primary and secondary amines (leading to amides) and alcohols (leading to esters).[2]
Q3: What solvents are typically used for reactions with this compound?
A3: A range of solvents can be used, with the choice depending on the specific reaction and desired conditions. Common solvents include dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[2] The polarity of the solvent can influence reaction rates and outcomes.[7]
Q4: At what temperature does this compound decompose?
A4: this compound has a melting point of approximately 160-165°C, and decomposition is observed at this temperature.[2] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[4][5] It is therefore crucial to conduct reactions at temperatures well below this decomposition point.
Data Presentation
The optimal reaction temperature for this compound is highly dependent on the nucleophile and the solvent used. The following tables provide a summary of reported reaction conditions for isatoic anhydride and its N-methyl derivative with various nucleophiles.
Table 1: Reaction Conditions for Isatoic Anhydride and this compound with Amines
| Reactant 2 | Solvent | Temperature (°C) | Reaction Time | Product Type | Yield | Reference |
| Aniline | Solvent-free | 120 | - | 2,3-dihydroquinazolin-4(1H)-one | High | [13] |
| Methylamine | Dichloromethane | 30-40 | - | 2-amino-N-methylbenzamide | - | [14] |
| Primary Amines | DMF | Reflux | 6 h | 2-aminobenzamides | - | [14] |
Table 2: Microwave-Assisted Synthesis Conditions for Related Heterocycles
| Starting Material | Reactants | Solvent | Temperature (°C) | Reaction Time | Product Type | Reference |
| Acylamides | HCOONH₄ | - | 150 | 4-20 min | Quinazoline | [9] |
| N-allylamidines | Pd(OAc)₂ | - | 170 | - | Quinazoline | [9] |
| o-fluorobenzonitriles | S-alkyl isothiouronium salts | Alumina | 80-120 | 5-30 min | 2-alkylthio-4-aminoquinazolines | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
This protocol describes a general method for the synthesis of N-substituted-2-(methylamino)benzamides.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, DMSO, or ethanol).
-
Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 equivalents) dropwise at room temperature.
-
Heating: Heat the reaction mixture to a temperature between 40-80°C. The optimal temperature should be determined by monitoring the reaction progress.
-
Reaction Monitoring: Monitor the reaction by TLC until the this compound is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Synthesis of a Quinazolinone Derivative
This protocol outlines a general procedure for the rapid synthesis of quinazolinone derivatives using microwave irradiation.
-
Reactant Mixture: In a microwave-safe reaction vessel, combine this compound (1.0 equivalent), a primary amine (1.0 equivalent), and a suitable aldehyde (1.0 equivalent). A high-boiling polar solvent such as DMF or ethylene (B1197577) glycol can be used.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-20 minutes).
-
Cooling and Work-up: After irradiation, allow the vessel to cool to room temperature. The reaction mixture is then poured into water to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.
Mandatory Visualizations
Caption: General reaction pathway of this compound with a nucleophile.
Caption: Troubleshooting flowchart for low yield in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 10328-92-4 | Benchchem [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. myttex.net [myttex.net]
- 7. arxiv.org [arxiv.org]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
Troubleshooting N-Methylisatoic anhydride solubility issues in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methylisatoic anhydride (B1165640) (NMIA) in their experiments.
Solubility Data
Proper dissolution of N-Methylisatoic anhydride is critical for successful reactions. The following table summarizes its solubility in common laboratory solvents. As NMIA is moisture-sensitive, it is imperative to use anhydrous solvents and handle the compound under an inert atmosphere.[1]
| Solvent | Formula | Type | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Polar Aprotic | 50-100 mg/mL | Sonication and use of newly opened, hygroscopic DMSO is recommended to aid dissolution.[2][3][4] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] | - |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | Often used in acylation reactions. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | A common solvent for acylation reactions. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | A suitable solvent for reactions with anhydrides.[5] |
| Dioxane | C₄H₈O₂ | Nonpolar Aprotic | Soluble | Can be used as a solvent for reactions with phenols.[6] |
| Ethanol | C₂H₆O | Polar Protic | Soluble | Can be used for recrystallization, but may react at elevated temperatures.[6] |
| Water | H₂O | Polar Protic | Limited solubility/Decomposes | Reacts with water to form N-methylanthranilic acid.[3][7] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound.
Q1: My this compound is difficult to dissolve. What can I do?
A1: this compound can exhibit variable solubility depending on the solvent and the quality of the material. Here are some troubleshooting steps:
-
Use a recommended solvent: Polar aprotic solvents like DMSO, DMF, and THF are generally good choices.[3][5]
-
Apply gentle heating and sonication: For stubborn solutes, gentle warming and sonication can significantly improve dissolution.[2][4]
-
Ensure anhydrous conditions: this compound is sensitive to moisture.[1] Use dry solvents and glassware, and work under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which can affect solubility.
-
Check the purity of your NMIA: Impurities can affect the solubility characteristics of the compound.
Q2: The yield of my acylation reaction is low. What are the potential causes and solutions?
A2: Low yields in acylation reactions with this compound can arise from several factors. Consider the following:
-
Incomplete dissolution: If the anhydride is not fully dissolved, the reaction will be heterogeneous and likely incomplete. Refer to the solubility troubleshooting steps above.
-
Moisture contamination: Water in the reaction mixture will hydrolyze the anhydride, reducing the amount available to react with your substrate.[3][7] Always use anhydrous conditions.
-
Suboptimal reaction temperature: Some acylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gently heating it. However, excessive heat can lead to side reactions.
-
Insufficient nucleophilicity of the substrate: If your amine or alcohol is a weak nucleophile, the reaction may be slow. The addition of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) can deprotonate the nucleophile, increasing its reactivity.
-
Steric hindrance: Bulky groups on either the this compound or the nucleophile can slow down the reaction rate. In such cases, longer reaction times or elevated temperatures may be necessary.
Q3: I am observing unexpected byproducts in my reaction. How can I minimize their formation?
A3: The formation of byproducts is a common issue in organic synthesis. Here are some likely side reactions with this compound and how to mitigate them:
-
Hydrolysis product: The most common byproduct is N-methylanthranilic acid, formed from the reaction of the anhydride with water.[6][7]
-
Solution: Strictly adhere to anhydrous reaction conditions.
-
-
Formation of N-methylanthranilamides or esters from solvent: If using a nucleophilic solvent (e.g., an alcohol), it can compete with your intended substrate.
-
Solution: Choose a non-reactive, aprotic solvent like DMF, DMSO, THF, or DCM.
-
-
Diacylation: If your substrate has multiple nucleophilic sites, diacylation can occur.
-
Solution: Use a stoichiometric amount of this compound or a slight excess of the nucleophile. Slow, dropwise addition of the anhydride to the reaction mixture can also help control the reaction.
-
Experimental Protocols
Below are detailed methodologies for typical acylation reactions using this compound.
Protocol 1: General Acylation of a Primary Amine
This protocol describes a general procedure for the N-acylation of a primary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous triethylamine (B128534) (TEA) or pyridine (1.5 eq)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Dissolve the primary amine (1.0-1.2 eq) and triethylamine (1.5 eq) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the this compound solution to the stirred amine solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation of an Alcohol
This protocol provides a general method for the O-acylation of a primary or secondary alcohol.
Materials:
-
This compound (1.1 eq)
-
Alcohol (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous pyridine (as solvent and base) or a catalytic amount of 4-Dimethylaminopyridine (DMAP) with a non-nucleophilic base like TEA.
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous pyridine or THF.
-
If using THF, add the non-nucleophilic base (e.g., TEA, 1.5 eq) and a catalytic amount of DMAP.
-
Add this compound (1.1 eq) portion-wise to the stirred solution at room temperature.
-
The reaction may be gently heated if it is slow at room temperature. Monitor progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with 1M HCl (to remove pyridine/TEA), followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude ester can be purified by flash column chromatography.
Visualized Workflows and Logic
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting logic for addressing low reaction yields.
General Experimental Workflow for Acylation
Caption: A generalized workflow for a typical acylation experiment.
References
- 1. This compound 10328-92-4 | TCI AMERICA [tcichemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 10328-92-4 | Benchchem [benchchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. myttex.net [myttex.net]
- 7. CAS 10328-92-4: this compound | CymitQuimica [cymitquimica.com]
Quinazolinone Synthesis: A Technical Support Guide to Preventing Byproduct Formation
Welcome to the technical support center for quinazolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in your reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinazolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: My quinazolinone synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in quinazolinone synthesis can stem from several factors, including incomplete reactions, degradation of starting materials or products, and the formation of stable, undesired byproducts.
To improve your yield, consider the following actions:
-
Extend Reaction Time or Increase Temperature: The reaction may not have reached completion. Increasing the duration or temperature can drive the reaction forward. Utilizing microwave irradiation can also significantly accelerate the reaction.[1]
-
Screen Different Catalysts: The choice of catalyst is crucial. Lewis acids, transition metals, or specific catalysts like iodine or copper-based ones have shown high efficacy in certain quinazolinone syntheses.[1]
-
Optimize Solvent Choice: The solvent can influence the solubility of reactants and the reaction pathway. Common solvents include DMSO, DMF, and toluene. If you are experiencing low yields, consider trying a different solvent system.
-
Employ Milder Conditions: If degradation is suspected, using milder reaction conditions (e.g., lower temperature) can prevent the breakdown of your starting materials or the desired quinazolinone product.[1]
Q2: I am observing a significant amount of an acyclic intermediate in my reaction mixture. How can I promote cyclization?
A2: The presence of an acyclic intermediate, such as N-acylanthranilamide, indicates that the final ring-closing step is incomplete. This is a common issue, particularly in syntheses starting from anthranilic acid or its derivatives.
To promote complete cyclization:
-
Increase Reaction Temperature: Higher temperatures often provide the necessary energy to overcome the activation barrier for the intramolecular cyclization.
-
Use a Dehydrating Agent: The cyclization step involves the elimination of water. Adding a dehydrating agent or using a Dean-Stark apparatus to remove water can shift the equilibrium towards the cyclized product.
-
Adjust pH: The pH of the reaction mixture can influence the rate of cyclization. In some cases, acidic or basic conditions can catalyze the ring-closure.[1]
Q3: My reaction is producing a mixture of the desired 4(3H)-quinazolinone and the corresponding quinazoline (B50416). How can I control the selectivity?
A3: The formation of a quinazoline instead of a quinazolinone, or vice-versa, is a common issue of regioselectivity, especially in the Niementowski reaction. The outcome is often dependent on the reaction conditions and the nature of the reactants.
To control the selectivity for the desired 4(3H)-quinazolinone:
-
Choice of Amide: In the Niementowski reaction, the cyclization can proceed via the carbonyl group of the amide, leading to the 4-oxo derivative (the quinazolinone).[1] Using an excess of formamide (B127407) can sometimes favor the formation of the quinazoline over the quinazolinone.[1]
-
Reaction Conditions: Carefully controlling the temperature and catalyst can influence the reaction pathway. It is recommended to perform small-scale trial reactions to determine the optimal conditions for your specific substrates.
Q4: How can I purify my target quinazolinone from the unreacted starting materials and byproducts?
A4: Purification is a critical step to obtain a high-purity quinazolinone sample. The choice of method depends on the physical properties of your product and the impurities present.
-
Recrystallization: If your crude product is a solid, recrystallization from a suitable solvent is often an effective method for removing impurities.
-
Column Chromatography: For complex mixtures or when high purity is required, column chromatography on silica (B1680970) gel is the recommended method. A range of solvent systems (eluents), typically mixtures of hexane (B92381) and ethyl acetate, can be used to separate the desired product from byproducts and unreacted starting materials.
-
Work-up Procedure: A proper aqueous work-up after the reaction can help to remove many impurities. This often involves pouring the reaction mixture into water to precipitate the crude product, followed by filtration.[1]
Troubleshooting Guides
Issue 1: Persistent Presence of N-Acylanthranilamide Intermediate
The incomplete cyclization of the N-acylanthranilamide intermediate is one of the most common hurdles in quinazolinone synthesis. This acyclic byproduct can be difficult to separate from the desired product due to similar polarities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Issue 2: Formation of Unidentified Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products. These can arise from various side reactions, including dimerization, degradation, or over-alkylation.
Logical Relationship for Byproduct Minimization:
Caption: Strategies to minimize unidentified byproducts.
Data Presentation
The choice of reaction conditions can significantly impact the yield of the desired quinazolinone. The following tables provide a summary of quantitative data from various studies.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Niementowski Synthesis
| Starting Materials | Heating Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Anthranilic Acid, Formamide | Microwave | Acidic Alumina (B75360) | - | 4 min | >90% | [2] |
| Anthranilic Acid, Formamide | Conventional | None | 130-135 | 2 hours | 72-96% | [3] |
| 2-Aminobenzamide (B116534), Aldehydes | Microwave | Graphene Oxide / H₂O | 70 | 15-25 min | 85-95% | [4] |
| 2-Aminobenzamide, Aldehydes | Conventional | Graphene Oxide / H₂O | 70 | 2-3 hours | 70-80% | [4] |
Table 2: Effect of Catalyst on Quinazolinone Synthesis from 2-Aminobenzamides and Alcohols
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ru complex (2 mol%) | Dioxane | 140 | 20 | >90% |
| Cu(OAc)₂ (10 mol%) | DMSO | 110 | 24 | Good to Excellent |
| None | DMSO | 110 | 24 | Low to Moderate |
Experimental Protocols
Protocol 1: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone
This protocol is adapted from microwave-assisted methods that offer high yields and short reaction times.[2]
Materials:
-
Anthranilic acid
-
Formamide
-
Acidic alumina (or another suitable solid support like Montmorillonite K-10)
Procedure:
-
In a microwave-safe vessel, thoroughly mix anthranilic acid (1.0 eq) with acidic alumina.
-
Add an excess of formamide (e.g., 5 eq).
-
Place the vessel in a microwave reactor and irradiate at a fixed temperature (e.g., 150°C) or power (e.g., 60 W) for approximately 4-5 minutes.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Add distilled water to the reaction mixture and stir.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol (B145695) and dry under vacuum to obtain the pure 4(3H)-quinazolinone product.
Reaction Workflow:
Caption: Workflow for microwave-assisted Niementowski synthesis.
Protocol 2: Synthesis of 2-Aryl-4(3H)-Quinazolinones from 2-Aminobenzamide
This protocol describes a general method for the synthesis of 2-substituted quinazolinones from 2-aminobenzamide and an aldehyde.
Materials:
-
2-Aminobenzamide
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Oxidant (e.g., PIDA - Phenyliodine diacetate)
-
Solvent (e.g., Toluene)
Procedure:
-
To a round-bottom flask, add 2-aminobenzamide (1.0 eq), the aromatic aldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove water, until the formation of the dihydroquinazolinone intermediate is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Add the oxidant (e.g., PIDA, 1.2 eq) and stir the mixture at room temperature until the oxidation is complete (as monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-aryl-4(3H)-quinazolinone.
Reaction Mechanism Overview:
Caption: Simplified reaction mechanism for 2-aryl-4(3H)-quinazolinone synthesis.
References
- 1. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
N-Methylisatoic anhydride reaction kinetics and control
N-Methylisatoic Anhydride (B1165640): Technical Support Center
Welcome to the technical support center for N-Methylisatoic anhydride (NMIA). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving NMIA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMIA) and what are its primary applications?
A1: this compound (CAS 10328-92-4) is a heterocyclic compound used as a versatile acylating agent in organic synthesis.[1][2] Its primary applications include:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[3]
-
RNA Structure Probing: NMIA is widely used as a SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent to analyze the secondary structure of RNA. It selectively acylates the 2'-hydroxyl group of flexible ribonucleotides.[4][5]
-
Dye and Pigment Production: It is used in the manufacturing of certain dyes and pigments.[3]
-
Analytical Chemistry: It can be employed to detect and quantify amines.[3]
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the properties of NMIA is crucial for its proper handling, storage, and use in reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [6] |
| Appearance | White to off-white or brownish solid/crystalline powder | [1][3][7] |
| Melting Point | 160-165 °C (with decomposition) | [6] |
| Solubility | Soluble in organic solvents | [1] |
| Stability | Moisture sensitive; reacts with water to form the corresponding carboxylic acid.[1][8] |
Q3: What are the main safety and handling considerations for NMIA?
A3: NMIA is classified as a hazardous chemical.[8] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][8][9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[8] Use a dust mask or work in a well-ventilated area or fume hood.[3][8]
-
Storage: Store in a cool, dry place, locked up, and protected from moisture.[8][9]
-
Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[9]
Reaction Kinetics and Control
Q4: What factors influence the reaction rate and outcome when using this compound?
A4: Several factors critically affect the kinetics of reactions involving NMIA.[10][11][12] Controlling these parameters is key to achieving desired outcomes.
| Factor | Effect on Reaction | Control & Optimization Strategies | Reference(s) |
| Nucleophile Reactivity | The nature of the nucleophile (e.g., primary vs. secondary amine, alcohol) significantly impacts the rate. Primary and secondary amines are generally more reactive than alcohols.[13][14] Steric hindrance around the nucleophilic center can slow the reaction.[13] | Select the appropriate nucleophile based on desired reactivity. For sluggish reactions, consider a less hindered nucleophile if possible. | [13][14] |
| Concentration | Increasing reactant concentration generally increases the reaction rate due to a higher frequency of molecular collisions. | Use appropriate solvent volumes to achieve a suitable concentration (e.g., 0.1-0.5 M). A slight excess (1.1-1.5 equivalents) of NMIA is often used to drive the reaction to completion. | [12][15][16][17] |
| Temperature | Higher temperatures typically increase the reaction rate. However, NMIA begins to decompose around 160-165 °C, and excessive heat can lead to side reactions. | If a reaction is slow at room temperature, gentle heating (e.g., 40-60 °C) can be applied. Monitor the reaction closely by TLC to prevent degradation. | [6][10][16] |
| Solvent | The choice of solvent can influence reaction rates and pathways. Aprotic solvents like DMF, DMSO, and dichloromethane (B109758) are common. For RNA probing, mildly basic aqueous buffers are required. | Select a solvent that dissolves all reactants and is inert under the reaction conditions. For aqueous reactions, carefully control the pH to balance NMIA hydrolysis and the desired acylation. | [6][18] |
| Catalyst | Base catalysts (e.g., pyridine, DMAP) are often used to deprotonate the nucleophile or neutralize acidic byproducts, thereby promoting the reaction. | Use a suitable base catalyst, particularly for less reactive nucleophiles like alcohols. Ensure complete removal of the catalyst during workup. | [16][18] |
Q5: How does the reactivity of primary, secondary, and tertiary amines with NMIA differ?
A5: The reaction of NMIA with amines is a nucleophilic acyl substitution.
-
Primary and Secondary Amines: Both react readily with NMIA to form the corresponding N-substituted amides.[13][19]
-
Tertiary Amines: Tertiary amines do not undergo acylation with NMIA because they lack a proton on the nitrogen atom that can be removed after the initial nucleophilic attack. The reaction cannot proceed to form a stable amide product.[19][20]
Troubleshooting Guide
Q6: I am observing very low yield in my acylation reaction. What are the possible causes and solutions?
A6: Low product yield is a common issue. The following troubleshooting workflow can help diagnose the cause.
Q7: My final product is impure, with multiple spots on the TLC plate. What are the likely side products and how can I avoid them?
A7: Impurities often arise from side reactions or incomplete conversion.
-
Unreacted Starting Material: This is the most common impurity.
-
Hydrolysis Product: NMIA can react with trace amounts of water to form N-methylanthranilic acid.
-
Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
-
Solution: If your amine starting material is discolored, consider purifying it first. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[16]
-
Experimental Protocols & Methodologies
Q8: Can you provide a general experimental protocol for the acylation of a primary amine with this compound?
A8: The following is a generalized procedure. Specific quantities, temperatures, and reaction times should be optimized for your particular substrate.
Protocol Steps:
-
Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate).[18] For sensitive substrates, the system can be flushed with an inert gas like nitrogen or argon.[16]
-
Reaction: Add this compound (1.1-1.5 equivalents) to the solution.[16] Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.[16]
-
Workup: Once the starting amine is consumed, quench the reaction by adding water.[18] Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (to remove unreacted NMIA hydrolysis byproducts) and brine.[18]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the pure amide.[18]
Q9: What is the underlying reaction mechanism for the acylation of an amine with NMIA?
A9: The reaction is a nucleophilic acyl substitution. The amine acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amine attacks one of the electrophilic carbonyl carbons of the this compound.[21]
-
Intermediate Formation: This attack forms a transient tetrahedral intermediate.[21]
-
Ring Opening: The anhydride ring opens, driven by the reformation of a carbonyl group.
-
Decarboxylation & Proton Transfer: The resulting intermediate is unstable and rapidly loses carbon dioxide (CO₂). A proton transfer step occurs to yield the final, stable amide product and neutralize the species involved.[13]
References
- 1. CAS 10328-92-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H7NO3 | CID 25160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 10328-92-4 | Benchchem [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Factors Affecting Reaction Rates – Chemistry [pressbooks.lib.jmu.edu]
- 11. Khan Academy [khanacademy.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myttex.net [myttex.net]
- 14. researchgate.net [researchgate.net]
- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 16. benchchem.com [benchchem.com]
- 17. ck12.org [ck12.org]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. reaction mechanism - Product of primary amine and acid anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Optimizing N-Acylated Amine Synthesis with N-Methylisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the yield of N-acylated amines using N-Methylisatoic anhydride (B1165640) (NMIA). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in optimizing your synthetic procedures.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-acylation of amines with N-Methylisatoic anhydride, offering potential causes and actionable solutions.
Q1: Why is the yield of my N-acylated amine unexpectedly low?
A1: Low yields can arise from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Aromatic amines, being less nucleophilic than aliphatic amines, might require more forcing conditions to react completely.
-
Hydrolysis of this compound: NMIA is sensitive to moisture. Any water present in the reaction medium can hydrolyze the anhydride, reducing its effective concentration and leading to lower yields of the desired amide.
-
Suboptimal Reaction Temperature: While many acylation reactions proceed at room temperature, some substrates may require heating to overcome the activation energy barrier. Conversely, excessive heat can lead to degradation of reactants or products.
-
Poor Solubility: If the amine or NMIA is not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered due to the heterogeneous nature of the mixture.
-
Steric Hindrance: Amines with bulky substituents near the nitrogen atom may exhibit lower reactivity, leading to incomplete conversion.
Solutions:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting amine and the formation of the product.
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the anhydride.
-
Optimize Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). For highly unreactive substrates, higher temperatures may be necessary, but monitor for decomposition.
-
Solvent Selection: Choose a solvent in which both the amine and this compound are readily soluble. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are often suitable.
-
Increase Reaction Time or Use a Catalyst: For sterically hindered or less reactive amines, extending the reaction time or adding a catalyst can improve yields.
Q2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I avoid them?
A2: The formation of multiple products suggests side reactions or an incomplete reaction.
-
Unreacted Starting Material: The most common impurity is the unreacted amine.
-
Solution: Ensure the stoichiometry of NMIA is appropriate, often using a slight excess (e.g., 1.1 to 1.2 equivalents). Allow for sufficient reaction time, confirming completion with TLC.
-
-
N-Methylanthranilic Acid: This byproduct forms from the reaction of NMIA with any residual water.
-
Solution: As mentioned, maintain anhydrous conditions throughout the experiment.
-
-
Ring-Opened Byproducts: The reaction of amines with isatoic anhydride derivatives can sometimes lead to the formation of o-ureidobenzoic acid derivatives as a competing pathway to the desired amide.
-
Solution: Careful control of reaction conditions, such as temperature and stoichiometry, can help favor the desired acylation pathway.
-
Q3: I'm having difficulty isolating the N-acylated product. What is the best work-up procedure?
A3: Effective product isolation depends on separating the desired amide from unreacted starting materials, byproducts, and any catalysts.
-
Problem: Removing excess this compound and N-methylanthranilic acid.
-
Solution: After the reaction is complete, the mixture can be diluted with a suitable organic solvent and washed with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). This will deprotonate the acidic N-methylanthranilic acid, transferring it to the aqueous layer. The unreacted NMIA will also be hydrolyzed and extracted into the aqueous layer.
-
-
Problem: Removing a basic catalyst (if used).
-
Solution: If a basic catalyst like pyridine (B92270) was used, an acidic wash (e.g., dilute HCl) during the work-up will protonate the catalyst, allowing for its removal in the aqueous phase.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for the N-acylation of amines, providing a baseline for optimizing reactions with this compound.
Table 1: Effect of Solvent on the N-Acylation of Aniline (B41778) with Acetic Anhydride
| Solvent | Reaction Time (min) | Yield (%) |
| None (Solvent-free) | 8 | 92 |
| THF | 10 | 90 |
| CH₂Cl₂ | 10 | 88 |
| CH₃CN | 12 | 85 |
| Ethyl Acetate (B1210297) | 15 | 82 |
Data adapted from studies on general N-acylation and is applicable for optimizing reactions with this compound.[1]
Table 2: Effect of Amine Substrate on N-Acylation with Acetic Anhydride
| Amine | Electronic Nature of Substituent | Relative Reaction Rate | Rationale |
| p-Anisidine | Electron-Donating | Fast | The methoxy (B1213986) group increases electron density on the nitrogen, enhancing its nucleophilicity. |
| Aniline | Neutral | Intermediate | Baseline for comparison. |
| p-Toluidine | Electron-Donating | Fastest | The methyl group increases electron density on the nitrogen, enhancing its nucleophilicity.[1] |
| p-Chloroaniline | Electron-Withdrawing | Slow | The chlorine atom decreases electron density on the nitrogen, reducing its nucleophilicity. |
This table illustrates general reactivity trends that can be extrapolated to reactions with this compound.
Experimental Protocols
Below are detailed methodologies for the N-acylation of primary and secondary amines using this compound.
Protocol 1: General Procedure for N-Acylation of a Primary Aromatic Amine (e.g., Aniline)
Materials:
-
Aniline (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq.) in anhydrous DCM.
-
Add this compound (1.1 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the aniline spot is no longer visible.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2x) to remove N-methylanthranilic acid and any unreacted anhydride.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-phenyl-N-methylanthranilamide.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for N-Acylation of a Secondary Amine
Materials:
-
Secondary Amine (e.g., N-methylaniline) (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine (optional, as a base)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq.) in anhydrous THF.
-
Add this compound (1.1 eq.). If the amine is a poor nucleophile, a catalytic amount of pyridine can be added.
-
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) if necessary.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with 1 M HCl (if pyridine was used), followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product as needed.
Visualizations
The following diagrams illustrate the key chemical reaction and a general workflow for troubleshooting low yields.
Caption: Reaction of this compound with a primary amine.
Caption: Troubleshooting workflow for low yield in N-acylation reactions.
References
Technical Support Center: Purification of Products from N-Methylisatoic Anhydride Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted N-Methylisatoic anhydride (B1165640) (NMIA) from reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing N-Methylisatoic anhydride?
A1: Besides the desired product, common impurities include unreacted this compound, and its primary hydrolysis product, N-methylanthranilic acid. Depending on the reaction conditions, byproducts from the reaction of NMIA with the solvent or other nucleophiles present may also be formed.
Q2: How can I quickly check for the presence of unreacted this compound in my product?
A2: A quick check can be performed using Thin Layer Chromatography (TLC). A spot of the crude reaction mixture can be co-spotted with a standard of this compound. Visualization under UV light will show if the impurity is present. The anhydride and its hydrolysis product, N-methylanthranilic acid, will typically have different Rf values than the desired product.
Q3: What is the first step I should take to remove unreacted this compound?
A3: The initial and often most effective step is to quench the reaction mixture with a nucleophile to convert the unreacted anhydride into a more easily removable species. Water is a common and effective quenching agent, hydrolyzing this compound to the water-soluble N-methylanthranilic acid.
Q4: Can I use other quenching agents besides water?
A4: Yes, other nucleophiles like primary or secondary amines can be used. These will form the corresponding N-methylanthranilamides. This can be advantageous if the resulting amide has significantly different solubility properties from your desired product, facilitating separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification process.
Issue 1: Unreacted this compound Remains After Aqueous Workup
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient quenching | Increase the volume of water or aqueous base used for quenching. Ensure vigorous stirring to maximize contact between the organic and aqueous phases. | Complete hydrolysis of the unreacted anhydride to N-methylanthranilic acid, which can then be removed by extraction. |
| Product is water-sensitive | Use a non-aqueous workup. A wash with a solution of a primary or secondary amine in an organic solvent can convert the anhydride to an amide, which may be easier to separate by chromatography or recrystallization. | Conversion of the anhydride to a more easily separable derivative without degrading the desired product. |
| Inefficient extraction | Increase the number of extractions with an aqueous base (e.g., 5% sodium bicarbonate solution). Back-extraction of the combined aqueous layers with a fresh portion of the organic solvent can recover any co-extracted product. | Efficient removal of N-methylanthranilic acid into the aqueous layer, leading to a cleaner organic phase. |
Issue 2: Product is Lost During Extractive Workup
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Product has some water solubility | Saturate the aqueous wash solution with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase. | Reduced loss of product into the aqueous layer, thereby increasing the isolated yield. |
| Product is basic and is extracted into the acidic aqueous phase | If an acidic wash is used, neutralize the aqueous layer with a base and re-extract with an organic solvent to recover the product. | Recovery of the product from the aqueous phase. |
| Emulsion formation | Add a small amount of brine to the separatory funnel and swirl gently. Alternatively, the mixture can be filtered through a pad of celite. | Breaking of the emulsion and clear separation of the organic and aqueous layers. |
Issue 3: Difficulty in Removing N-methylanthranilic Acid by Recrystallization
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-crystallization of product and impurity | Perform a pre-purification step such as a quick filtration through a silica (B1680970) plug to remove the majority of the polar N-methylanthranilic acid before recrystallization. | Improved purity of the crude product, leading to more effective recrystallization. |
| Inappropriate recrystallization solvent | Screen a variety of solvents with different polarities. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains soluble at low temperatures, is ideal. | Formation of pure crystals of the desired product upon cooling. |
Experimental Protocols
Protocol 1: Extractive Workup for Removal of this compound
This protocol is suitable for products that are stable to water and soluble in a water-immiscible organic solvent.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water (approximately 2-3 volumes of the reaction solvent) to the reaction mixture with vigorous stirring. Stir for 30 minutes to ensure complete hydrolysis of the unreacted this compound.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with Base: Extract the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 1 volume). This will convert the N-methylanthranilic acid into its sodium salt, which is highly soluble in the aqueous phase.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (1 x 1 volume) to remove residual water and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Column Chromatography for Separation of Product from this compound and its Byproducts
This method is effective when the product has a significantly different polarity compared to this compound and N-methylanthranilic acid.
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate) to form a slurry.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the eluent to separate the components. This compound is moderately polar, while N-methylanthranilic acid is highly polar. The desired product's elution will depend on its polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol is suitable for solid products.
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. The impurities (unreacted NMIA and N-methylanthranilic acid) should ideally be soluble in the cold solvent.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Workflow for the removal of unreacted this compound via extractive workup.
Caption: General workflow for purification using column chromatography.
Caption: A logical workflow for troubleshooting the purification process.
Technical Support Center: Optimizing N-Methylisatoic Anhydride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylisatoic anhydride (B1165640) (NMIA). The information is designed to help optimize solvent conditions and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for running reactions with N-Methylisatoic anhydride?
A1: The choice of solvent is critical for successful reactions with this compound. Polar aprotic solvents are generally recommended as they provide good solubility for NMIA and facilitate the reaction with nucleophiles.
-
Dimethyl Sulfoxide (DMSO): Offers excellent solubility for this compound[1]. It is a good general-purpose solvent for these reactions, especially when dealing with less soluble amines.
-
Ethanol and Methanol: These protic solvents are also suitable for reactions with NMIA, particularly with amines and alcohols[2]. They are less toxic and easier to remove than DMSO.
-
Acetonitrile (ACN): Can be used as a solvent for reactions and is also a suitable medium for preparing fluorescent N-methylanthranilyl (Mantyl) peptide derivatives.
-
Aprotic Solvents: In general, aprotic solvents are preferred to minimize side reactions, such as hydrolysis of the anhydride.
Q2: What is the solubility of this compound in common organic solvents?
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL[1] | Sonication may be required for complete dissolution. |
| Water | Limited | NMIA is sensitive to moisture and will hydrolyze. |
| Ethanol | Soluble | Often used as a solvent for synthesis and reactions. |
| Methanol | Soluble | Another common alcoholic solvent for NMIA reactions. |
| Acetonitrile | Soluble | Used in derivatization reactions. |
| Tetrahydrofuran (THF) | Likely Soluble | General aprotic solvent, but specific data is unavailable. |
| Ethyl Acetate (B1210297) | Likely Soluble | Less polar than other recommended solvents; solubility may be lower. |
| Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent similar to DMSO. |
Q3: What are the common side products in this compound reactions with amines, and how can they be minimized?
A3: The primary side reaction of concern is the formation of a ureido-acid byproduct, which can occur with certain amines, as has been observed with the related compound, isatoic anhydride[3]. Hydrolysis of the anhydride is another potential side reaction if moisture is present.
To minimize side products:
-
Use Anhydrous Conditions: this compound is moisture-sensitive[4]. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis to N-methylanthranilic acid.
-
Control Reaction Temperature: While heating can increase the reaction rate, excessive heat may promote side reactions[5][6]. Mild heating is generally sufficient[2].
-
Order of Addition: Slowly adding the this compound to an excess of the amine solution can favor the desired amide formation over potential side reactions[3].
-
Choice of Base: When reacting with amine salts, a non-nucleophilic base should be used to liberate the free amine without competing in the reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Poor Solubility of Reactants | - Consult the solvent solubility table and consider switching to a solvent with better solubilizing power, such as DMSO. - Gently warm the reaction mixture to aid dissolution, but be mindful of potential side reactions at higher temperatures. |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). - A modest increase in temperature can significantly increase the reaction rate[5][6]. |
| Hydrolysis of this compound | - Ensure the use of anhydrous solvents and dry glassware. - Store this compound in a desiccator to protect it from atmospheric moisture. |
| Low Nucleophilicity of the Amine | - For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a higher reaction temperature or a more polar solvent may be required to drive the reaction to completion. |
Problem 2: Presence of Multiple Products in the Reaction Mixture
| Possible Cause | Troubleshooting Step |
| Formation of Ureido-acid Side Product | - This is more likely with less sterically hindered amines. Consider changing the order of addition (add anhydride to amine). - Modifying the stoichiometry (using an excess of the amine) can sometimes suppress this side reaction[3]. |
| Unreacted Starting Material | - See "Incomplete Reaction" under Problem 1. |
| Hydrolysis Product | - See "Hydrolysis of this compound" under Problem 1. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Oiling Out During Recrystallization | - The chosen solvent system may be inappropriate. An ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures. - Try a different solvent or a solvent mixture. Common recrystallization mixtures for amides include ethanol/water, ethyl acetate/hexanes, or toluene. |
| Product is Highly Soluble in All Tested Solvents | - If the product is an amine, consider converting it to a salt (e.g., hydrochloride) which may have better crystallization properties. The free base can be regenerated after purification. |
| Persistent Impurities | - If recrystallization is ineffective, column chromatography may be necessary for purification. A silica (B1680970) gel column with a gradient of ethyl acetate in hexanes is a common starting point for N-substituted anthranilamides. |
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary Amine
This protocol is a general guideline and may require optimization for specific amines.
-
Dissolve the Amine: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMSO, ethanol, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound: Slowly add this compound (1.0 - 1.2 equivalents) to the stirred amine solution at room temperature. The addition can be done in portions as a solid or as a solution in the same reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.
Visualizing Workflows and Logic
DOT Script for General Experimental Workflow
Caption: General workflow for this compound reactions.
DOT Script for Troubleshooting Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: N-Methylisatoic Anhydride Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Methylisatoic anhydride (B1165640) (NMIA) in various solvent systems. It includes troubleshooting advice and frequently asked questions to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of N-Methylisatoic anhydride?
A1: this compound is a reactive acylating agent and is particularly sensitive to nucleophiles, most notably water.[1][2] As a cyclic anhydride, it readily undergoes hydrolysis to form N-methylanthranilic acid.[1] Its stability is therefore highly dependent on the solvent system and the exclusion of moisture. It is generally more stable in dry, aprotic solvents.
Q2: Which solvents are recommended for dissolving and storing this compound solutions?
A2: For short-term storage and for use in reactions where stability is critical, dry polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are recommended.[2] NMIA is soluble in DMSO.[3] For long-term storage, it is best to store NMIA as a solid under inert gas at low temperatures (-20°C to -80°C).[3] Protic solvents like alcohols and, most significantly, water will react with NMIA and should be avoided for storage.[1][2]
Q3: What is the primary degradation product of this compound?
A3: The primary degradation product of this compound in the presence of water is N-methylanthranilic acid. This is formed through the hydrolysis of the anhydride ring.
Q4: How can I monitor the degradation of this compound in my solvent?
A4: The degradation of NMIA can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4] This technique allows for the separation and quantification of the intact NMIA from its degradation products over time. By analyzing samples at different time points, you can determine the rate of degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no reactivity of NMIA in an acylation reaction. | 1. Degradation of NMIA stock solution: The NMIA may have hydrolyzed due to moisture contamination in the solvent or improper storage. | 1. Prepare a fresh stock solution of NMIA in a dry, aprotic solvent. Ensure the solvent is of high purity and low water content. Store the solid NMIA under an inert atmosphere at a low temperature.[3] |
| 2. Incompatible solvent: The reaction solvent may be reacting with the NMIA (e.g., protic solvents like methanol (B129727) or ethanol). | 2. Switch to a dry, aprotic solvent for the reaction, such as DMSO, DMF, or acetonitrile. | |
| Inconsistent or variable reaction yields. | 1. Variable moisture content: Small, varying amounts of water in the reaction can lead to inconsistent levels of NMIA hydrolysis. | 1. Use anhydrous solvents and reagents. Handle all materials under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| 2. Inaccurate quantification of NMIA: If the NMIA stock solution has partially degraded, the actual concentration will be lower than calculated. | 2. Use a freshly prepared and quantified stock solution for each set of experiments. Consider verifying the concentration of the stock solution by a quick analytical check if possible. | |
| Appearance of unexpected byproducts in the reaction mixture. | 1. Reaction with solvent or impurities: The solvent or impurities within the solvent may be reacting with the NMIA. | 1. Use high-purity, anhydrous solvents. Consider purifying the solvent if impurities are suspected. |
| 2. Side reactions with the substrate: The substrate itself may have functional groups that can react with NMIA in multiple ways. | 2. Review the structure of your substrate for other nucleophilic sites. You may need to use protecting groups to ensure selective acylation. |
Stability of this compound in Common Solvents
| Solvent System | Solvent Type | Expected Stability | Rationale & Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to Good (when dry) | Commonly used for NMIA in RNA SHAPE experiments.[2] Anhydrides are generally stable in dry aprotic solvents. However, DMSO is hygroscopic and must be anhydrous. |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate to Good (when dry) | Similar to DMSO, NMIA is expected to be relatively stable in anhydrous DMF. DMF is also hygroscopic. |
| Acetonitrile (ACN) | Polar Aprotic | Good (when dry) | Acetonitrile is less hygroscopic than DMSO and DMF, potentially offering better stability for NMIA solutions. |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | Good (when dry) | As a nonpolar aprotic solvent, anhydrous THF is a suitable solvent for NMIA, minimizing the risk of hydrolysis. |
| Water (Aqueous Buffers) | Protic | Very Poor | NMIA readily hydrolyzes in water to form N-methylanthranilic acid.[1] A half-life of 430 seconds (7.17 minutes) has been reported, though the specific aqueous conditions were not detailed. |
| Methanol (MeOH) / Ethanol (EtOH) | Protic | Poor | Alcohols are nucleophiles and will react with NMIA via alcoholysis to form the corresponding ester of N-methylanthranilic acid. |
Disclaimer: The stability data presented is for guidance purposes. It is strongly recommended to prepare fresh solutions of this compound for experiments that require precise concentrations and high reactivity.
Experimental Protocols
Protocol: Determination of this compound Stability by Stability-Indicating HPLC Method
This protocol outlines a general procedure to determine the stability of this compound in a specific solvent.
1. Materials and Reagents:
-
This compound (NMIA)
-
High-purity anhydrous solvent of interest (e.g., DMSO, acetonitrile)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable mobile phase modifier
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Analytical balance
2. Preparation of NMIA Stock Solution:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), accurately weigh a known amount of NMIA.
-
Dissolve the NMIA in the anhydrous solvent of interest to prepare a stock solution of a known concentration (e.g., 10 mg/mL).
3. Stability Study Sample Preparation:
-
Store the NMIA stock solution under controlled conditions (e.g., at a specific temperature).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution.
-
Dilute the aliquot with the HPLC mobile phase to a suitable concentration for analysis.
4. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. For example:
-
Start with 95% water / 5% acetonitrile.
-
Ramp to 5% water / 95% acetonitrile over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both NMIA and its expected degradation product (N-methylanthranilic acid) have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Inject the prepared samples from each time point into the HPLC system.
-
Identify and integrate the peak corresponding to intact NMIA and any degradation product peaks.
-
Calculate the percentage of remaining NMIA at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining NMIA versus time to determine the degradation kinetics. From this plot, the half-life (t½) of NMIA in the specific solvent and under the tested conditions can be calculated.
Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: Experimental workflow for stability testing of NMIA.
References
Validation & Comparative
A Comparative Guide to N-Methylisatoic Anhydride and Isatoic Anhydride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-Methylisatoic anhydride (B1165640) and isatoic anhydride are versatile cyclic anhydrides that serve as crucial building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Their utility spans the development of pharmaceuticals, agrochemicals, and dyes. This guide provides an objective comparison of their performance in synthetic applications, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Differences and Applications
| Feature | Isatoic Anhydride | N-Methylisatoic Anhydride |
| Structure | Unsubstituted N-H group | N-Methyl group |
| Reactivity | Highly reactive with a wide range of nucleophiles. The N-H group can be deprotonated for N-alkylation. | Generally exhibits similar reactivity to isatoic anhydride, though some studies suggest it may react "with slightly more difficulty" with certain nucleophiles.[1] The absence of the N-H proton prevents reactions at this site. |
| Primary Applications | Synthesis of anthranilamides, esters, quinazolinones, and other heterocycles.[2][3] | Synthesis of N-methylated anthranilamides and their derivatives.[1] Widely used as a reagent (NMIA) in SHAPE chemistry for RNA structure analysis.[4][5] |
| Key Advantage | Readily available and provides a scaffold for further N-functionalization. | Allows for the direct introduction of an N-methylanthraniloyl moiety, which is present in numerous biologically active compounds. |
Performance in Synthesis: A Comparative Overview
The primary difference in the synthetic utility of this compound and isatoic anhydride stems from the presence of the methyl group on the nitrogen atom. This seemingly minor structural change has significant implications for the types of products that can be synthesized and the reaction pathways involved.
Isatoic anhydride is a versatile precursor for a vast range of N-unsubstituted or N-functionalized compounds. The acidic N-H proton can be removed by a base, allowing for subsequent alkylation or arylation to produce N-substituted isatoic anhydrides, which can then be used in further reactions.
This compound, on the other hand, is employed when the desired final product contains an N-methyl-2-aminobenzoyl group. Its use circumvents the need for a separate N-methylation step, which can sometimes be challenging and may require harsh reagents.
Synthesis of 2-Aminobenzamides
The reaction of isatoic anhydrides with primary or secondary amines is a fundamental transformation that yields 2-aminobenzamides, which are important intermediates in medicinal chemistry.
From Isatoic Anhydride:
The reaction of isatoic anhydride with various amines proceeds readily to afford the corresponding 2-aminobenzamides. The reaction involves nucleophilic attack of the amine at one of the carbonyl carbons of the anhydride, followed by ring-opening and decarboxylation.
| Amine | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 4-Fluoroaniline | Conventional Heating | DMF | Reflux | - | 72[2] |
| 4-Fluoroaniline | Microwave (140W) | DMF (drops) | - | 10 min | 65[2] |
| p-Toluidine (B81030) | Conventional Heating | Benzene (B151609) | Reflux | - | 97[6] |
| Isopropylamine | Conventional Heating | Ethylene Dichloride | 55 | 3 h | 90.9[7] |
| Dimethylamine | Conventional Heating | - | - | 15 min | ~50[2] |
From this compound:
While direct comparative studies are scarce, the synthesis of N-methyl-2-aminobenzamides from this compound is expected to proceed under similar conditions to the reactions with isatoic anhydride. The primary difference is the resulting product, which is N-methylated.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-N-(p-tolyl)benzamide from Isatoic Anhydride
This protocol describes the synthesis of a representative 2-aminobenzamide (B116534) using conventional heating.
Materials:
-
Isatoic anhydride
-
p-Toluidine
-
Benzene (or a suitable alternative solvent like toluene)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine isatoic anhydride (1.0 equivalent) and p-toluidine (1.0 equivalent).
-
Add a suitable volume of benzene to dissolve the reactants.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with a small amount of cold benzene.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-N-(p-tolyl)benzamide.[6]
Protocol 2: One-Pot Synthesis of Methyl N-Methylanthranilate from Isatoic Anhydride
This protocol details a one-pot synthesis that proceeds via the in-situ formation of this compound.
Materials:
-
Isatoic anhydride (96% purity)
-
Solid pulverized sodium hydroxide (B78521) (97% assay)
-
Dimethyl sulfate (B86663)
-
Dry Dimethylformamide (DMF)
-
Ammonia (B1221849) solution (25 w/w%)
-
Reaction vessel with stirrer and dropping funnel
-
Distillation apparatus
Procedure:
-
To a stirred suspension of sodium hydroxide (14.12 g, 0.3424 moles) in dry DMF (300 mL) under a nitrogen atmosphere, add a solution of isatoic anhydride (40.00 g, 0.2354 moles) in dry DMF (100 mL) at 30°C over 30 minutes.
-
Stir the mixture for an additional 15 minutes.
-
Add dimethyl sulfate (32.88 g, 0.2588 moles) dropwise over 20 minutes, allowing the temperature to rise to a maximum of 45°C.
-
Stir the solution at ambient temperature for a further 30 minutes.
-
Add methanol (50 mL) and stir the mixture for 15 minutes at 25°C.
-
Elevate the temperature to distill off the methanol.
-
When the temperature reaches 100°C, cool the mixture to 20°C and add water (800 mL).
-
Add ammonia solution (2 mL, 25 w/w%) to neutralize any excess dimethyl sulfate.
-
Extract the cloudy mixture with hexane (200 mL).
-
Separate the hexane phase, wash with water, and distill on a rotary evaporator to yield crude Methyl N-methylanthranilate.
-
The crude product can be further purified by distillation. The reported yield of the crude product is 85% with a purity of approximately 97.5%.
Visualizing Synthetic Pathways and Experimental Workflows
Caption: Synthesis of this compound from Isatoic Anhydride.
Caption: General mechanism for the synthesis of 2-aminobenzamides.
Caption: Experimental workflow for RNA structure analysis using SHAPE chemistry.
Conclusion
Both this compound and isatoic anhydride are valuable reagents in organic synthesis, each offering distinct advantages. Isatoic anhydride serves as a versatile and economical starting material for a broad range of nitrogen-containing heterocycles, with the added benefit of allowing for subsequent N-functionalization. This compound provides a more direct route to N-methylated compounds, which is particularly advantageous in the synthesis of specific pharmaceutical targets and in specialized applications like SHAPE chemistry. The choice between these two anhydrides will ultimately depend on the specific synthetic target and the desired overall efficiency of the synthetic route. Researchers should consider the cost, availability, and the number of synthetic steps required when making their selection.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Landscape of RNA Acylation: A Guide to N-Methylisatoic Anhydride Alternatives
For researchers, scientists, and drug development professionals seeking to probe the intricate structures of RNA, the choice of acylating agent is paramount. While N-Methylisatoic anhydride (B1165640) (NMIA) has been a workhorse in the field, a new generation of reagents offers enhanced performance, particularly for in vivo applications. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform your selection and advance your research.
The selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) and its high-throughput successor, SHAPE-MaP, have revolutionized our ability to map RNA structures at single-nucleotide resolution. At the heart of these techniques lies the chemical probe, an acylating agent that preferentially modifies flexible, unpaired nucleotides. The ideal reagent should exhibit a balance of reactivity and stability, providing a clear signal with minimal background. This guide delves into the characteristics and performance of prominent alternatives to NMIA, focusing on isatoic anhydrides and acylimidazoles.
Performance Comparison of RNA Acylating Reagents
The selection of an appropriate acylating reagent is critical and depends on the specific application, whether it be in vitro analysis of purified RNA or probing RNA structure within the complex environment of a living cell. Key performance indicators include the reagent's half-life in aqueous solution, its signal-to-background ratio, and any inherent nucleotide biases. The following tables summarize quantitative data compiled from various studies to facilitate a direct comparison of commonly used alternatives to NMIA.
| Reagent Class | Reagent Name | Abbreviation | Half-life (in aqueous solution, pH 8, 37°C) |
| Isatoic Anhydride | 1-methyl-7-nitroisatoic anhydride | 1M7 | ~14-17 seconds[1] |
| Isatoic Anhydride | 1-methyl-6-nitroisatoic anhydride | 1M6 | ~31 seconds |
| Isatoic Anhydride | 5-nitroisatoic anhydride | 5NIA | ~100 seconds |
| Acylimidazole | 2-methylnicotinic acid imidazolide | NAI | ~33 minutes[2] |
| Acylimidazole | 2-(azidomethyl)nicotinic acid imidazolide | NAI-N3 | ~33 minutes[2] |
| Acylimidazole | 2-methyl-3-furoic acid imidazolide | FAI | ~73 minutes[2] |
Table 1: Comparison of Aqueous Half-lives of SHAPE Reagents. The half-life of a reagent is a crucial parameter, influencing its suitability for different experimental timescales. Shorter half-lives are often preferred for capturing dynamic RNA folding events, while longer half-lives can be advantageous for in vivo studies, allowing for better cell penetration.
| Reagent | In Vitro Signal-to-Background (S/B) Ratio | In Vivo Signal-to-Background (S/B) Ratio | Key Observations |
| 1M7 | Slightly better than FAI[2] | Low to undetectable signal[2] | Considered a general-purpose reagent for cell-free studies with low nucleotide bias.[1] Not recommended for in-cell probing.[1] |
| FAI | Comparable to 1M7[2] | Robust signal | Shows good performance both in vitro and in vivo. |
| NAI | Highest S/B ratio[2] | Markedly greater signal than 1M7[2] | High modification rate in cells, but shows some bias against guanosine (B1672433) and cytidine.[1] Requires a specific quenching step.[1] |
| NAI-N3 | Highest S/B ratio[2] | Markedly greater signal than 1M7[2] | The azide (B81097) group allows for subsequent enrichment of modified RNAs via click chemistry.[3] |
Experimental Methodologies
To ensure the reproducibility and accuracy of RNA acylation experiments, detailed and robust protocols are essential. Below are generalized protocols for in vitro and in vivo RNA acylation followed by analysis using primer extension, which forms the basis of SHAPE and SHAPE-MaP experiments.
In Vitro RNA Acylation and Primer Extension
This protocol is suitable for analyzing the structure of purified RNA in a controlled environment.
1. RNA Folding:
-
Resuspend 1-2 pmol of purified RNA in 0.5x TE buffer (5 mM Tris-HCl, 0.5 mM EDTA, pH 8.0).
-
Heat the RNA solution to 95°C for 2 minutes to denature any existing structures.
-
Place the tube on ice for 2 minutes to facilitate rapid cooling.
-
Add a folding buffer (e.g., final concentration of 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2) and incubate at 37°C for 20 minutes to allow the RNA to adopt its native conformation.
2. RNA Acylation:
-
Prepare a fresh stock solution of the chosen acylating reagent (e.g., 1M7, NAI) in anhydrous DMSO.
-
Add the acylating reagent to the folded RNA solution to the desired final concentration (e.g., 10 mM for 1M7, 100 mM for NAI). For the no-reagent control, add an equivalent volume of DMSO.
-
Incubate the reaction for a duration appropriate to the reagent's half-life (typically 5 half-lives). For example, incubate for approximately 1.5 minutes for 1M7 or for a longer duration for NAI.
-
Quench the reaction. For isatoic anhydrides, the reaction is self-quenching through hydrolysis. For acylimidazoles like NAI, the reaction can be stopped by ethanol (B145695) precipitation or a two-phase extraction with TRIzol.
3. Primer Extension:
-
To the modified RNA, add a 5'-radiolabeled or fluorescently labeled DNA primer complementary to the 3' end of the RNA of interest.
-
Anneal the primer to the RNA by heating to 65°C for 5 minutes, followed by cooling to 35°C for 5 minutes.
-
Prepare a reverse transcription master mix containing a reverse transcriptase (e.g., SuperScript III), dNTPs, and the appropriate reaction buffer.
-
Initiate reverse transcription by adding the master mix to the RNA-primer solution and incubate at 52°C for 25-30 minutes.
-
Terminate the reaction by adding NaOH and heating to 95°C for 5 minutes to degrade the RNA template.
-
The resulting cDNA fragments are purified and analyzed by denaturing polyacrylamide gel electrophoresis or capillary electrophoresis.
In Vivo RNA Acylation (SHAPE-MaP)
This protocol is designed for probing RNA structure within living cells, followed by high-throughput sequencing analysis.
1. Cell Treatment:
-
Culture cells to the desired density.
-
Resuspend the cells in their growth medium.
-
Incubate the cells with the reagent for a specified time (e.g., 5-15 minutes) at 37°C.
2. RNA Extraction:
-
Immediately after incubation, harvest the cells and quench the acylation reaction.
-
Extract total RNA from the cells using a standard method such as TRIzol reagent followed by chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Perform a copper-free click chemistry reaction by incubating the acylated RNA with a biotin-conjugated dibenzocyclooctyne (DBCO) reagent.[3]
-
Capture the biotinylated RNA using streptavidin-coated magnetic beads.
4. Reverse Transcription with Mutational Profiling (MaP):
-
Perform reverse transcription on the modified RNA (either total RNA or the enriched fraction) using a reverse transcriptase that has a higher error rate in the presence of 2'-OH adducts. This is typically achieved by using specific buffer conditions containing MnCl2.
-
This process introduces mutations (mismatches, insertions, and deletions) into the cDNA at the sites of acylation.
5. Library Preparation and Sequencing:
-
Generate a sequencing library from the resulting cDNA.
-
Perform high-throughput sequencing of the library.
6. Data Analysis:
-
Align the sequencing reads to the reference transcriptome.
-
Calculate the mutation rate at each nucleotide position for the reagent-treated sample and a DMSO-treated control.
-
The SHAPE reactivity is then calculated by subtracting the background mutation rate from the mutation rate of the treated sample.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key steps in in vitro and in vivo RNA acylation experiments.
Conclusion
References
- 1. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Methylisatoic Anhydride Reactivity and Reaction Yields
For Researchers, Scientists, and Drug Development Professionals
N-Methylisatoic anhydride (B1165640) is a versatile reagent in organic synthesis, serving as a key building block for a variety of nitrogen-containing compounds. Its reactivity with a range of nucleophiles allows for the straightforward synthesis of N-methylanthranilic acid derivatives, which are important intermediates in the pharmaceutical and chemical industries. This guide provides a comparative analysis of the reaction yields of N-Methylisatoic anhydride with various classes of reagents, supported by experimental data and detailed protocols.
Comparison of Reaction Yields
The reactivity of this compound with nucleophiles such as amines, alcohols, and thiols leads to the formation of amides, esters, and thioesters of N-methylanthranilic acid, respectively. Generally, these reactions are known to proceed with slightly more difficulty compared to the unsubstituted isatoic anhydride. The following table summarizes the available quantitative data on the reaction yields of this compound with different reagents.
| Reagent Class | Specific Reagent | Product Type | Reported Yield (%) | Reference |
| Alcohols | Methanol | Ester (Methyl N-methylanthranilate) | 80% | |
| Amines (Primary) | Ammonia | Amide (N-Methylanthranilamide) | Yield not specified | |
| Amines (Secondary) | Dimethylamine | Amide (N,N-Dimethyl-N'-methylanthranilamide) | Yield not specified |
Reaction Pathways
The general reaction of this compound with a nucleophile involves the opening of the anhydride ring. The following diagrams illustrate the reaction pathways with amines and alcohols.
A Head-to-Head Comparison of SHAPE Reagents: N-Methylisatoic Anhydride (NMIA) vs. 1M7 and NAI
For researchers, scientists, and drug development professionals navigating the landscape of RNA structure probing, the choice of a SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of three widely used SHAPE reagents: N-Methylisatoic anhydride (B1165640) (NMIA), 1-methyl-7-nitroisatoic anhydride (1M7), and 2-methylnicotinic acid imidazolide (B1226674) (NAI). By presenting supporting experimental data, detailed protocols, and visual aids, this document aims to empower researchers to make informed decisions tailored to their specific research goals.
At the heart of SHAPE technology lies the chemical modification of the 2'-hydroxyl group of ribonucleotides in a manner that is dependent on the local structural flexibility of the RNA backbone. This modification, typically an acylation, is then detected, often by reverse transcription, where the adduct induces either a stop or a mutation in the resulting cDNA. The pattern of modification provides a nucleotide-resolution map of the RNA's secondary and tertiary structure. While all three reagents—NMIA, 1M7, and NAI—operate on this fundamental principle, they exhibit distinct chemical properties that render them suitable for different applications.
Performance Comparison: A Quantitative Overview
The selection of a SHAPE reagent is often a trade-off between reactivity, stability, cell permeability, and potential biases. The following tables summarize the key quantitative and qualitative differences between NMIA, 1M7, and NAI to facilitate a direct comparison.
Table 1: Physicochemical and Reactivity Properties of SHAPE Reagents
| Property | N-Methylisatoic Anhydride (NMIA) | 1-methyl-7-nitroisatoic anhydride (1M7) | 2-methylnicotinic acid imidazolide (NAI) |
| Chemical Class | Isatoic Anhydride | Isatoic Anhydride | Acylimidazole |
| Aqueous Half-life | ~430 seconds[1][2] | ~14 seconds[1][3] | 3-30 minutes[1][2] |
| Reactivity | Moderate | High | Moderate to High |
| Cell Permeability | Low to moderate[4] | Moderate to high[5] | High[4][5] |
| Suitability for in vitro studies | High | High | High |
| Suitability for in vivo studies | Limited[4] | Good[5] | Excellent[4][6] |
| Quenching | Self-quenching via hydrolysis[7] | Self-quenching via hydrolysis[8] | Requires a specific quenching step (e.g., with 2-mercaptoethanol)[5][9] |
Table 2: Performance Characteristics and Nucleotide Bias
| Characteristic | This compound (NMIA) | 1-methyl-7-nitroisatoic anhydride (1M7) | 2-methylnicotinic acid imidazolide (NAI) |
| Signal-to-Noise Ratio (in vivo) | Lower | Moderate | High[4][10] |
| Nucleotide Bias | Generally low, slight preference for purines over pyrimidines[11][12] | Low, reacts well with all four nucleotides[6] | Bias against guanosine (B1672433) and cytidine (B196190) has been reported[9]. Effectively distinguishes unpaired and paired adenosine (B11128) residues[6]. |
| Primary Application | General use, especially for in vitro experiments and studies of slow RNA dynamics[6][13] | General use for both in vitro and in vivo experiments, particularly for capturing snapshots of RNA structure[6][8][9] | Predominantly for in vivo and in-cell experiments where high signal and cell permeability are crucial[4][6][9] |
| Compatibility with MaP Readout | Yes[5][14] | Yes[5][15] | Yes[5][16] |
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the chemical reactions and the general experimental workflow for SHAPE-MaP.
Caption: Chemical reaction pathways for isatoic anhydrides (NMIA, 1M7) and NAI with RNA.
Caption: A generalized experimental workflow for SHAPE-MaP.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for in vitro and in cellulo SHAPE-MaP experiments. It is crucial to optimize concentrations and incubation times for specific RNAs and cell types.
In Vitro SHAPE-MaP Protocol
-
RNA Folding:
-
Resuspend 1-2 µg of purified RNA in 10 µL of RNase-free water.
-
Denature the RNA by heating at 95°C for 2 minutes, followed by snap-cooling on ice for 2 minutes.
-
Add 5 µL of 3x folding buffer (e.g., 300 mM HEPES pH 8.0, 300 mM NaCl, 15 mM MgCl₂) and incubate at 37°C for 15-30 minutes to allow the RNA to fold.
-
-
SHAPE Modification:
-
Prepare fresh solutions of the SHAPE reagent in anhydrous DMSO.
-
For the (+) reagent reaction, add 1 µL of the appropriate SHAPE reagent stock solution to the folded RNA. Typical final concentrations are:
-
NMIA: 2.5-15 mM
-
1M7: 0.5-10 mM
-
NAI: 10-100 mM
-
-
For the (-) reagent control, add 1 µL of neat DMSO.
-
Incubate at 37°C. The incubation time depends on the reagent's half-life:
-
NMIA: 45-60 minutes
-
1M7: 1-5 minutes
-
NAI: 15-30 minutes
-
-
-
Quenching and RNA Purification:
-
For NMIA and 1M7, the reaction is self-quenching through hydrolysis. Proceed directly to purification.
-
For NAI, add a quenching agent such as 2-mercaptoethanol (B42355) to a final concentration of 100-200 mM.
-
Purify the modified RNA using a standard ethanol (B145695) precipitation protocol or a suitable RNA cleanup kit.
-
-
Reverse Transcription with Mutational Profiling (MaP):
-
Resuspend the purified RNA in water and anneal a gene-specific or random primer.
-
Perform reverse transcription using a reverse transcriptase that can read through adducts, in a buffer containing MnCl₂ (typically 5-10 mM) to induce mutations at the sites of modification.
-
-
Library Preparation and Sequencing:
-
Generate sequencing libraries from the resulting cDNA using a standard protocol (e.g., Illumina's Nextera XT).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference RNA sequence.
-
Calculate the mutation rate at each nucleotide position for both the (+) and (-) reagent samples.
-
Subtract the background mutation rate from the (-) control to obtain the SHAPE reactivity profile.
-
In Cellulo SHAPE-MaP Protocol
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency (typically 70-90%).
-
Replace the culture medium with fresh, pre-warmed medium.
-
Add the SHAPE reagent dissolved in DMSO directly to the cell culture medium. Typical final concentrations are:
-
1M7: 5-20 mM
-
NAI: 50-100 mM
-
-
For the (-) reagent control, add an equivalent volume of DMSO.
-
Incubate the cells at 37°C for a predetermined time (e.g., 5-15 minutes for 1M7, 15-45 minutes for NAI).
-
-
RNA Extraction:
-
Immediately after incubation, lyse the cells and extract total RNA using a standard method such as TRIzol, followed by a cleanup step to remove any remaining reagent and cellular debris.
-
-
Reverse Transcription, Library Preparation, Sequencing, and Data Analysis:
-
Follow steps 4-6 of the in vitro protocol.
-
Choosing the Right Reagent for Your Experiment
The optimal SHAPE reagent depends on the specific experimental question and system. The following decision tree provides a general guide for reagent selection.
References
- 1. The chemistry and applications of RNA 2′-OH acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fredonia.edu [fredonia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mcb111.org [mcb111.org]
- 8. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of nucleotide identity on ribose 2'-hydroxyl reactivity in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. mdpi.com [mdpi.com]
- 15. SHAPE-Map [illumina.com]
- 16. Accurate RNA Structure Mapping with SHAPE-MaP | eSHAPE [eclipsebio.com]
A Comparative Guide to N-Acylation Agents for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
The N-acylation of primary amines to form amides is a cornerstone of organic synthesis, pivotal in the construction of pharmaceuticals, agrochemicals, and functional materials. The choice of an acylating agent is critical and is dictated by factors such as substrate reactivity, functional group tolerance, desired reaction conditions, and overall efficiency. This guide provides an objective comparison of common N-acylation agents, supported by experimental data, to facilitate the selection of the optimal reagent for a given synthetic challenge.
Introduction to N-Acylation
N-acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of a primary amine. This transformation is fundamental for peptide synthesis, the protection of amino groups, and the synthesis of a vast array of biologically active molecules.[1][2] The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > N-Acylbenzotriazoles > Carboxylic Acids (with coupling agents) > Carboxylic Acids (uncatalyzed). This reactivity trend influences the required reaction conditions and potential side reactions.
Comparative Performance of N-Acylation Agents
The following sections detail the characteristics and performance of common classes of N-acylation agents. The quantitative data presented is a summary from various literature sources and aims to provide a comparative overview.
Acyl Chlorides
Acyl chlorides are among the most reactive acylating agents.[3] Their high electrophilicity allows for rapid reactions with primary amines, often at room temperature. However, this high reactivity can also lead to lower chemoselectivity and the formation of corrosive hydrochloric acid (HCl) as a byproduct, which typically requires a base to be neutralized.[4][5]
Table 1: Performance of Acyl Chlorides in the N-Acylation of Primary Amines
| Amine Substrate | Acyl Chloride | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| Aniline | Benzoyl chloride | Aluminum powder (10 mol%) | Acetonitrile | 2 min | 95 | [6] |
| 4-Chloroaniline | Benzoyl chloride | Aluminum powder (10 mol%) | Acetonitrile | 3 min | 96 | [6] |
| Benzylamine | Acetyl chloride | Pyridine | Dichloromethane (B109758) | Not Specified | High | [5] |
| Ethylamine | Ethanoyl chloride | Excess ethylamine | Concentrated solution | Violent, rapid | High | [7] |
Acid Anhydrides
Acid anhydrides are generally less reactive than acyl chlorides, offering a better balance between reactivity and handling.[3] They are widely used for N-acetylation with acetic anhydride (B1165640) being a common and cost-effective reagent. The reaction produces a carboxylic acid as a byproduct, which is less corrosive than HCl.[1]
Table 2: Performance of Acetic Anhydride in the N-Acylation of Primary Amines
| Amine Substrate | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| Aniline | None | Water | 15 min | 92 | [1][3] |
| p-Nitroaniline | None | None (Neat) | 8 min | 91 | [1] |
| Benzylamine | None | None (Neat) | 5 min | 95 | [1] |
| Alaninol | None | None (Neat) | 10 min | 90 | [1] |
N-Acylbenzotriazoles
N-acylbenzotriazoles are stable, crystalline solids that serve as excellent, neutral acylating agents.[8][9] Reactions with these reagents proceed under mild, neutral conditions, making them compatible with sensitive functional groups. The benzotriazole (B28993) leaving group is readily removed during workup.[8] Recent advancements have focused on greener protocols using water as a solvent and microwave irradiation.[2][8]
Table 3: Performance of N-Acylbenzotriazoles in the N-Acylation of Primary Amines
| Amine Substrate | N-Acylbenzotriazole | Conditions | Solvent | Time | Yield (%) | Reference | |---|---|---|---|---|---| | Aniline | N-Benzoylbenzotriazole | Room Temperature | THF | Overnight | 95 |[8] | | Benzylamine | N-Benzoylbenzotriazole | Room Temperature | THF | Overnight | 98 |[8] | | Various anilines | Boc-aminoacylbenzotriazoles | Microwave, 50 °C | Water | 15-20 min | 71-98 |[2] | | Secondary amines | Boc-aminoacylbenzotriazoles | Room Temperature | THF | Not Specified | Good |[2] |
Carboxylic Acids with Coupling Agents/Catalysts
Direct amidation using carboxylic acids is an atom-economical approach but often requires activation with coupling agents or the use of catalysts at elevated temperatures.[4] Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., BOP, HBTU). Catalytic methods often employ Lewis acids or transition metals.[4]
Table 4: Performance of Carboxylic Acids in the N-Acylation of Primary Amines
| Amine Substrate | Carboxylic Acid | Catalyst/Coupling Agent | Solvent | Time | Yield (%) | Reference |
| Benzylamine | Benzoic Acid | Fe(acac)₃ (0.01 mol%), PivOH | Diethyl carbonate | 24 h | 92 (from ester), 78 (from acid) | [4] |
| Aniline | Acetic Acid | Zinc acetate | None (Neat) | Longer reaction times | Lower yields | [10] |
| Various amines | Various carboxylic acids | Tetramethoxysilane | None (Neat) | Not Specified | Good to excellent | [11] |
Experimental Protocols
Protocol 1: N-Acylation using Acyl Chloride (General Procedure)
-
Reaction Setup: Dissolve the primary amine (1.0 mmol) and a suitable base (e.g., triethylamine (B128534) or pyridine, 1.1 mmol) in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile, 10 mL) in a round-bottom flask under an inert atmosphere.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 mmol) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: N-Acylation using Acid Anhydride (General Procedure)
-
Reaction Setup: In a round-bottom flask, combine the primary amine (1.0 mmol) and the acid anhydride (1.2 mmol). The reaction can often be run neat or in a suitable solvent (e.g., water, THF, or diethyl ether).[1]
-
Reaction: Stir the mixture at room temperature.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.[1]
-
Work-up and Isolation: Upon completion, if the product precipitates, it can be collected by filtration.[1] Alternatively, the reaction mixture can be diluted with a suitable organic solvent and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product can be purified by recrystallization or column chromatography if necessary.
Protocol 3: N-Acylation using N-Acylbenzotriazole (General Procedure)
-
Reaction Setup: Dissolve the N-acylbenzotriazole (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) (10 mL) in a round-bottom flask.[8]
-
Addition of Amine: Add the primary amine (1.0 mmol) to the solution at room temperature.[8]
-
Reaction: Stir the reaction mixture at room temperature, typically overnight.[8]
-
Reaction Monitoring: Monitor the reaction progress by TLC.[8]
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude amide can then be purified by column chromatography or recrystallization to remove the benzotriazole byproduct.[8]
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the N-acylation of a primary amine.
Conclusion
The selection of an N-acylation agent is a critical decision in synthetic planning. Acyl chlorides offer high reactivity for rapid transformations but may lack selectivity. Acid anhydrides provide a good balance of reactivity and ease of handling. N-acylbenzotriazoles are ideal for reactions requiring mild, neutral conditions and are compatible with sensitive substrates. Direct amidation with carboxylic acids, while atom-economical, often necessitates harsher conditions or the use of coupling agents. This guide provides a comparative framework to assist researchers in making an informed choice based on the specific requirements of their synthetic targets.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient iron-catalyzed direct acylation of amines with carboxylic acids and esters under oxygenated conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01429K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 10. ymerdigital.com [ymerdigital.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to RNA Structure Probing Methods for Researchers and Drug Development Professionals
In the intricate world of molecular biology and drug discovery, understanding the structure of RNA is paramount to deciphering its function and developing targeted therapeutics. A variety of chemical probing methods have been developed to elucidate RNA structure at nucleotide resolution. This guide provides a comprehensive cross-validation of three prominent methods: SHAPE-MaP, DMS-seq, and icSHAPE, offering a detailed comparison of their methodologies, performance, and applications to aid researchers in selecting the most suitable technique for their scientific inquiries.
At a Glance: Comparison of RNA Structure Probing Methods
The selection of an appropriate RNA structure probing method depends on several factors, including the specific research question, the nature of the RNA target, and the experimental context (in vitro, in vivo, or ex vivo). The following table summarizes the key features of SHAPE-MaP, DMS-seq, and icSHAPE to facilitate a direct comparison.
| Feature | SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) | DMS-seq (Dimethyl Sulfate (B86663) Sequencing) | icSHAPE (in vivo click Selective 2'-Hydroxyl Acylation and Profiling Experiment) |
| Probing Reagent | Acylating agents (e.g., 1M7, NAI) that modify the 2'-hydroxyl group of flexible nucleotides. | Dimethyl sulfate (DMS), which methylates the Watson-Crick face of unpaired adenines and cytosines. | NAI-N3, an azide-containing SHAPE reagent that allows for subsequent biotinylation and enrichment. |
| Nucleotide Coverage | Probes all four nucleotides (A, U, G, C).[1] | Primarily probes adenine (B156593) and cytosine.[2][3] | Probes all four nucleotides (A, U, G, C).[4][5] |
| Readout Strategy | Mutational profiling: chemical adducts induce mutations during reverse transcription.[1] | Reverse transcription stops or mutations at modified bases.[3][6] | Reverse transcription stops at modified bases, coupled with enrichment of modified RNAs.[4][5][7] |
| In vivo Application | Yes | Yes | Yes |
| Enrichment of Probed RNA | No, relies on deep sequencing. | No | Yes, via click chemistry and biotin-streptavidin purification.[4] |
| Signal-to-Noise Ratio | Generally lower than icSHAPE due to the lack of enrichment. | Variable, can be affected by background reverse transcription stops. | High, due to the enrichment of modified RNA fragments.[5][7] |
| Resolution | Single nucleotide. | Single nucleotide. | Single nucleotide. |
| Key Advantage | Interrogates all four bases and can capture multiple modification events on a single RNA molecule. | Well-established method with a long history of use. | High signal-to-noise ratio and applicability to in vivo studies.[4][5] |
| Key Limitation | Requires high sequencing depth to distinguish signal from background mutations. | Limited to two nucleotides, potentially missing structural information. | The multi-step protocol may introduce biases. |
Quantitative Performance Metrics
The reliability and accuracy of RNA structure probing data are crucial for downstream modeling and interpretation. Several metrics are used to assess the quality of the data generated by these methods.
| Metric | Description | Relevance to Method Comparison |
| Signal-to-Noise Ratio (SNR) | The ratio of the signal representing true structural information to the background noise.[8][9] | A higher SNR indicates more reliable data. icSHAPE is designed to have a high SNR due to its enrichment step.[5][7] SHAPE-MaP and DMS-seq may have lower SNRs, requiring more stringent data filtering. |
| Reproducibility | The correlation of reactivity profiles between biological or technical replicates. | High reproducibility is essential for confidence in the structural data. All methods should be evaluated for their reproducibility. |
| Accuracy (vs. Gold Standard) | The agreement of probing data with known RNA structures determined by X-ray crystallography or NMR.[10] | This is the ultimate test of a method's ability to report on the true structure of an RNA molecule. |
| Data Quality | Assessed by metrics such as read depth, mutation rates (for MaP), and the distribution of reverse transcription stops. | Poor data quality can lead to inaccurate structural models. |
Experimental Workflows
The following diagrams illustrate the key steps in the SHAPE-MaP, DMS-seq, and icSHAPE experimental workflows.
Caption: SHAPE-MaP Experimental Workflow.
Caption: DMS-seq Experimental Workflow.
Caption: icSHAPE Experimental Workflow.
Detailed Experimental Protocols
Accurate and reproducible results in RNA structure probing experiments are highly dependent on meticulous execution of the experimental protocols. Below are generalized, step-by-step methodologies for the key experiments cited.
SHAPE-MaP Protocol
-
RNA Preparation: The RNA of interest is folded in a buffer that mimics physiological conditions. For in vivo studies, cells are cultured to the desired state.
-
SHAPE Modification: The folded RNA or cells are treated with a SHAPE reagent (e.g., 1M7 or NAI). A negative control (e.g., DMSO) is run in parallel. A denaturing control is also included to account for sequence-specific variations in modification.
-
RNA Purification: Total RNA is extracted from the treated samples.
-
Reverse Transcription with Mutational Profiling: Reverse transcription is performed using a reverse transcriptase that has a tendency to misincorporate nucleotides when encountering a SHAPE adduct.[1]
-
Library Preparation: The resulting cDNA is used to prepare a sequencing library.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the reference sequence, and mutation rates at each nucleotide position are calculated. The reactivity score is determined by subtracting the background mutation rate (from the negative control) from the mutation rate in the treated sample.
DMS-seq Protocol
-
DMS Modification: Folded RNA or cells are treated with dimethyl sulfate (DMS).[3][6] A no-DMS control is essential.
-
RNA Extraction: Total RNA is purified from the DMS-treated samples.
-
Reverse Transcription: Reverse transcription is performed. DMS modifications typically cause the reverse transcriptase to stall, creating truncated cDNA fragments.[6] Alternatively, some reverse transcriptases can read through the modification, introducing mutations.
-
Library Preparation and Sequencing: The cDNA is then used for sequencing library preparation and subsequent high-throughput sequencing.
-
Data Analysis: Sequencing reads are mapped to the reference genome or transcriptome. The positions where reverse transcription terminated (or where mutations occurred) are identified, and the frequency of these events at each adenine and cytosine is calculated to generate a reactivity profile.
icSHAPE Protocol
-
RNA Isolation: Total RNA is extracted from the cells.
-
Enrichment of Modified RNA: Biotinylated RNA fragments are captured and enriched using streptavidin beads.[4]
-
Reverse Transcription: The enriched RNA is reverse-transcribed, leading to truncations at the sites of modification.[5][7]
-
Library Preparation and Sequencing: Sequencing libraries are prepared from the resulting cDNA and sequenced.
-
Data Analysis: Sequencing reads are aligned, and the positions of reverse transcription stops are quantified to generate a reactivity profile for all four nucleotides.
Cross-Validation and Concluding Remarks
The ultimate validation of any RNA structure probing method is its ability to accurately reflect the true structure of an RNA molecule as determined by high-resolution techniques like X-ray crystallography and NMR.[10] Studies have shown that data from SHAPE-MaP, DMS-seq, and icSHAPE can significantly improve the accuracy of computational RNA secondary structure prediction.[10]
-
SHAPE-MaP and icSHAPE have the advantage of probing all four nucleotides, providing a more complete picture of the RNA structure.[1][4]
-
icSHAPE 's enrichment step offers a significant improvement in signal-to-noise ratio, making it particularly powerful for in vivo studies where the amount of modified RNA may be low.[5][7]
-
DMS-seq , while limited to adenines and cytosines, is a well-established and robust method that continues to be valuable, especially when combined with other probing techniques.[2][3]
The choice of method should be guided by the specific biological question. For a comprehensive, transcriptome-wide view of RNA structure in vivo with high signal, icSHAPE is an excellent choice. When the goal is to obtain information on all four bases without an enrichment bias and with the potential to detect multiple hits on a single molecule, SHAPE-MaP is a strong candidate. DMS-seq remains a reliable and cost-effective method for probing A and C accessibility. For the most robust structural models, researchers may consider integrating data from multiple probing methods.
References
- 1. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icSHAPE [illumina.com]
- 5. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Probing in vivo RNA Structure With Optimized DMS-MaPseq in Rice [frontiersin.org]
- 7. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE | Springer Nature Experiments [experiments.springernature.com]
- 8. Metrics for rapid quality control in RNA structure probing experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metrics for rapid quality control in RNA structure probing experiments [escholarship.org]
- 10. RNA structure determination: From 2D to 3D - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of N-Methylisatoic Anhydride in Complex Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Among the various scaffolds, quinazolinones and their derivatives are of significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A common precursor for these heterocycles is isatoic anhydride (B1165640) and its derivatives. This guide provides a comparative analysis of the efficacy of N-Methylisatoic anhydride in the synthesis of complex heterocyclic compounds, particularly focusing on quinazolinones, and compares its performance with the more commonly used isatoic anhydride.
Comparative Performance Data
While direct, side-by-side comparative studies detailing the quantitative efficacy of this compound versus isatoic anhydride under identical conditions are not extensively available in the reviewed literature, the following table summarizes representative yields for the synthesis of quinazolinone derivatives using isatoic anhydride as a precursor under various catalytic conditions. This data provides a baseline for evaluating the expected efficacy of similar reactions with this compound. The N-methyl group in this compound can influence the electronic properties and solubility of the reactant, which may affect reaction rates and yields.
| Entry | Amine/Ammonia Source | Aldehyde/Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Ammonium Acetate | Benzaldehyde | Iodine (I₂) | Acetic Acid (AcOH) | 5 | 85 | [1] |
| 2 | Aniline | 4-Chlorobenzaldehyde | Iodine (I₂) | Acetic Acid (AcOH) | 6 | 78 | [1] |
| 3 | Ammonium Acetate | Benzaldehyde | Sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO₃H) | Solvent-free | 0.5 | 95 | |
| 4 | Urea (B33335) | 4-Hydroxybenzaldehyde | Sulfonic acid functionalized mesoporous silica (SBA-Pr-SO₃H) | Solvent-free | 0.5 | 92 | |
| 5 | Phenylhydrazine | Benzaldehyde | SBA-15@ELA | Ethanol (B145695) | 1 | 96 | [2] |
| 6 | Aniline | 4-Nitrobenzaldehyde | SBA-15@ELA | Ethanol | 1.5 | 94 | [2] |
Experimental Protocols
The following are detailed experimental protocols for key synthetic routes to quinazolinone derivatives.
Protocol 1: General Procedure for the Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones using Isatoic Anhydride
This protocol is a representative method for the one-pot synthesis of quinazolinones and can be adapted for use with this compound.[1]
-
Reaction Setup: In a round-bottom flask, combine isatoic anhydride (1.0 mmol, 0.163 g), a primary amine (1.2 mmol), and an aldehyde (1.0 mmol).
-
Solvent and Catalyst Addition: Add a 1:1 mixture of acetonitrile (B52724) and water (5 mL) as the solvent. Subsequently, add iodine (1.0 mmol, 0.25 g) as the catalyst and acetic acid (10 mol%, 0.06 mL).
-
Reaction Execution: Stir the reaction mixture under reflux conditions. Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent system of ethyl acetate/n-hexane (1:2).
-
Work-up and Isolation: Upon completion of the reaction, evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield the pure 2,3-disubstituted quinazolin-4(3H)-one.
Protocol 2: Solvent-Free Synthesis of Quinazolinones using a Heterogeneous Catalyst
This environmentally friendly protocol utilizes a solid-supported catalyst for the synthesis of quinazolinones.
-
Catalyst Activation: Activate the sulfonic acid functionalized mesoporous silica (SBA-Pr-SO₃H) catalyst (0.02 g) by heating under reduced pressure at 100 °C.
-
Reaction Mixture: After cooling the catalyst to room temperature, add isatoic anhydride (1.0 mmol, 0.163 g), an aromatic aldehyde (1.1 mmol), and urea (1.1 mmol) to the reaction vessel.
-
Reaction Conditions: Heat the solvent-free mixture at 115-120 °C for the appropriate time (typically 30-45 minutes), monitoring the reaction by TLC.
-
Product Isolation: After the reaction is complete, dissolve the crude product in hot methanol (B129727) and filter to remove the heterogeneous catalyst. Cool the filtrate to induce crystallization of the pure quinazolinone product.
Reaction Mechanisms and Workflows
The synthesis of quinazolinones from isatoic anhydride derivatives typically proceeds through a well-established reaction pathway. The following diagrams illustrate the general experimental workflow and the proposed reaction mechanism.
The mechanism for the formation of the quinazolinone ring from isatoic anhydride involves a series of nucleophilic attacks and cyclization steps. The initial step is the reaction of the amine with the anhydride, followed by condensation with the aldehyde and subsequent cyclization.
Signaling Pathways and Biological Significance
While a specific signaling pathway directly modulated by compounds synthesized from this compound is not detailed in the available literature, the resulting quinazolinone scaffold is a well-recognized privileged structure in medicinal chemistry. Derivatives of quinazolinone have been shown to interact with a variety of biological targets, leading to their diverse pharmacological activities. For instance, certain quinazolinone derivatives are known to act as inhibitors of enzymes such as tyrosine kinases, which are crucial components of cell signaling pathways involved in cell growth and proliferation. Their anticancer properties are often attributed to the inhibition of pathways like the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The anti-inflammatory effects can be linked to the inhibition of cyclooxygenase (COX) enzymes. The diagram below illustrates a generalized concept of how a quinazolinone-based drug might interfere with a cellular signaling pathway.
References
Analysis of SHAPE-MaP data generated with N-Methylisatoic anhydride
For researchers, scientists, and drug development professionals navigating the intricate world of RNA structure, Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) has emerged as a powerful technique. At the heart of this method lies the choice of a chemical probe, a decision that significantly impacts the quality and interpretation of the resulting data. This guide provides an in-depth comparison of N-Methylisatoic anhydride (B1165640) (NMIA), a widely used SHAPE reagent, with its key alternatives, supported by experimental data and detailed protocols.
N-Methylisatoic anhydride (NMIA) has been a foundational reagent in the development of SHAPE chemistry, enabling the quantitative analysis of RNA structure at single-nucleotide resolution.[1][2] It functions by acylating the 2'-hydroxyl group of flexible, unpaired ribonucleotides in an RNA molecule.[1][3][4] These modifications are then detected during reverse transcription, where they cause either a stop or a mutation in the resulting cDNA. The mutational profiling (MaP) approach specifically identifies these modifications as mutations, which are then quantified by high-throughput sequencing.[3][5][6]
Performance Comparison of SHAPE Reagents
The ideal SHAPE reagent possesses high reactivity, minimal nucleotide bias, and the ability to effectively probe RNA structure both in vitro and within the complex environment of a living cell. While NMIA is a robust and commercially available option, several other reagents have been developed with distinct characteristics that may be advantageous for specific applications.[7] Here, we compare NMIA with prominent alternatives: 1-methyl-7-nitroisatoic anhydride (1M7), 1-methyl-6-nitroisatoic anhydride (1M6), 2-methylnicotinic acid imidazolide (B1226674) (NAI), and 5-nitroisatoic anhydride (5NIA).[3][7][8]
| Reagent | Chemical Class | Half-life (in aqueous solution, pH 8, 37°C) | Key Characteristics | Recommended Use |
| NMIA | Isatoic Anhydride | ~260 seconds | Readily commercially available; moderate reactivity.[7][9] | General in vitro RNA structure probing. |
| 1M7 | Isatoic Anhydride | ~17 seconds | Fast-acting; relatively even reactivity across all four nucleotides.[2][7] | General purpose for cell-free studies; provides high-quality data for RNA structure modeling.[7] |
| 1M6 | Isatoic Anhydride | ~31 seconds | Similar to 1M7.[7] | Alternative to 1M7 for in vitro studies. |
| NAI | Acyl Imidazole | ~30 minutes | High modification rate in cells; exhibits some bias against guanosine (B1672433) and cytidine; requires a specific quenching step.[7][10] | In-cell RNA structure probing.[10] |
| 5NIA | Isatoic Anhydride | - | - | In-cell probing.[11] |
Accuracy of SHAPE-MaP with Different Reagents:
The accuracy of different SHAPE reagents when coupled with MaP readout has been evaluated by comparing the resulting reactivity profiles with known RNA structures. One common metric is the area under the receiver operator characteristic (ROC) curve, which assesses the ability to correctly classify paired versus unpaired nucleotides. An area under the curve of 1.0 signifies perfect classification, while a value of 0.5 indicates no better than random chance.[3][7]
| RNA | Reagent | Area Under ROC Curve |
| E. coli rRNA | 1M7 | ~0.9 |
| E. coli rRNA | NMIA | ~0.9 |
| E. coli rRNA | 1M6 | ~0.9 |
| E. coli rRNA | NAI | ~0.9 |
| Human U1 snRNA | 1M7 | ~0.85 |
| Human U1 snRNA | NMIA | ~0.85 |
| Human U1 snRNA | 1M6 | ~0.85 |
| Human U1 snRNA | NAI | ~0.85 |
Data summarized from studies where MaP was used to read out SHAPE adducts.[3][7]
These data indicate that when analyzed by MaP, NMIA and its alternatives provide comparable and high accuracy for determining RNA secondary structure in vitro.[3][7]
Experimental Methodologies
The following provides a generalized protocol for a SHAPE-MaP experiment. Specific incubation times and concentrations will vary depending on the chosen reagent.
I. RNA Modification
-
RNA Folding: The RNA of interest is first folded into its native conformation. A typical protocol involves denaturing the RNA at 95°C, followed by a slow cooling to the desired folding temperature in a buffer containing MgCl₂.[9]
-
Reagent Preparation: Prepare a stock solution of the SHAPE reagent (e.g., NMIA, 1M7) in anhydrous DMSO immediately before use.
-
Modification Reaction: Add the SHAPE reagent to the folded RNA solution. A parallel control reaction with DMSO alone should always be performed.[9] The reaction is typically carried out for a duration equivalent to five half-lives of the reagent to ensure complete reaction or hydrolysis.[9]
-
RNA Purification: After the modification reaction, the RNA is purified to remove unreacted reagent and byproducts.
II. Mutational Profiling (MaP)
-
Reverse Transcription: The modified RNA is subjected to reverse transcription using a reverse transcriptase enzyme. The key to MaP is the use of reaction conditions that promote the polymerase to "read through" the site of the 2'-O-adduct, often incorporating a non-complementary nucleotide in the process.[5][9] This is frequently achieved by including Mn²⁺ in the reaction buffer.[9]
-
Library Preparation: The resulting cDNAs are then used to prepare a library for high-throughput sequencing.
-
Sequencing: The library is sequenced using a next-generation sequencing platform.
III. Data Analysis
-
Mutation Rate Calculation: The sequencing data is analyzed to calculate the frequency of mutations at each nucleotide position for both the reagent-treated and control samples.
-
SHAPE Reactivity Calculation: The SHAPE reactivity for each nucleotide is determined by subtracting the background mutation rate (from the control sample) from the mutation rate of the treated sample.
-
Structure Modeling: The calculated SHAPE reactivities are used as constraints to guide computational modeling of the RNA secondary structure.
Visualizing the SHAPE-MaP Workflow
To better illustrate the experimental process and the underlying logic, the following diagrams have been generated using Graphviz.
Caption: The experimental workflow for SHAPE-MaP, from RNA preparation to structure modeling.
Caption: Logical considerations for choosing a SHAPE reagent based on the experimental context.
Conclusion
The selection of a SHAPE reagent is a critical decision in the design of RNA structure probing experiments. While NMIA remains a reliable choice for in vitro studies, a growing arsenal (B13267) of alternative reagents offers enhanced capabilities for specific applications. For rapid, unbiased probing of purified RNA, 1M7 presents a compelling alternative. For researchers venturing into the cellular environment, reagents like NAI are designed for higher reactivity within cells, though potential nucleotide biases must be considered. By carefully weighing the properties of each reagent against the specific goals of their research, scientists can maximize the quality and impact of their SHAPE-MaP data, ultimately accelerating our understanding of RNA's multifaceted roles in biology and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - Biochemistry - Figshare [acs.figshare.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
Reactivity Showdown: N-Methylisatoic Anhydride vs. Isatoic Anhydride in Nucleophilic Acyl Substitution
For researchers, scientists, and professionals in drug development, the choice of acylating agent is pivotal to the success and efficiency of a synthetic route. This guide provides a comparative analysis of the reaction times of N-Methylisatoic anhydride (B1165640) and its parent compound, isatoic anhydride, in nucleophilic acyl substitution reactions. While direct, side-by-side quantitative kinetic data under identical conditions is sparse in publicly available literature, a consistent qualitative understanding has been established, supported by theoretical principles of organic chemistry.
This comparison synthesizes available information to highlight the differences in reactivity and provide a framework for experimental design.
Executive Summary of Reactivity
Qualitative evidence suggests that N-Methylisatoic anhydride generally exhibits a slower reaction rate compared to isatoic anhydride in reactions with nucleophiles. One study explicitly states that the reaction of this compound with nucleophiles "proceeds with slightly more difficulty"[1]. This difference in reactivity can be attributed to the steric and electronic effects imparted by the N-methyl group.
Theoretical Underpinnings: Steric and Electronic Effects
The primary driver for the reduced reactivity of this compound is believed to be steric hindrance. The methyl group attached to the nitrogen atom adds bulk around the electrophilic carbonyl centers of the anhydride. This increased steric congestion impedes the approach of nucleophiles, thereby slowing down the rate of the nucleophilic acyl substitution reaction.
Electronically, the methyl group is weakly electron-donating. This inductive effect can slightly decrease the electrophilicity of the carbonyl carbons in this compound compared to isatoic anhydride, where the nitrogen is substituted with a hydrogen atom. However, the steric effect is generally considered to be the more dominant factor in this case.
Data on Reaction with Amines
While precise rate constants from a single comparative study are not available, the general observation is that this compound reacts more slowly. For instance, in the synthesis of various substituted benzamides, the reaction conditions for this compound often require longer reaction times or more forcing conditions to achieve comparable yields to those with isatoic anhydride.
Table 1: Qualitative Comparison of Reactivity with Amines
| Feature | This compound | Isatoic Anhydride |
| Relative Reaction Rate | Slower | Faster |
| Primary Influencing Factor | Steric hindrance from the N-methyl group | Less steric hindrance |
| Electronic Effect | Weakly electron-donating methyl group slightly reduces carbonyl electrophilicity | Reference baseline |
| General Observation | Reactions may require longer times or higher temperatures for completion | Reactions generally proceed more readily |
Experimental Protocols
Below is a generalized experimental protocol for the reaction of an isatoic anhydride derivative with an amine to form a substituted aminobenzamide. This protocol can be adapted for a comparative study of the two anhydrides.
Objective: To synthesize N-aryl-2-(methylamino)benzamide and N-aryl-2-aminobenzamide and compare the reaction times.
Materials:
-
This compound
-
Isatoic anhydride
-
Substituted aniline (B41778)
-
Dimethylformamide (DMF)
-
Stirring apparatus
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) apparatus
-
Standard laboratory glassware
Procedure:
-
In two separate round-bottom flasks, dissolve 1 equivalent of this compound and 1 equivalent of isatoic anhydride in a minimal amount of DMF.
-
To each flask, add 1.1 equivalents of the substituted aniline at room temperature with stirring.
-
Monitor the progress of both reactions simultaneously using TLC at regular time intervals (e.g., every 15 minutes). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.
-
Record the time taken for each reaction to reach completion (as determined by the complete consumption of the limiting reactant on TLC).
-
Upon completion, the reaction mixture can be worked up by pouring it into ice-water and filtering the precipitated product.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Expected Outcome: The reaction with isatoic anhydride is expected to reach completion in a shorter time frame compared to the reaction with this compound under identical conditions.
Visualization of Reaction Pathways
The following diagrams illustrate the general reaction pathway for the aminolysis of isatoic anhydride and highlight the structural difference that influences reactivity.
Caption: General reaction pathway for the aminolysis of isatoic anhydrides.
Caption: Structural comparison highlighting the steric bulk of the N-methyl group.
Disclaimer: The information provided is based on qualitative observations from the scientific literature. For critical applications, it is recommended to perform direct comparative experiments under your specific reaction conditions to determine the precise difference in reaction times and optimize your process accordingly.
References
Purity Analysis of Commercially Available N-Methylisatoic Anhydride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Methylisatoic anhydride (B1165640) (NMIA) is a versatile reagent widely employed in pharmaceutical synthesis and as a chemical probe for investigating RNA structure through Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE). The purity of commercially available NMIA is critical for the reliability and reproducibility of experimental results. This guide provides a comparative analysis of the purity of commercially available N-Methylisatoic anhydride, details potential impurities, and presents experimental protocols for its analysis. Furthermore, it compares NMIA with alternative reagents used in RNA structure probing.
Commercial Purity Overview
The purity of this compound from various commercial suppliers typically ranges from 90% to over 99%. The most common analytical methods cited for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
| Supplier Category | Typical Purity Range (%) | Analytical Method(s) | Appearance |
| Standard Chemical Suppliers | 90 - 98% | GC, HPLC | White to off-white or brownish powder/chunks |
| High-Purity Chemical Suppliers | >98% - 99.9% | HPLC, GC-MS | White to pale yellow crystalline powder |
Note: Purity levels and appearance can vary between batches and suppliers. It is always recommended to consult the supplier's certificate of analysis for lot-specific data.
Potential Impurities in Commercial this compound
Impurities in commercial this compound can originate from the synthetic route or degradation. Common synthesis pathways include the methylation of isatoic anhydride and the cyclization of N-methylanthranilic acid.
Potential Process-Related Impurities:
-
Isatoic Anhydride: Incomplete methylation of the starting material.
-
N-Methylanthranilic Acid: Incomplete cyclization during synthesis.
-
o-Chlorobenzoic Acid and Methylamine: Unreacted starting materials from an alternative synthetic route.
-
Residual Solvents: Solvents used during synthesis and purification, such as dimethylformamide (DMF), toluene, or methylene (B1212753) chloride.
Potential Degradation Impurities:
-
N-Methylanthranilic Acid: Formed by hydrolysis of the anhydride ring upon exposure to moisture.
Experimental Protocols for Purity Analysis
Below are detailed protocols for the analysis of this compound purity by Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Gas Chromatography (GC-FID) Protocol
This method is suitable for assessing the purity and identifying volatile or semi-volatile impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent such as acetone (B3395972) or ethyl acetate.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a GC vial for analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This method is ideal for the quantitative analysis of this compound and its non-volatile impurities.
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Visualization of Experimental Workflow
Caption: Workflow for Purity Analysis.
Alternatives to this compound for RNA Structure Probing
In the context of SHAPE and SHAPE-MaP experiments for RNA structure analysis, several alternatives to NMIA have been developed, each with distinct characteristics.
| Reagent | Chemical Name | Key Characteristics |
| NMIA | This compound | The original SHAPE reagent; good for in vitro studies. |
| 1M7 | 1-Methyl-7-nitroisatoic anhydride | Faster reacting than NMIA with lower nucleotide bias; suitable for in vitro and some in-cell applications.[1] |
| 1M6 | 1-Methyl-6-nitroisatoic anhydride | Similar reactivity profile to 1M7.[1] |
| NAI | 2-Methylnicotinic acid imidazolide | Longer half-life and better cell permeability, making it more effective for in-cell studies, though it exhibits some nucleotide bias.[2] |
| 5NIA | 5-Nitroisatoic anhydride | A more recent reagent with good in-cell reactivity.[1] |
The choice of reagent often depends on the specific application, particularly whether the experiment is conducted in vitro or in living cells, and the desired balance between reactivity, cell permeability, and potential nucleotide bias.
Signaling Pathway Diagram (Conceptual)
The following diagram illustrates the conceptual pathway of RNA structure probing using a SHAPE reagent like this compound.
Caption: SHAPE-MaP Conceptual Pathway.
References
Safety Operating Guide
Proper Disposal Procedures for N-Methylisatoic Anhydride
This document provides essential safety and logistical information for the proper handling and disposal of N-Methylisatoic anhydride (B1165640) (CAS No. 10328-92-4). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.
Immediate Safety and Handling Precautions
N-Methylisatoic anhydride is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Always adhere to the following safety protocols before handling.
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[1] Ensure that safety showers and eyewash stations are readily accessible.[4][5]
-
Personal Protective Equipment (PPE) : A comprehensive set of PPE is required for safe handling.[6]
-
Eye Protection : Wear safety goggles with side-shields or a face shield.[1][5]
-
Hand Protection : Use chemically resistant protective gloves.[1][5]
-
Skin and Body Protection : Wear impervious clothing, such as a lab coat, and protective boots if necessary to prevent skin contact.[1][5]
-
Respiratory Protection : For situations where dust concentrations may exceed exposure limits, use a suitable dust respirator (e.g., N95 type).[6]
-
Chemical and Physical Properties
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Value | Source |
| Appearance | White to brown solid (crystal - powder) | [2][4][5] |
| Molecular Formula | C₉H₇NO₃ | [2] |
| Molecular Weight | 177.16 g/mol | [2][3] |
| Melting Point | ~160-179 °C | [1][4][5] |
| Boiling Point | 309.06 °C at 760 mmHg | [1] |
| Vapor Density | 6.1 (vs air) | [6] |
| Stability | Moisture sensitive | [2] |
| Incompatible Materials | Oxidizing agents, strong acids, strong bases | [4][7] |
Spill Management and Cleanup Protocol
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[1]
-
Assemble PPE : Before approaching the spill, don the full personal protective equipment as described in Section 1.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Avoid allowing the product to enter drains or water courses.[1]
-
Cleanup :
-
Decontamination : Clean the affected area thoroughly.
-
Waste Disposal : Place all contaminated materials, including PPE and cleaning supplies, into a sealed and properly labeled hazardous waste container.
Step-by-Step Disposal Procedure
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[4][7]
-
Waste Characterization : this compound is not federally listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in its purchased form.[8] However, it may be considered hazardous based on its irritant characteristics. State and local regulations may vary and must be followed.
-
Containerization :
-
Place unused or waste this compound in its original container or a compatible, well-sealed container.
-
Do not mix with other waste materials.
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste generation.
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area.
-
Final Disposal : Arrange for the disposal of the waste through an approved and licensed waste disposal company.[2][4] Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[1][2] Contaminated packaging should be disposed of as hazardous waste at a special collection point.[2]
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. This compound | C9H7NO3 | CID 25160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound technical, 90 10328-92-4 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
Personal protective equipment for handling N-Methylisatoic anhydride
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-Methylisatoic anhydride (B1165640). The following procedures are designed to ensure a safe laboratory environment.
Hazard Identification and Classification
N-Methylisatoic anhydride is classified as a hazardous chemical. It is crucial to understand its primary hazards before handling.[1][2][3][4]
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][4] |
Signal Word: Warning[1][2][4][5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Physical State | Solid, Crystal - Powder[1][6] |
| Appearance | White to Brown / Pale yellow[1][3][6] |
| Molecular Formula | C₉H₇NO₃[3][5] |
| Molecular Weight | 177.16 g/mol [3][5] |
| Melting Point | ~160 °C / 320 °F[1] - 179 °C[6] |
| Vapor Density | 6.1 (vs air)[5] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[7]
| PPE Type | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary if there is a splash potential.[6][7] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Impervious clothing is recommended.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A dust respirator or a respirator with a particulates filter conforming to EN 143 is recommended.[1][5][6] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][2][8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][6]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[1][2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][6]
-
Store away from oxidizing agents.[1]
-
The recommended storage temperature for the powder is -20°C for up to 3 years or 4°C for up to 2 years.[2] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2][9]
Emergency Procedures: First Aid Measures
In case of exposure, follow these first-aid measures immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Get medical attention if symptoms occur.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3][6] If skin irritation persists, call a physician.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][3][6] Immediately call a physician.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1][3] Do NOT induce vomiting.[2] Get medical attention if symptoms occur.[1][3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3][8][10]
-
Waste is classified as hazardous.[10]
-
Contaminated packaging should be treated as the product itself.[10]
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C9H7NO3 | CID 25160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-メチルイサト酸無水物 technical, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
